Targinact
Description
Properties
CAS No. |
92522-88-8 |
|---|---|
Molecular Formula |
C37H42N2O8 |
Molecular Weight |
642.7 g/mol |
IUPAC Name |
(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;(4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C19H21NO4.C18H21NO4/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11;1-19-8-7-17-14-10-3-4-12(22-2)15(14)23-16(17)11(20)5-6-18(17,21)13(19)9-10/h2-4,14,17,21,23H,1,5-10H2;3-4,13,16,21H,5-9H2,1-2H3/t14-,17+,18+,19-;13-,16+,17+,18-/m11/s1 |
InChI Key |
ACSGYQDUMAPFHC-ONHRPZMOSA-N |
SMILES |
CN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)OC)O4)O.C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)OC)O4)O.C=CCN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O |
Canonical SMILES |
CN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)OC)O4)O.C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O |
Other CAS No. |
92522-88-8 |
Synonyms |
oxycodone naloxone combination Targinact |
Origin of Product |
United States |
Foundational & Exploratory
Targinact® (Oxycodone/Naloxone): A Dual-Action Mechanism for Chronic Pain Management
An In-depth Technical Guide on the Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Targinact®, a fixed-dose combination of oxycodone and naloxone, in the management of chronic pain. It is designed to offer an in-depth understanding of the pharmacodynamic and pharmacokinetic principles that underpin its efficacy and safety profile, with a particular focus on the molecular interactions and physiological consequences of its dual components.
Core Concept: Targeted Analgesia with Peripheral Opioid Blockade
This compound® is a prolonged-release oral formulation combining the potent opioid agonist oxycodone with the opioid antagonist naloxone in a 2:1 ratio.[1][2] The fundamental principle behind this combination is to provide effective systemic analgesia through the action of oxycodone while simultaneously mitigating a common and debilitating side effect of opioid therapy—opioid-induced constipation (OIC)—through the localized action of naloxone in the gastrointestinal tract.[1][3]
The success of this dual-action mechanism hinges on the distinct pharmacokinetic properties of its two active ingredients when administered orally. Oxycodone is well-absorbed and systemically available, whereas naloxone undergoes extensive first-pass metabolism in the liver, resulting in very low systemic bioavailability.[3][4] This allows naloxone to act as a competitive antagonist at the opioid receptors in the gut wall, counteracting the constipating effects of oxycodone, without significantly diminishing its centrally-mediated analgesic effects.[1][3]
Pharmacodynamic Properties
Oxycodone: The Agonist Engine of Analgesia
Oxycodone is a semi-synthetic opioid that exerts its analgesic effects primarily as an agonist at mu (µ)-opioid receptors (MOR) in the central nervous system (CNS), although it also has an affinity for kappa (κ)- and delta (δ)-opioid receptors.[5][6][7] The binding of oxycodone to these G-protein coupled receptors (GPCRs) initiates a cascade of intracellular events that ultimately lead to a reduction in neuronal excitability and the perception of pain.[7][8]
Upon binding to opioid receptors, oxycodone stimulates the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the G-alpha subunit of the G-protein complex.[7] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic adenosine monophosphate (cAMP).[7][8] The reduction in cAMP levels contributes to the hyperpolarization of neurons and a decrease in the release of nociceptive neurotransmitters such as substance P and glutamate.[5][8] Furthermore, oxycodone enhances the activity of descending inhibitory pain pathways.[8]
Naloxone: The Peripheral Antagonist
Naloxone is a pure, non-selective opioid receptor antagonist with a high affinity for the µ-opioid receptor.[9][10][11] It acts as a competitive antagonist, meaning it binds to the same receptor sites as opioid agonists like oxycodone but does not activate the receptor.[11][12] By occupying the receptor, it blocks the action of the agonist.[12] When administered in the absence of opioids, naloxone has little to no pharmacological effect.[9][11]
In the context of this compound®, naloxone's primary role is to counteract the effects of oxycodone on the opioid receptors located in the myenteric plexus of the gastrointestinal tract.[3] By competitively inhibiting oxycodone binding in the gut, naloxone mitigates the reduction in gut motility and the increase in fluid absorption that lead to constipation.[1]
Pharmacokinetic Profile: The Key to Dual Action
The differential bioavailability of oxycodone and naloxone following oral administration is the cornerstone of this compound®'s mechanism of action.
| Parameter | Oxycodone | Naloxone | Reference(s) |
| Oral Bioavailability | 60% - 87% | < 3% | [3][5][13][14] |
| Plasma Protein Binding | ~45% | Not specified | [5][7][13] |
| Metabolism | Liver (CYP3A4, CYP2D6) | Extensive first-pass metabolism in the liver | [3][5][13][15] |
| Primary Site of Action | Central Nervous System | Gastrointestinal Tract | [3][16] |
| Plasma Half-life | 3-5 hours | ~1 hour (parenteral) | [5][7][13] |
Table 1: Comparative Pharmacokinetic Parameters of Oxycodone and Naloxone
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways and the logical relationship of this compound®'s dual-action mechanism.
Caption: Oxycodone's signaling pathway leading to analgesia.
Caption: Logical relationship of this compound's dual-action mechanism.
Experimental Protocols
Radioligand Binding Assays for Receptor Affinity
Objective: To determine the binding affinity (Ki) of oxycodone and naloxone for µ, κ, and δ opioid receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells (e.g., CHO cells) stably expressing the human µ, κ, or δ opioid receptor.
-
Radioligand: A specific radiolabeled ligand (e.g., [³H]DAMGO for µ, [³H]U-69593 for κ, [³H]DPDPE for δ) is used.
-
Competition Binding: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor drug (oxycodone or naloxone).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Experimental workflow for radioligand binding assay.
In Vivo Assessment of Analgesia and Gastrointestinal Transit
Objective: To evaluate the analgesic efficacy and the effect on gastrointestinal transit of orally administered this compound® compared to oxycodone alone and placebo.
Methodology:
-
Animal Model: Rodent models of nociceptive pain (e.g., tail-flick test, hot plate test) and neuropathic pain (e.g., chronic constriction injury model) are commonly used.
-
Drug Administration: Animals are randomly assigned to receive oral administration of this compound®, oxycodone alone, or a vehicle control (placebo).
-
Analgesia Assessment: At predetermined time points after drug administration, the analgesic response is measured. In the tail-flick and hot plate tests, this is the latency to withdraw the tail or paw from a thermal stimulus.
-
Gastrointestinal Transit Measurement: A marker (e.g., charcoal meal) is administered orally. After a set period, the animals are euthanized, and the distance traveled by the marker through the small intestine is measured and expressed as a percentage of the total length of the small intestine.
-
Data Analysis: Statistical analysis (e.g., ANOVA) is used to compare the analgesic effects and gastrointestinal transit times between the different treatment groups.
Conclusion
The mechanism of action of this compound® represents a sophisticated approach to chronic pain management. By combining the potent central analgesic effects of oxycodone with the peripherally restricted opioid antagonism of naloxone, this compound® effectively uncouples the desired therapeutic effect from a common and burdensome side effect. This dual-action is made possible by the distinct pharmacokinetic profiles of the two components, specifically the high systemic bioavailability of oxycodone and the extensive first-pass metabolism of naloxone. This targeted approach offers a significant therapeutic advantage for patients with chronic pain who require long-term opioid therapy, improving their quality of life by addressing both pain and opioid-induced constipation.
References
- 1. Oxycodone/Naloxone prolonged-release: a review of its use in the management of chronic pain while counteracting opioid-induced constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxycodone/naloxone - Wikipedia [en.wikipedia.org]
- 3. No pain, no strain: Targin® mitigates pain and constipation following spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oxycodone: a pharmacological and clinical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Oxycodone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. What is the mechanism of Oxycodone Hydrochloride? [synapse.patsnap.com]
- 9. Naloxone - Wikipedia [en.wikipedia.org]
- 10. Clinical Pharmacokinetics and Pharmacodynamics of Naloxone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Naloxone - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 12. MedlinePlus: How Naloxone Saves Lives in Opioid Overdose [medlineplus.gov]
- 13. sahpra.org.za [sahpra.org.za]
- 14. purdue.ca [purdue.ca]
- 15. This compound - CT 10861 - Version anglaise [has-sante.fr]
- 16. Background - OxyContin Diversion and Abuse [justice.gov]
An In-depth Technical Guide on the Pharmacokinetics of Prolonged-Release Oxycodone/Naloxone
Introduction
The fixed-dose combination of prolonged-release (PR) oxycodone and naloxone is formulated to provide effective analgesia for severe chronic pain while mitigating opioid-induced constipation (OIC), a common and often debilitating side effect of opioid therapy.[1][2] Oxycodone, a potent µ-opioid receptor agonist, is responsible for the analgesic effect.[3][4] Naloxone, a competitive opioid receptor antagonist, is included to counteract the local effects of oxycodone on opioid receptors in the gastrointestinal tract.[3][4]
The key to this formulation's dual action lies in the distinct pharmacokinetic profiles of the two components when administered orally. Oxycodone is well-absorbed and systemically available to exert its analgesic effects on the central nervous system (CNS).[3][4] In contrast, oral naloxone undergoes extensive first-pass metabolism in the liver, resulting in very low systemic bioavailability.[3][4][5][6] This allows naloxone to act locally as an antagonist in the gut, preventing or reducing constipation, without significantly reversing the central analgesic effects of oxycodone.[1][3][4] This guide provides a detailed overview of the pharmacokinetics of prolonged-release oxycodone/naloxone, supported by quantitative data, experimental methodologies, and visual diagrams.
Pharmacokinetics of Oxycodone and Naloxone
The pharmacokinetic properties of the fixed-dose combination are comparable to those of oxycodone PR and naloxone PR administered as separate formulations.[7]
Oxycodone
-
Absorption and Bioavailability: Orally administered oxycodone has a high absolute bioavailability, reaching up to 87%.[3][4] The prolonged-release formulation is designed to provide a slower rate of absorption compared to immediate-release formulations. Following administration of the PR tablets, peak plasma concentrations (Cmax) are typically reached within 2 to 3.5 hours.[3][8] Dose proportionality for Cmax and the extent of absorption (AUC) has been established for various tablet strengths.[9]
-
Effect of Food: The presence of a high-fat meal can nominally increase the Cmax and bioavailability of oxycodone from the PR formulation, but this effect is not considered clinically relevant.[9] Therefore, the tablets can be taken with or without food.[9]
-
Distribution: After absorption, oxycodone is widely distributed throughout the body and effectively crosses the blood-brain barrier to produce analgesia.[3] Its parent form is considered the primary contributor to the analgesic effect, as its metabolites are found in low concentrations in the brain.[3][4]
-
Metabolism: Oxycodone is metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. It is N-demethylated to noroxycodone (mainly by CYP3A4) and O-demethylated to the potent opioid oxymorphone (mainly by CYP2D6).
-
Elimination: Oxycodone and its metabolites are primarily excreted in the urine.[10] The elimination half-life (t½) of oxycodone from the PR formulation is approximately 4 to 6 hours.[4]
Naloxone
-
Absorption and Bioavailability: When taken orally, naloxone is subject to significant first-pass metabolism.[9] This results in a very low absolute oral bioavailability of less than 3%.[3][4][9] Studies have shown the mean absolute bioavailability to be ≤ 2% for oral doses ranging from 5 mg to 120 mg.[6][11] This poor systemic availability is crucial for the drug's mechanism of action, as it minimizes the antagonism of oxycodone's central analgesic effects.[1]
-
Metabolism: Naloxone is extensively metabolized in the liver, with its primary metabolite being naloxone-3-glucuronide.[3][4] Due to the low bioavailability of the parent drug, this metabolite is the main form found in systemic circulation.[3]
-
Elimination: The elimination half-life of naloxone is reported to be between 4 and 17 hours.[4]
Quantitative Pharmacokinetic Data
The following tables summarize the pharmacokinetic parameters of oxycodone and total naloxone (naloxone and its main metabolite, naloxone-3-glucuronide) from a single-dose bioequivalence study in healthy Chinese subjects under fasting and fed conditions.
Table 1: Pharmacokinetic Parameters of Oxycodone (40 mg dose) in Healthy Subjects [3][8]
| Condition | Formulation | Cmax (ng/mL) | Tmax (h) | AUC0–t (hng/mL) | AUC0–∞ (hng/mL) | t½ (h) |
| Fasting | Brand-name | 67.5 ± 12.9 | 2.00 | 664 ± 146 | 667 ± 147 | 5.58 ± 1.57 |
| Generic | 70.3 ± 15.6 | 2.00 | 652 ± 136 | 654 ± 137 | 5.51 ± 1.63 | |
| Fed | Brand-name | 71.2 ± 10.2 | 2.50 | 697 ± 171 | 699 ± 173 | 5.40 ± 1.34 |
| Generic | 82.3 ± 17.1 | 3.50 | 696 ± 154 | 698 ± 155 | 5.37 ± 1.32 |
Data are presented as mean ± standard deviation for Cmax, AUC, and t½, and as median for Tmax.
Table 2: Pharmacokinetic Parameters of Total Naloxone (20 mg dose) in Healthy Subjects [3][8]
| Condition | Formulation | Cmax (ng/mL) | Tmax (h) | AUC0–t (hng/mL) | AUC0–∞ (hng/mL) | t½ (h) |
| Fasting | Brand-name | 89.3 ± 20.6 | 1.00 | 547 ± 104 | 552 ± 104 | 6.59 ± 1.77 |
| Generic | 85.6 ± 23.4 | 1.00 | 538 ± 131 | 543 ± 133 | 6.00 ± 1.88 | |
| Fed | Brand-name | 62.0 ± 18.4 | 2.00 | 528 ± 135 | 532 ± 137 | 7.81 ± 2.74 |
| Generic | 63.6 ± 19.5 | 2.50 | 522 ± 129 | 527 ± 130 | 7.65 ± 2.45 |
Total naloxone refers to naloxone and its main metabolite, naloxone-3β-D-glucuronide. Data are presented as mean ± standard deviation for Cmax, AUC, and t½, and as median for Tmax.
Pharmacokinetics in Special Populations
-
Renal Impairment: In patients with end-stage renal disease (ESRD), plasma concentrations of both oxycodone and naloxone are elevated.[12][13] Haemodialysis can remove approximately 10% of an administered oxycodone dose.[14][15] The elimination half-life of oxycodone is significantly shorter during a 4-hour haemodialysis period (3.9 h) compared to periods without haemodialysis (5.7 h).[14][15] Despite this, studies suggest that oxycodone can be used at usual doses in patients requiring dialysis due to its relatively short half-life and the absence of unconjugated active metabolites.[14][15]
-
Hepatic Impairment: Plasma concentrations of both oxycodone and naloxone are also elevated in patients with hepatic impairment, with naloxone concentrations being affected to a greater extent.[9][12] Caution is advised when administering the combination to patients with mild hepatic impairment, and it is contraindicated in those with moderate to severe hepatic impairment.[9]
-
Geriatric Patients: As with many medications, dose selection for elderly patients should be cautious, typically starting at the lower end of the dosing range to account for a higher likelihood of decreased hepatic, renal, or cardiac function.[12]
Experimental Protocols
The following provides a detailed methodology for a representative single-dose, open-label, randomized, two-period crossover bioequivalence study.
Study Design
-
Objective: To compare the pharmacokinetic profiles, bioavailability, and safety of a generic and a brand-name formulation of oxycodone/naloxone PR 40 mg/20 mg tablets.
-
Design: The study was divided into two separate trials: one under fasting conditions and one under fed conditions. Both were open-label, randomized, single-dose, two-period crossover studies.[3]
-
Phases: Each trial consisted of a screening period, two treatment periods separated by a 7-day washout period, and a follow-up visit.[3]
Subject Population
-
Participants: Healthy adult male and female subjects.[7] For the described study, 36 healthy Chinese subjects were enrolled for each trial (fasting and fed).[3][4]
-
Inclusion Criteria: Typical criteria include age (e.g., 18-45 years), body mass index (BMI) within a specified range, and good health as determined by medical history, physical examinations, and laboratory tests.
-
Exclusion Criteria: Common exclusions include pregnancy or lactation, history of allergies to the study drugs, significant medical conditions (especially gastrointestinal, cardiovascular, hepatic, or renal), history of substance abuse, and use of other medications that could interfere with the study drugs.[3][4]
Dosing and Administration
-
Fasting Study: Subjects fasted for at least 10 hours before and 4 hours after drug administration.[3]
-
Fed Study: Subjects consumed a standardized high-fat, high-calorie breakfast 30 minutes before drug administration.[3]
-
Drug Administration: Subjects received a single oral dose of either the generic or brand-name oxycodone/naloxone PR 40 mg/20 mg tablet with water.
-
Naltrexone Blockade: To block the pharmacological effects of oxycodone and reduce adverse events in healthy volunteers, an opioid antagonist like naltrexone may be administered before and after the study drug.[3]
Pharmacokinetic Blood Sampling
-
Schedule: Venous blood samples were collected in tubes containing an anticoagulant (e.g., K2EDTA) at pre-dose (0 hours) and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 2.5, 3, 3.5, 4, 5, 6, 8, 10, 12, 16, 24, 36, and 48 hours).[3]
-
Processing: Plasma was separated by centrifugation and stored frozen (e.g., at -70°C) until analysis.
Analytical Methods
-
Technique: Plasma concentrations of oxycodone, naloxone, and naloxone-3-glucuronide were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[14][15]
-
Quantification: Due to the very low plasma concentrations of naloxone, its main metabolite (naloxone-3-glucuronide) is often measured, and the results are reported as "total naloxone".[3]
-
Validation: The analytical method was validated according to regulatory guidelines, with linear ranges established for each analyte (e.g., 0.1–100 ng/mL for oxycodone and 0.2–200 ng/mL for total naloxone).[4] Precision and accuracy were confirmed to be within acceptable limits.[4]
Mandatory Visualizations
Signaling and Mechanism of Action
References
- 1. Oxycodone/Naloxone prolonged-release: a review of its use in the management of chronic pain while counteracting opioid-induced constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. dovepress.com [dovepress.com]
- 4. Pharmacokinetics and Safety of Oxycodone/Naloxone Prolonged-Release Tablets in Chinese Patients with Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Low absolute bioavailability of oral naloxone in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Single- and multiple-dose pharmacokinetic evaluation of oxycodone and naloxone in an opioid agonist/antagonist prolonged-release combination in healthy adult volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tga.gov.au [tga.gov.au]
- 10. Oxycodone - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.hres.ca [pdf.hres.ca]
- 13. droracle.ai [droracle.ai]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacokinetics of oxycodone/naloxone and its metabolites in patients with end-stage renal disease during and between haemodialysis sessions - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of Targinact's Opioid Receptor Binding Profile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targinact is a fixed-dose combination of oxycodone, a potent mu-opioid receptor (MOR) agonist, and naloxone, a competitive opioid receptor antagonist.[1][2] This formulation is designed to provide effective analgesia while mitigating opioid-induced constipation (OIC), a common and often debilitating side effect of opioid therapy.[3][4] The therapeutic rationale hinges on the distinct pharmacokinetic profiles of its components: oxycodone is readily absorbed systemically to exert its analgesic effects via central opioid receptors, while oral naloxone has very low bioavailability (<3%) due to extensive first-pass metabolism and thus acts primarily locally on opioid receptors in the gastrointestinal tract.[1][5] This technical guide provides an in-depth overview of the in vitro studies characterizing the interaction of this compound's components with opioid receptors, focusing on binding affinities and functional activities.
Data Presentation: Opioid Receptor Binding Affinities and Functional Potencies
The in vitro binding characteristics of oxycodone and naloxone at the three main opioid receptor subtypes—mu (µ), delta (δ), and kappa (κ)—have been extensively studied. The following tables summarize the quantitative data from various radioligand binding and functional assays.
| Ligand | Receptor Subtype | K_i_ (nM) | Radioligand | Tissue/Cell Line | Reference |
| Oxycodone | Mu (µ) | 16.0 | [³H]diprenorphine | Not Specified | [6] |
| Mu (µ) | 1-100 | [³H]-DAMGO | Recombinant human MOR | [7] | |
| Delta (δ) | Low Affinity | Not Specified | Not Specified | [6] | |
| Kappa (κ) | Low Affinity | Not Specified | Not Specified | [6] | |
| Naloxone | Mu (µ) | 2.3 | Not Specified | Living cells | [8] |
| Mu (µ) | 1.518 ± 0.065 | [³H]-DAMGO | Recombinant human MOR | [7] | |
| Mu (µ) | 3.9 | Not Specified | Expressed mammalian opioid receptors | [9] | |
| Kappa (κ) | 16 | Not Specified | Expressed mammalian opioid receptors | [9] | |
| Delta (δ) | 95 | Not Specified | Expressed mammalian opioid receptors | [9] |
Table 1: Summary of In Vitro Opioid Receptor Binding Affinities (K_i_) for Oxycodone and Naloxone. K_i_ represents the inhibition constant, indicating the affinity of the ligand for the receptor. A lower K_i_ value signifies a higher binding affinity.
| Ligand | Assay | Receptor | EC_50_ (nM) | E_max_ (%) | Cell Line | Reference |
| Oxycodone | GTPγS Binding | hMOR1 | 343 | Not Specified | Not Specified | [6] |
| DAMGO (control agonist) | GTPγS Binding | Mu (µ) | Not Specified | Full Agonist | Rat brain membranes | [10] |
Table 2: Summary of In Vitro Functional Activity of Oxycodone. EC_50_ is the half-maximal effective concentration, representing the concentration of a drug that induces a response halfway between the baseline and maximum. E_max_ is the maximum response achievable by the drug.
Experimental Protocols
The characterization of this compound's components at opioid receptors relies on established in vitro assays. The following are detailed methodologies for key experiments.
Radioligand Displacement Binding Assay
This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.[11][12]
Materials:
-
Membrane Preparation: CHO cells stably expressing the human mu-opioid receptor (CHO-hMOR) or brain tissue homogenates.[11]
-
Radioligand: [³H]DAMGO (a selective mu-opioid agonist) or [³H]diprenorphine (a non-selective antagonist).[6][11]
-
Test Compounds: Oxycodone, Naloxone.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of unlabeled naloxone or DAMGO.[11][13]
-
Assay Buffer: Typically Tris-HCl buffer with additives like MgCl₂.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the pellet in assay buffer and determine the protein concentration.[10]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, radioligand at a concentration near its K_d_ value, and varying concentrations of the test compound.[13]
-
Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).[10][13]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[14]
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.[10]
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC_50_). Calculate the K_i_ value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G protein-coupled receptors (GPCRs), such as opioid receptors, by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation by an agonist.[10][15]
Materials:
-
Membrane Preparation: As described for the radioligand binding assay.[10]
-
[³⁵S]GTPγS: Radiolabeled GTP analog.
-
GDP: Guanosine diphosphate, to ensure G proteins are in their inactive state at the start of the assay.[10]
-
Test Agonist: Oxycodone.
-
Assay Buffer: Tris buffer containing MgCl₂, NaCl, and EGTA.[16]
-
Non-specific Binding Control: High concentration of unlabeled GTPγS.[10]
Procedure:
-
Assay Setup: In a 96-well plate, add the membrane preparation, GDP, and varying concentrations of the test agonist.[10]
-
Pre-incubation: Incubate the plate at 30°C for approximately 15-30 minutes.[10]
-
Initiation of Reaction: Add [³⁵S]GTPγS to each well to start the binding reaction.[10]
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.[10]
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.[10]
-
Data Analysis: Subtract non-specific binding from all measurements. Plot the specific binding against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC_50_ and E_max_ values.[10]
Mandatory Visualizations
Mu-Opioid Receptor Signaling Pathway
The binding of an agonist like oxycodone to the mu-opioid receptor initiates a cascade of intracellular events.
Caption: Agonist binding to MOR leads to G-protein activation and downstream effects.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the key steps in determining the binding affinity of a compound for an opioid receptor.
Caption: A stepwise representation of the radioligand binding assay protocol.
Functional Assay ([³⁵S]GTPγS Binding) Workflow
This diagram outlines the process for assessing the functional activity of an opioid agonist.
References
- 1. Oxycodone/naloxone - Wikipedia [en.wikipedia.org]
- 2. nhsdorset.nhs.uk [nhsdorset.nhs.uk]
- 3. Oxycodone/Naloxone Prolonged Release: A Review in Severe Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selondonics.org [selondonics.org]
- 5. No pain, no strain: Targin® mitigates pain and constipation following spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxycodone - Wikipedia [en.wikipedia.org]
- 7. zenodo.org [zenodo.org]
- 8. Binding Kinetics of mu-Opioid Receptor Antagonists & Agonists | Enzymlogic [enzymlogic.com]
- 9. Selective opioid agonist and antagonist competition for [3H]-naloxone binding in amphibian spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 14. A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
Targinact's Effect on the Hypothalamic-Pituitary-Adrenal Axis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chronic opioid therapy, including oxycodone, is widely recognized for its potential to suppress the HPA axis, leading to a state of adrenal insufficiency. This suppression is characterized by reduced secretion of corticotropin-releasing hormone (CRH), adrenocorticotropic hormone (ACTH), and consequently, cortisol. Conversely, naloxone, as an opioid antagonist, has been shown to stimulate the HPA axis, leading to an increase in ACTH and cortisol levels. The net effect of Targinact on the HPA axis is therefore dependent on the systemic bioavailability of naloxone, which is typically low when administered orally, and the patient's underlying HPA axis function and degree of opioid tolerance. This document provides a comprehensive overview of the available data, experimental methodologies, and relevant signaling pathways to inform further research and clinical consideration.
Data on the Effects of Oxycodone and Naloxone on the HPA Axis
The following tables summarize the quantitative data from studies investigating the individual effects of oxycodone (as a representative opioid agonist) and naloxone on key HPA axis hormones. It is important to note the absence of specific data for the this compound combination.
Table 2.1: Effects of Opioid Agonists (e.g., Oxycodone) on HPA Axis Hormones
| Hormone | Direction of Change | Magnitude of Change (Illustrative) | Patient Population | Citation |
| Cortisol | ↓ | Morning cortisol <3 mcg/dL in some cases of opioid-induced adrenal insufficiency (OIAI).[1] Median serum cortisol of 3 µg/dL (range 1.4 to 5) in patients with OIAI.[2] | Patients on chronic opioid therapy | [1][2] |
| ACTH | ↓ | Low or low-normal ACTH levels are characteristic of secondary adrenal insufficiency.[1] Median ACTH of 9.7 pg/mL (range 4.7 to 15) in patients with OIAI.[2] | Patients on chronic opioid therapy | [1][2] |
| CRH | ↓ | Chronic opioid dependence may cause reduced function of the HPA axis, including lower CRH levels.[3] | Heroin-dependent patients on methadone | [3] |
Table 2.2: Effects of Naloxone on HPA Axis Hormones
| Hormone | Direction of Change | Magnitude of Change (Illustrative) | Patient Population | Citation |
| Cortisol | ↑ | Significant increase in plasma cortisol levels following naloxone administration.[4] | Healthy volunteers, patients with PTSD, depressed outpatients | [4][5][6][7] |
| ACTH | ↑ | Significant increase in plasma ACTH levels following naloxone administration.[7][8] | Healthy volunteers, depressed outpatients | [7][8] |
| CRH | ↑ (Inferred) | Naloxone increases endogenous CRH release by blocking inhibitory opioidergic tone.[5][6] | Healthy volunteers, patients with PTSD | [5][6] |
Experimental Protocols
This section details common experimental methodologies used to assess the function of the HPA axis in the context of opioid and opioid antagonist administration.
ACTH (Cosyntropin) Stimulation Test
-
Objective: To assess the adrenal gland's capacity to produce cortisol in response to ACTH. This test is crucial in diagnosing adrenal insufficiency.
-
Protocol:
-
Baseline Sample: A baseline blood sample is drawn to measure basal cortisol and ACTH levels.
-
Administration of Cosyntropin: A synthetic version of ACTH (cosyntropin) is administered intravenously or intramuscularly. A standard high-dose test uses 250 mcg of cosyntropin.[9]
-
Post-Stimulation Samples: Blood samples are collected at 30 and 60 minutes after cosyntropin administration to measure cortisol levels.[9]
-
-
Interpretation: A normal response is a significant increase in cortisol levels, typically above a certain threshold (e.g., >18-20 µg/dL), although newer assays may use a lower cutoff.[1][9] A blunted or absent cortisol response suggests adrenal insufficiency. In the context of chronic opioid use, this test can help differentiate between primary and secondary (central) adrenal insufficiency.
Naloxone Challenge Test
-
Objective: To assess the integrity and responsiveness of the HPA axis by blocking the endogenous opioid inhibitory tone.
-
Protocol:
-
Baseline Samples: Blood samples are collected at regular intervals before the administration of naloxone to establish baseline levels of ACTH and cortisol.
-
Naloxone Administration: Naloxone is administered, typically as an intravenous bolus or infusion. The dosage can vary depending on the study design.
-
Post-Infusion Samples: Blood samples are collected at frequent intervals for several hours following naloxone administration to measure the dynamic changes in ACTH and cortisol.
-
-
Interpretation: In healthy individuals, naloxone administration typically leads to a prompt and significant increase in both ACTH and cortisol levels.[7][8] The magnitude of this response can provide insights into the endogenous opioid tone and the overall responsiveness of the HPA axis.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed signaling pathways through which opioid agonists and antagonists influence the HPA axis.
Caption: Opioid Agonist (Oxycodone) Signaling Pathway on the HPA Axis.
Caption: Naloxone's Mechanism of Action on the HPA Axis.
Discussion and Future Directions
The available evidence strongly suggests that the two components of this compound have opposing effects on the HPA axis. Chronic oxycodone administration is associated with a risk of developing secondary adrenal insufficiency due to central suppression of the HPA axis.[1][10] In contrast, naloxone acts as a stimulant to the HPA axis by blocking the inhibitory tone of endogenous opioids.[5][6][7]
The net effect of this compound on HPA axis function in a given patient is likely influenced by several factors:
-
Naloxone Bioavailability: Oral naloxone has very low systemic bioavailability (typically less than 3%), as it undergoes extensive first-pass metabolism in the liver. This is intentional in the formulation of this compound to limit systemic opioid antagonism while still acting locally in the gut. However, in patients with significant hepatic impairment, systemic naloxone levels could be higher, potentially leading to a greater stimulatory effect on the HPA axis.
-
Dose and Duration of this compound Therapy: The degree of HPA axis suppression from oxycodone is often dose- and duration-dependent.
-
Individual Patient Factors: Pre-existing HPA axis dysfunction, genetic variations in opioid receptors, and concurrent use of other medications can all influence the overall response.
Clinical Implications:
Clinicians should be aware of the potential for HPA axis suppression in patients on long-term this compound therapy, particularly at higher doses. Symptoms of adrenal insufficiency, such as fatigue, weakness, hypotension, and nausea, can be non-specific and may be attributed to other causes.[11] In patients presenting with such symptoms, an evaluation of HPA axis function, including a morning cortisol level and potentially an ACTH stimulation test, should be considered.
Future Research:
There is a clear need for well-designed clinical trials to directly investigate the effects of this compound on the HPA axis. Such studies should:
-
Measure baseline and on-treatment levels of ACTH, cortisol, and other relevant hormones.
-
Incorporate dynamic testing of the HPA axis, such as the ACTH stimulation test and naloxone challenge.
-
Evaluate the impact of different this compound doses and durations of therapy.
-
Assess the influence of patient-specific factors, such as hepatic function and genetic polymorphisms.
A deeper understanding of this compound's neuroendocrine effects will enable more informed prescribing, better patient monitoring, and improved management of potential adverse effects related to the HPA axis.
References
- 1. A Closer Look at Opioid-Induced Adrenal Insufficiency: A Narrative Review | MDPI [mdpi.com]
- 2. Oxycodone and naloxone (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. A Closer Look at Opioid-Induced Adrenal Insufficiency: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of naloxone on oxytocin-induced cortisol decrease in normal men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. From pharmacology to physiology: endocrine functions of μ-opioid receptor networks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hypersensitivity of the hypothalamic-pituitary-adrenal axis to naloxone in post-traumatic stress disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of naloxone on adrenocorticotropin and cortisol release: evidence for a reduced response in depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of HPA axis hormonal responses to naloxone vs psychologically-induced stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Opioid-induced adrenal insufficiency: diagnostic and management considerations [frontiersin.org]
- 10. Secondary adrenal insufficiency induced by long-term use of opioid analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medcentral.com [medcentral.com]
The Nexus of Analgesia and Safety: A Technical Guide to the Discovery and Development of Fixed-Ratio Opioid Agonist-Antagonists
For Researchers, Scientists, and Drug Development Professionals
The landscape of pain management is continually evolving, driven by the dual imperatives of potent analgesia and enhanced safety. A pivotal innovation in this arena has been the development of fixed-ratio opioid agonist-antagonist drug products. These combination therapies are meticulously designed to harness the therapeutic benefits of opioid agonists while mitigating undesirable effects such as abuse potential and opioid-induced side effects. This technical guide provides an in-depth exploration of the core principles, experimental methodologies, and developmental pathways of these sophisticated pharmacological agents, with a focus on two prominent examples: buprenorphine/naloxone and buprenorphine/samidorphan.
Rationale and Core Concepts
The fundamental principle behind fixed-ratio opioid agonist-antagonist combinations is the strategic manipulation of opioid receptor pharmacology. Opioid receptors, primarily the mu (µ), kappa (κ), and delta (δ) subtypes, are G-protein coupled receptors that mediate both the therapeutic and adverse effects of opioids.[1][2] By combining an agonist or partial agonist with an antagonist at specific ratios, drug developers can fine-tune the net pharmacological effect.
For instance, the combination of a µ-opioid partial agonist with a µ-opioid antagonist is intended to provide analgesia with a ceiling effect on respiratory depression, a major risk associated with full µ-agonists. The addition of an antagonist can also serve as an abuse-deterrent, precipitating withdrawal symptoms if the product is manipulated for intravenous administration.[3][4]
Key Signaling Pathways
The activation of opioid receptors triggers a cascade of intracellular signaling events. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[5] Additionally, opioid receptor activation modulates ion channel activity, resulting in neuronal hyperpolarization and reduced neurotransmitter release.[2]
Caption: Mu-Opioid Receptor (MOR) Signaling Pathway.
Caption: Kappa-Opioid Receptor (KOR) Signaling Pathway.
Preclinical Development and Key Experimental Protocols
The development of a fixed-ratio combination product involves a rigorous preclinical evaluation to establish the optimal ratio and to characterize the pharmacological profile of the combination. This process relies on a suite of in vitro and in vivo assays.
In Vitro Characterization
These assays are fundamental to determining the affinity of the individual components for the various opioid receptors.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., CHO or HEK293) stably expressing the human µ, κ, or δ opioid receptor.[6]
-
Assay Buffer: A typical buffer is 50 mM Tris-HCl, pH 7.4.[6]
-
Incubation: Cell membranes (e.g., 20 µg of protein) are incubated with a specific radioligand (e.g., [³H]DAMGO for MOR, [³H]U69,593 for KOR, or [³H]diprenorphine for DOR) and varying concentrations of the test compound.[6]
-
Non-specific Binding: This is determined in the presence of a high concentration of an unlabeled ligand (e.g., 10 µM naloxone).[6]
-
Incubation Conditions: Incubation is typically carried out at 25°C for 60 minutes.[6]
-
Termination and Detection: The reaction is terminated by rapid filtration, and the bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of radioligand binding) using the Cheng-Prusoff equation.
Caption: Radioligand Binding Assay Workflow.
Functional assays are crucial for determining the efficacy of the compounds, i.e., whether they act as agonists, antagonists, or partial agonists.
Experimental Protocol: [³⁵S]GTPγS Binding Assay
This assay measures the activation of G-proteins following receptor stimulation.[7]
-
Membrane Preparation: As described for the binding assay.
-
Assay Buffer: Typically contains 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgSO4, 0.2 mM EGTA, and 30 µM GDP, pH 7.4.[8]
-
Incubation: Membranes are incubated with varying concentrations of the test compound in the presence of [³⁵S]GTPγS (e.g., 0.05-0.1 nM).[2][8]
-
Incubation Conditions: The reaction is carried out at 30°C for 45-60 minutes.[8]
-
Termination and Detection: The assay is terminated by filtration, and the amount of bound [³⁵S]GTPγS is measured by scintillation counting.
-
Data Analysis: Data are analyzed using non-linear regression to determine the EC50 (potency) and Emax (efficacy) values.[2]
Caption: GTPγS Binding Assay Workflow.
Experimental Protocol: cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity.[9]
-
Cell Culture: Cells expressing the opioid receptor of interest are cultured in appropriate media.
-
Assay Medium: A stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) is used.
-
Incubation: Cells are pre-incubated with the test compound, followed by stimulation with forskolin to increase intracellular cAMP levels.[10]
-
Incubation Conditions: The incubation is typically performed at 37°C for a short period (e.g., 10-30 minutes).[10]
-
Detection: Intracellular cAMP levels are measured using various methods, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: The inhibitory effect of the compound on forskolin-stimulated cAMP accumulation is quantified to determine IC50 and Emax values.
In Vivo Evaluation
Animal models are essential for assessing the analgesic efficacy, side-effect profile, and abuse potential of the fixed-ratio combination.
Experimental Protocol: Mouse Tail-Flick Test
This is a common test for assessing spinal analgesia.[11]
-
Animals: Male or female mice are typically used.
-
Apparatus: A tail-flick analgesia meter with a radiant heat source.[12]
-
Procedure: The mouse's tail is exposed to the heat source, and the latency to flick the tail away is measured.[13] A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.[14]
-
Drug Administration: The test compound or vehicle is administered (e.g., subcutaneously or intraperitoneally) at various doses.
-
Data Analysis: The percentage of maximal possible effect (%MPE) is calculated for each dose to determine the ED50 (the dose that produces 50% of the maximal effect).
Experimental Protocol: Conditioned Place Preference (CPP)
This paradigm assesses the rewarding properties of a drug.[15]
-
Apparatus: A two- or three-compartment chamber with distinct visual and tactile cues in each compartment.[16]
-
Phases: The protocol consists of three phases:
-
Pre-conditioning: The animal's baseline preference for each compartment is determined.[17]
-
Conditioning: The animal is confined to one compartment after receiving the test drug and to another compartment after receiving the vehicle. This is typically done over several days.[17][18]
-
Post-conditioning (Test): The animal is allowed to freely explore all compartments, and the time spent in each is recorded.[17]
-
-
Data Analysis: A significant increase in the time spent in the drug-paired compartment compared to the pre-conditioning phase indicates a rewarding effect.
Case Studies in Fixed-Ratio Opioid Agonist-Antagonist Development
Buprenorphine/Naloxone (Suboxone®)
This combination was developed for the treatment of opioid use disorder.[4] Buprenorphine is a partial µ-opioid agonist and a κ-opioid antagonist, while naloxone is a non-selective opioid antagonist.[19] The 4:1 ratio of buprenorphine to naloxone was designed to deter intravenous abuse.[20] When taken sublingually as intended, buprenorphine is well absorbed, while naloxone has poor bioavailability.[19] However, if the combination is dissolved and injected, the naloxone will precipitate withdrawal in opioid-dependent individuals.[3]
Quantitative Data Summary: Buprenorphine and Naloxone
| Compound | Receptor | Assay Type | Parameter | Value | Reference |
| Buprenorphine | MOR | Binding | Ki (nM) | ~0.2 - 2.0 | [21][22] |
| KOR | Binding | Ki (nM) | ~1.0 - 4.0 | [21] | |
| DOR | Binding | Ki (nM) | ~2.0 - 20 | [21] | |
| MOR | GTPγS | Emax (%) | Partial Agonist | [21] | |
| KOR | GTPγS | Emax (%) | Partial Agonist | [21] | |
| Naloxone | MOR | Binding | Ki (nM) | ~1.0 - 6.0 | [22][23] |
| KOR | Binding | Ki (nM) | ~1.0 - 10 | [24] | |
| DOR | Binding | Ki (nM) | ~10 - 50 | [24] | |
| MOR | GTPγS | Emax (%) | Antagonist | [21] |
Buprenorphine/Samidorphan (ALKS 5461)
This combination was investigated as an adjunctive treatment for major depressive disorder (MDD).[1] Samidorphan is a potent µ-opioid antagonist.[25] The 1:1 fixed-ratio was intended to block the µ-agonist effects of buprenorphine, thereby leveraging the κ-antagonist properties of buprenorphine for a potential antidepressant effect.[1][26] While the combination showed some promise in preclinical models and early clinical trials, it ultimately failed to meet its primary endpoints in later-phase trials for MDD.[1][5]
Quantitative Data Summary: Samidorphan
| Compound | Receptor | Assay Type | Parameter | Value | Reference |
| Samidorphan | MOR | Binding | Kd (nM) | ~0.1 - 0.5 | [21] |
| KOR | Binding | Kd (nM) | ~0.5 - 2.0 | [21] | |
| DOR | Binding | Kd (nM) | ~1.0 - 3.0 | [21] | |
| MOR | GTPγS | Emax (%) | Antagonist | [21] | |
| KOR | GTPγS | Emax (%) | Partial Agonist | [21] | |
| DOR | GTPγS | Emax (%) | Partial Agonist | [21] |
Clinical Development
The clinical development of fixed-ratio combinations follows a standard pathway, including Phase I, II, and III trials.
Caption: Clinical Trial Workflow for Fixed-Ratio Combinations.
Key considerations in the clinical trial design for these products include the selection of appropriate patient populations, the definition of primary and secondary endpoints, and the assessment of abuse potential through human abuse liability studies. For instance, the clinical trials for ALKS 5461 in MDD utilized the Montgomery-Åsberg Depression Rating Scale (MADRS) as the primary efficacy measure.[5]
Conclusion
The discovery and development of fixed-ratio opioid agonist-antagonists represent a sophisticated approach to optimizing the therapeutic index of opioid-based medications. Through a deep understanding of opioid receptor pharmacology and the application of a comprehensive suite of in vitro and in vivo assays, researchers can rationally design combination products with tailored pharmacological profiles. While the clinical success of these agents can be variable, the underlying principles of this approach continue to inform the development of safer and more effective treatments for pain, addiction, and other CNS disorders. This technical guide serves as a foundational resource for professionals engaged in this critical area of drug discovery and development.
References
- 1. Buprenorphine/samidorphan - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. History of the discovery, development, and FDA-approval of buprenorphine medications for the treatment of opioid use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buprenorphine and its formulations: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajmc.com [ajmc.com]
- 6. In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist [mdpi.com]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endocytic Profiles of δ-Opioid Receptor Ligands Determine the Duration of Rapid but Not Sustained cAMP Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Morphine-Induced cAMP Overshoot: A Cell-Based Assay Model in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tail flick test - Wikipedia [en.wikipedia.org]
- 12. web.mousephenotype.org [web.mousephenotype.org]
- 13. tmc.sinica.edu.tw [tmc.sinica.edu.tw]
- 14. rjptsimlab.com [rjptsimlab.com]
- 15. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 16. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats [jove.com]
- 18. Cues predicting drug or food reward restore morphine-induced place conditioning in mice lacking delta opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Buprenorphine and Naloxone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. A pilot study of buprenorphine-naloxone combination tablet (Suboxone) in treatment of opioid dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In Vitro Pharmacological Characterization of Buprenorphine, Samidorphan, and Combinations Being Developed as an Adjunctive Treatment of Major Depressive Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. zenodo.org [zenodo.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. psychiatryonline.org [psychiatryonline.org]
- 26. Opioid system modulators buprenorphine and samidorphan alter behavior and extracellular neurotransmitter concentrations in the Wistar Kyoto rat - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neurobiology of Targinact in Central Nervous System Pain Pathways: A Technical Guide
Abstract: This document provides an in-depth examination of the neurobiological mechanisms of Targinact, a fixed-ratio, prolonged-release combination of oxycodone and naloxone. It details the distinct roles of each component within the central and peripheral nervous systems, focusing on the modulation of nociceptive pathways. The guide summarizes key quantitative data from clinical and preclinical studies, outlines detailed experimental protocols for assessing opioid activity, and provides visualizations of critical signaling pathways and experimental workflows to elucidate the compound's dual-action mechanism.
Introduction: The Dual-Action Rationale of this compound
This compound® is a combination drug product designed to provide sustained, strong analgesia for severe pain while proactively mitigating a common and debilitating side effect of opioid therapy: opioid-induced constipation (OIC).[1] It consists of the potent µ-opioid receptor (MOR) agonist, oxycodone, and the competitive opioid receptor antagonist, naloxone, in a fixed 2:1 ratio.[1]
The therapeutic innovation of this compound lies in its exploitation of pharmacokinetic principles. When administered orally, oxycodone is systemically absorbed to exert its analgesic effects on the central nervous system (CNS).[2] Conversely, naloxone, due to extensive first-pass metabolism in the liver, has a very low systemic bioavailability (<3%).[3] This allows it to act locally as an antagonist on opioid receptors in the gastrointestinal (GI) tract, counteracting the constipating effects of oxycodone without significantly diminishing its central analgesic activity.[3][4] This guide will dissect the neuropharmacological underpinnings of this mechanism.
Core Neurobiology of Constituent Components
Oxycodone: A µ-Opioid Receptor Agonist
Oxycodone is a semi-synthetic opioid that exerts its primary analgesic effect by acting as an agonist at G protein-coupled opioid receptors, with a high affinity for the µ-opioid receptor (MOR).[5] These receptors are densely expressed in CNS regions critical for pain modulation, including the periaqueductal gray (PAG), rostral ventromedial medulla (RVM), and the spinal cord dorsal horn.[6]
In the spinal dorsal horn, a primary site for pain signal integration, oxycodone's binding to MORs produces analgesia through two principal mechanisms[6][7]:
-
Presynaptic Inhibition: Activation of MORs on the central terminals of primary afferent nociceptors (C- and Aδ-fibers) inhibits voltage-gated calcium channels. This reduces the influx of Ca²⁺ and subsequently suppresses the release of excitatory neurotransmitters such as glutamate and substance P into the synapse.[6]
-
Postsynaptic Inhibition: On postsynaptic dorsal horn neurons, MOR activation opens G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[7] This leads to an efflux of K⁺, causing hyperpolarization of the neuronal membrane and making it less likely to fire and propagate the nociceptive signal to higher brain centers.[6]
Naloxone: A Competitive Opioid Receptor Antagonist
Naloxone is a non-selective, competitive opioid receptor antagonist with a high affinity for the MOR.[8] When administered, it competes with opioid agonists like oxycodone for the same receptor binding sites.[8][9] If an agonist is displaced, the downstream signaling cascade is terminated, reversing the opioid's effects.[9] This property makes naloxone the standard treatment for opioid overdose, where it rapidly restores respiratory function.[10][11]
The critical feature of naloxone within the this compound formulation is its pharmacokinetic profile. When taken orally, it is well absorbed but undergoes near-complete first-pass metabolism (up to 98%) in the liver to form inactive metabolites like naloxone-3-glucuronide.[12][13][14] This results in a systemic bioavailability of less than 3%, preventing it from significantly antagonizing the central analgesic effects of oxycodone.[3] However, before this metabolic inactivation, it can saturate opioid receptors in the gut wall, fulfilling its role in preventing OIC.[4]
The Integrated Mechanism of this compound
The combination of oxycodone and naloxone in a single prolonged-release formulation provides a dual mechanism of action that separates central analgesia from peripheral side effects.
References
- 1. Oxycodone/Naloxone prolonged-release: a review of its use in the management of chronic pain while counteracting opioid-induced constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. No pain, no strain: Targin® mitigates pain and constipation following spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. purdue.ca [purdue.ca]
- 4. Facebook [cancer.gov]
- 5. Oxycodone regulates incision-induced activation of neurotrophic factors and receptors in an acute post-surgery pain rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. KoreaMed Synapse [synapse.koreamed.org]
- 8. Naloxone - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 9. americanaddictioncenters.org [americanaddictioncenters.org]
- 10. my.clevelandclinic.org [my.clevelandclinic.org]
- 11. drugs.com [drugs.com]
- 12. Naloxone - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. RACGP - Oxycodone/naloxone: An unusual adverse drug reaction [racgp.org.au]
An In-depth Technical Guide on the Molecular Interactions of Oxycodone and Naloxone at the Mu-Opioid Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular interactions of the semi-synthetic opioid agonist, oxycodone, and the competitive antagonist, naloxone, at the mu-opioid receptor (MOR). The content herein is intended to serve as a detailed resource, presenting quantitative data, experimental methodologies, and visual representations of the core molecular processes to facilitate advanced research and development in opioid pharmacology.
Introduction: The Mu-Opioid Receptor and its Ligands
The mu-opioid receptor (MOR), a class A G-protein coupled receptor (GPCR), is the primary molecular target for many clinically used opioids.[1] Its activation is responsible for the analgesic effects of opioids like oxycodone, but also mediates adverse effects such as respiratory depression and the development of tolerance and dependence.[2][3]
Oxycodone , a semi-synthetic opioid derived from thebaine, acts as a full agonist at the MOR.[1] Upon binding, it initiates a conformational change in the receptor, leading to the activation of intracellular signaling pathways that ultimately produce its pharmacological effects.[1]
Naloxone , on the other hand, is a non-selective, competitive opioid receptor antagonist with the highest affinity for the MOR.[4][5] It effectively reverses the effects of opioids by competing for the same binding site on the receptor without activating it, thereby preventing downstream signaling.[6]
Quantitative Analysis of Molecular Interactions
The following tables summarize the key quantitative parameters defining the interaction of oxycodone and naloxone with the mu-opioid receptor. These values are critical for understanding their respective potencies and functional effects.
Table 1: Receptor Binding Affinity
This table presents the inhibitor constant (Ki) for oxycodone and naloxone at the human mu-opioid receptor. Ki is a measure of the binding affinity of a ligand to a receptor; a lower Ki value indicates a higher binding affinity.
| Compound | Mu-Opioid Receptor Ki (nM) | Reference |
| Oxycodone | 1 - 100 | [7][8] |
| Naloxone | 1.1 - 2.3 | [4][5][9] |
Note: Ki values can vary between studies due to differences in experimental conditions and assay systems.
Table 2: Functional Activity at the Mu-Opioid Receptor
This table outlines the functional effects of oxycodone and naloxone on two primary downstream signaling pathways following receptor interaction: G-protein activation and β-arrestin 2 recruitment. EC50 represents the concentration of an agonist that produces 50% of the maximal response, while pA2 is a measure of the potency of a competitive antagonist.
| Compound | Signaling Pathway | Parameter | Value | Reference |
| Oxycodone | G-Protein Activation (cAMP inhibition) | EC50 | Moderate Potency | [8] |
| β-Arrestin 2 Recruitment | EC50 | Partial Agonist | [10] | |
| Naloxone | G-Protein Activation (Antagonism) | pA2 | ~8.37 | [11] |
| β-Arrestin 2 Recruitment (Antagonism) | IC50 | Potent Antagonist | [12] |
Note: Functional parameters are highly dependent on the specific assay and cell system used.
Signaling Pathways and Molecular Mechanisms
The binding of oxycodone or naloxone to the mu-opioid receptor dictates distinct downstream signaling cascades.
Oxycodone-Induced Agonist Signaling
As an agonist, oxycodone activates the MOR, leading to the coupling and activation of inhibitory G-proteins (Gi/o).[1] This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, the closure of voltage-gated calcium channels, and the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[1][13] These events collectively lead to a reduction in neuronal excitability and neurotransmitter release, producing analgesia. Concurrently, agonist binding also promotes the phosphorylation of the receptor by G-protein-coupled receptor kinases (GRKs), which facilitates the recruitment of β-arrestin 2.[14] β-arrestin 2 binding can lead to receptor desensitization, internalization, and the initiation of a separate wave of signaling that has been implicated in some of the adverse effects of opioids.[3][14]
Naloxone-Mediated Antagonism
Naloxone competitively binds to the MOR, physically occupying the binding site and preventing oxycodone or other opioids from binding and activating the receptor.[4][6] Naloxone itself does not induce a conformational change that leads to G-protein activation. By blocking agonist binding, naloxone effectively terminates the downstream signaling cascade responsible for opioid effects.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the molecular interactions of oxycodone and naloxone at the mu-opioid receptor.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of unlabeled ligands (oxycodone, naloxone) by measuring their ability to compete with a radiolabeled ligand for binding to the MOR.
Materials:
-
Cell membranes expressing the human mu-opioid receptor.
-
Radiolabeled ligand (e.g., [³H]-DAMGO or [³H]-naloxone).
-
Unlabeled oxycodone and naloxone.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of unlabeled naloxone).
-
96-well filter plates and a cell harvester.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of unlabeled oxycodone and naloxone in assay buffer.
-
In a 96-well plate, add the cell membranes, the radiolabeled ligand at a concentration near its Kd, and the varying concentrations of the unlabeled competitor.
-
For total binding wells, no competitor is added. For non-specific binding wells, a saturating concentration of an unlabeled ligand is added.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the reaction by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plates and add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding at each competitor concentration and determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
References
- 1. Oxycodone - Wikipedia [en.wikipedia.org]
- 2. The role of beta-arrestin2 in the severity of antinociceptive tolerance and physical dependence induced by different opioid pain therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of G protein bias and β-arrestin 2 signaling in opioid-induced respiratory depression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding Kinetics of mu-Opioid Receptor Antagonists & Agonists | Enzymlogic [enzymlogic.com]
- 5. Naloxone - Wikipedia [en.wikipedia.org]
- 6. Opioid Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. zenodo.org [zenodo.org]
- 8. researchgate.net [researchgate.net]
- 9. Higher naloxone dosing in a quantitative systems pharmacology model that predicts naloxone-fentanyl competition at the opioid mu receptor level - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological Characterization of µ-Opioid Receptor Agonists with Biased G Protein or β-Arrestin Signaling, and Computational Study of Conformational Changes during Receptor Activation [mdpi.com]
- 11. Potency, duration of action and pA2 in man of intravenous naloxone measured by reversal of morphine-depressed respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Differential activation of G-proteins by μ-opioid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biased ligands at opioid receptors: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
Targinact's Impact on Gut Motility and the Enteric Nervous System: A Technical Guide
An in-depth analysis of the dual-action opioid agonist/antagonist on gastrointestinal function for researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the pharmacological effects of Targinact, a fixed-dose combination of the opioid agonist oxycodone and the opioid antagonist naloxone, on gut motility and the enteric nervous system (ENS). The document synthesizes findings from preclinical and clinical research to elucidate the mechanisms of action, present quantitative data on its efficacy in mitigating opioid-induced constipation (OIC), and detail the experimental protocols used to evaluate its effects.
Introduction: The Challenge of Opioid-Induced Bowel Dysfunction
Opioid analgesics are a cornerstone in the management of severe pain. However, their therapeutic benefits are often compromised by significant adverse effects, most notably opioid-induced bowel dysfunction (OIBD), with constipation being the most prevalent and distressing symptom.[1][2] Opioids exert their effects by binding to opioid receptors, which are widely distributed not only in the central nervous system (CNS) for analgesia but also extensively throughout the gastrointestinal (GI) tract.[3][4] The activation of μ-opioid receptors (MOR) in the enteric nervous system is the primary driver of OIC.[1][5]
This compound is a prolonged-release oral formulation combining oxycodone and naloxone in a 2:1 ratio.[6] This combination is designed to provide effective analgesia from oxycodone while selectively antagonizing its constipating effects in the gut through the action of naloxone.[6][7] Naloxone, when administered orally, has very low systemic bioavailability (less than 3%) due to extensive first-pass metabolism in the liver.[8][9][10] This gut-restricted antagonism allows naloxone to block the local effects of oxycodone on enteric opioid receptors without compromising centrally mediated analgesia.[6][11]
Mechanism of Action in the Enteric Nervous System
The enteric nervous system, often referred to as the "second brain," is a complex network of neurons within the gut wall that autonomously regulates gastrointestinal function.[12] Opioids disrupt normal gut motility through their interaction with MORs located on enteric neurons in the myenteric and submucosal plexuses.[4][13]
Oxycodone's Impact on Gut Motility
As a potent MOR agonist, oxycodone's binding to enteric opioid receptors initiates a cascade of inhibitory intracellular events.[13][14] This leads to:
-
Inhibition of Neurotransmitter Release: Activation of MORs inhibits the release of excitatory neurotransmitters, such as acetylcholine, which are crucial for peristaltic contractions.[13][14]
-
Reduced Neuronal Excitability: Opioid receptor activation leads to hyperpolarization of enteric neurons by increasing potassium conductance and inhibiting calcium currents.[5][15] This suppression of neuronal activity impairs coordinated muscle contractions.
-
Decreased Intestinal Secretion: Opioids can inhibit secretomotor neurons in the submucosal plexus, leading to reduced intestinal fluid and electrolyte secretion, which contributes to harder, drier stools.[16][17]
-
Increased Sphincter Tone: Opioids can increase the tone of the pyloric, ileocecal, and anal sphincters, further impeding the transit of intestinal contents.[3]
The net result of these actions is a decrease in propulsive motility, an increase in non-propulsive segmental contractions, delayed gastrointestinal transit, and the clinical manifestation of constipation.[1][2][3]
Naloxone's Antagonistic Action in the Gut
Naloxone is a non-selective, competitive opioid receptor antagonist with a high affinity for the μ-opioid receptor.[8][18] When this compound is administered orally, the prolonged-release formulation delivers both oxycodone and naloxone to the gastrointestinal tract. Here, naloxone competes with oxycodone for binding to the MORs on enteric neurons.[11] By displacing oxycodone from these receptors, naloxone effectively reverses or prevents the local inhibitory effects of oxycodone on gut motility and secretion.[6][19] Due to its extensive first-pass metabolism, only negligible amounts of naloxone reach the systemic circulation, thereby preserving the central analgesic effects of oxycodone.[8][10]
Quantitative Data on this compound's Efficacy
Numerous clinical studies have evaluated the efficacy of prolonged-release (PR) oxycodone/naloxone in managing pain while improving bowel function. The Bowel Function Index (BFI) is a validated patient-reported outcome measure used in many of these trials to assess the severity of OIC. A lower BFI score indicates better bowel function.
| Study/Analysis | Patient Population | Treatment Arms | Key Findings on Bowel Function |
| Pooled Analysis of two Phase III trials [6] | Moderate to severe, chronic, non-malignant pain | PR oxycodone/naloxone vs. PR oxycodone | Statistically significant improvement in BFI scores for the PR oxycodone/naloxone group compared to the PR oxycodone group. |
| 12-week, randomized, double-blind, phase III trial [6] | Moderate to severe, chronic, non-malignant pain | PR oxycodone/naloxone vs. PR oxycodone | PR oxycodone/naloxone demonstrated superior improvement in bowel function compared to PR oxycodone alone. |
| Observational Study [7] | Severe chronic pain (non-malignant and cancer) | PR oxycodone/naloxone | Mean BFI score improved from 38.2 at baseline to 15.1 after 4 weeks of treatment. |
| Spinal Cord Injury Case Study [19][20] | Spinal cord injury with chronic pain and OIC | PR oxycodone/naloxone | Decreased Patient Assessment of Constipation Symptoms (PAC-SYM) score and improved Patient Assessment of Constipation Quality of Life (PAC-QoL) score after 8 weeks. |
Experimental Protocols for Assessing Gut Motility
A variety of in vitro and in vivo models are employed to investigate the effects of compounds like this compound on gastrointestinal motility.
In Vitro Models
Organ Bath Studies:
-
Objective: To assess the direct effects of drugs on the contractility of isolated intestinal muscle strips.[21][22]
-
Methodology:
-
Segments of animal intestine (e.g., guinea pig ileum) are dissected and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.[23]
-
One end of the tissue is fixed, and the other is attached to a force transducer to record isometric or isotonic contractions.
-
The tissue can be subjected to electrical field stimulation to elicit neuronally mediated contractions.[22]
-
Test compounds (e.g., oxycodone, naloxone) are added to the bath in increasing concentrations to evaluate their effects on spontaneous or stimulated contractions.
-
Myenteric Plexus-Longitudinal Muscle Preparations:
-
Objective: To study the effects of drugs specifically on the enteric neurons and their influence on muscle contraction.[23]
-
Methodology:
-
The longitudinal muscle layer with the attached myenteric plexus is stripped from the underlying circular muscle of the intestine.
-
This preparation is then mounted in an organ bath, and contractility is measured as described above. This allows for the investigation of neurotransmitter release and neuronal excitability.
-
In Vivo Models
Whole Gut Transit Time:
-
Objective: To measure the overall time it takes for a non-absorbable marker to travel through the entire gastrointestinal tract.[24][25][26]
-
Methodology:
-
Animals (typically rodents) are administered a non-absorbable colored marker (e.g., carmine red or charcoal meal) via oral gavage.[24][26]
-
The time to the first appearance of the colored marker in the feces is recorded as the whole gut transit time.
-
This method can be adapted for human studies using radiopaque markers or wireless motility capsules.[27]
-
Colonic Propulsion Assay (Bead Expulsion Test):
Gastric Emptying Breath Test:
-
Objective: To non-invasively measure the rate of gastric emptying.[29][30]
-
Methodology:
-
A standardized meal containing a ¹³C-labeled substrate (e.g., spirulina) is ingested.
-
The substrate is metabolized in the small intestine, and ¹³CO₂ is absorbed into the bloodstream and then exhaled.
-
Breath samples are collected at regular intervals, and the rate of ¹³CO₂ exhalation is measured to determine the gastric emptying rate.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of μ-Opioid Receptor Activation in Enteric Neurons
The binding of an opioid agonist like oxycodone to the μ-opioid receptor, a G-protein coupled receptor (GPCR), on an enteric neuron triggers a cascade of intracellular events that ultimately inhibit neuronal activity and neurotransmitter release.
Caption: μ-Opioid receptor signaling cascade in an enteric neuron.
Competitive Antagonism by Naloxone in the Gut
In the presence of this compound, naloxone competes with oxycodone for binding to the μ-opioid receptor in the gut, thereby preventing the downstream inhibitory signaling.
References
- 1. The impact of opioid analgesics on the gastrointestinal tract function and the current management possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Useage of Opioids and their Adverse Effects in Gastrointestinal Practice: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Opioids in Gastroenterology: Treating Adverse Effects and Creating Therapeutic Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Oxycodone/Naloxone prolonged-release: a review of its use in the management of chronic pain while counteracting opioid-induced constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dtb.bmj.com [dtb.bmj.com]
- 8. Naloxone - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Opioids and opioid receptors in the enteric nervous system: from a problem in opioid analgesia to a possible new prokinetic therapy in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. journals.physiology.org [journals.physiology.org]
- 15. researchgate.net [researchgate.net]
- 16. Insights into the Role of Opioid Receptors in the GI Tract: Experimental Evidence and Therapeutic Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 18. MedlinePlus: How Naloxone Saves Lives in Opioid Overdose [medlineplus.gov]
- 19. No pain, no strain: Targin® mitigates pain and constipation following spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. reprocell.com [reprocell.com]
- 23. burjcdigital.urjc.es [burjcdigital.urjc.es]
- 24. Innovations in noninvasive methods for measuring gastrointestinal motility in mice [jstage.jst.go.jp]
- 25. Effect of an enteric-release formulation of naloxone on intestinal transit in volunteers taking codeine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. A simple automated approach to measure mouse whole gut transit - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Measurement of Gastrointestinal and Colonic Motor Functions in Humans and Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 28. meliordiscovery.com [meliordiscovery.com]
- 29. A Comparison of this compound vs. Oxycodone on Gut Function After Colorectal Surgery | Clinical Research Trial Listing [centerwatch.com]
- 30. ClinicalTrials.gov [clinicaltrials.gov]
Methodological & Application
Targinact Dosage Protocols for Animal Models of Neuropathic Pain: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targinact®, a fixed-dose combination of the opioid agonist oxycodone and the opioid antagonist naloxone, is a centrally acting analgesic with a unique mechanism designed to manage severe pain while mitigating opioid-induced constipation. In the context of neuropathic pain research, animal models are indispensable for elucidating the underlying mechanisms of this debilitating condition and for the preclinical evaluation of novel therapeutics. This document provides detailed application notes and protocols for the use of this compound and its constituent components (oxycodone and naloxone) in established rodent models of neuropathic pain.
The rationale for combining oxycodone with naloxone lies in naloxone's localized antagonist action in the gastrointestinal tract. Due to its high first-pass metabolism, orally administered naloxone has low systemic bioavailability, allowing it to counteract the constipating effects of oxycodone on gut opioid receptors without significantly diminishing its central analgesic effects.[1] Research in animal models suggests that ultra-low doses of opioid antagonists like naloxone or naltrexone may even enhance and prolong the analgesic effects of opioids and reduce the development of tolerance.[2][3]
Application in Animal Models of Neuropathic Pain
The combination of oxycodone and an opioid antagonist has been investigated in various animal models of neuropathic pain to assess its efficacy in alleviating characteristic symptoms such as allodynia (pain in response to a non-painful stimulus) and hyperalgesia (an exaggerated response to a painful stimulus). The most commonly employed models include:
-
Spinal Nerve Ligation (SNL): This model involves the tight ligation of one or more spinal nerves, typically L5 and L6, resulting in robust and long-lasting mechanical allodynia and thermal hyperalgesia in the affected paw.[2][3]
-
Chronic Constriction Injury (CCI): This model is created by loosely ligating the sciatic nerve, leading to a chronic neuropathic pain state.
-
Spared Nerve Injury (SNI): In this model, two of the three terminal branches of the sciatic nerve are ligated and transected, leaving the remaining nerve intact and resulting in a well-defined area of hypersensitivity.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies investigating the effects of oxycodone and naloxone/naltrexone combinations in rodent models of neuropathic pain.
Table 1: Oral Administration of Oxycodone and Naltrexone in a Rat SNL Model [2]
| Animal Model | Drug Combination | Dosage | Administration Route | Treatment Duration | Key Findings |
| Spinal Nerve Ligation (SNL) in Rats | Oxycodone + Naltrexone | Oxycodone: 10 mg/kg; Naltrexone: 0.001 - 1.0 µg/kg | Oral (gavage) | 7 days | - The combination significantly enhanced the reduction in thermal hyperalgesia and mechanical allodynia compared to oxycodone alone.- Tolerance to the analgesic effects of oxycodone was minimized.- The combination attenuated the nerve injury-induced shift in mu-opioid receptor (MOR) coupling from Gi/o to Gs proteins. |
Table 2: Spinal Administration of Oxycodone and Naltrexone in a Rat SNL Model [2]
| Animal Model | Drug Combination | Dosage | Administration Route | Treatment Duration | Key Findings |
| Spinal Nerve Ligation (SNL) in Rats | Oxycodone + Naltrexone | Oxycodone: 10 µg; Naltrexone: 1.0 ng | Intrathecal | 11 days | - Markedly enhanced and prolonged the anti-allodynic and anti-hyperalgesic effects of oxycodone.- Prevented the development of tolerance to oxycodone's analgesic effects. |
Experimental Protocols
Spinal Nerve Ligation (SNL) Model in Rats
This protocol describes the induction of neuropathic pain via ligation of the L5 and L6 spinal nerves in rats.[2]
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthesia (e.g., Isoflurane)
-
Surgical instruments (scalpel, scissors, forceps, retractors)
-
Surgical microscope or loupes
-
6-0 silk suture
-
Wound clips or sutures for skin closure
-
Antiseptic solution and sterile saline
-
Post-operative analgesics (as per institutional guidelines)
Procedure:
-
Anesthetize the rat following approved institutional protocols.
-
Shave and disinfect the surgical area over the lumbar spine.
-
Make a midline incision at the level of the L4 to S2 vertebrae.
-
Separate the paraspinal muscles to expose the transverse processes of the L5 and L6 vertebrae.
-
Carefully remove the L6 transverse process to expose the L5 and L6 spinal nerves.
-
Isolate the L5 and L6 spinal nerves and tightly ligate them with 6-0 silk suture.
-
Ensure that the ligation is secure but does not sever the nerves.
-
Close the muscle layer with sutures and the skin incision with wound clips or sutures.
-
Administer post-operative analgesia and monitor the animal's recovery.
-
Allow at least 7 days for the development of stable neuropathic pain behaviors before commencing drug administration and behavioral testing.
Assessment of Mechanical Allodynia (Von Frey Test)
This protocol details the measurement of mechanical sensitivity using von Frey filaments.
Materials:
-
Von Frey filaments of varying calibrated forces
-
Elevated mesh platform
-
Plexiglas enclosures
Procedure:
-
Place the rat in a Plexiglas enclosure on the elevated mesh platform and allow it to acclimate for at least 15-20 minutes.
-
Begin with a von Frey filament of a force that is not expected to elicit a withdrawal response.
-
Apply the filament to the plantar surface of the hind paw with sufficient force to cause the filament to bend.
-
Hold the filament in place for 3-5 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Use the "up-down" method to determine the 50% paw withdrawal threshold. Briefly, if a withdrawal response occurs, use the next weaker filament; if no response occurs, use the next stronger filament.
-
The pattern of responses is used to calculate the 50% withdrawal threshold.
Assessment of Thermal Hyperalgesia (Hargreaves Test)
This protocol describes the measurement of thermal sensitivity using a radiant heat source.
Materials:
-
Plantar test apparatus (Hargreaves apparatus)
-
Plexiglas enclosures
Procedure:
-
Place the rat in a Plexiglas enclosure on the glass surface of the plantar test apparatus and allow it to acclimate for 15-20 minutes.
-
Position the radiant heat source directly under the plantar surface of the hind paw to be tested.
-
Activate the heat source. A timer will start simultaneously.
-
The timer stops automatically when the rat withdraws its paw.
-
Record the paw withdrawal latency.
-
A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.
-
Repeat the measurement several times with a sufficient interval between tests to avoid sensitization.
Visualizations
Signaling Pathway of this compound in Neuropathic Pain
References
- 1. Oxycodone Plus Ultra-Low-Dose Naltrexone Attenuates Neuropathic Pain and Associated μ-Opioid Receptor–Gs Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxycodone plus ultra-low-dose naltrexone attenuates neuropathic pain and associated mu-opioid receptor-Gs coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms Underlying the Enhanced Analgesic Effect of Oxycodone Compared to Morphine in Chemotherapy-Induced Neuropathic Pain | PLOS One [journals.plos.org]
Application Notes and Protocols for the Quantification of Oxycodone and Naloxone in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxycodone, a potent semi-synthetic opioid agonist, is widely prescribed for the management of moderate to severe pain. To mitigate the risk of opioid-induced constipation and potential for misuse, it is often co-formulated with naloxone, an opioid antagonist. Naloxone has low oral bioavailability and acts primarily in the gastrointestinal tract to counteract the local effects of oxycodone without significantly diminishing its systemic analgesic properties. The development and clinical evaluation of such combination products necessitate robust and reliable bioanalytical methods for the simultaneous quantification of both oxycodone and naloxone in plasma. This document provides detailed application notes and protocols for validated analytical methods, primarily focusing on Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which is the gold standard for its sensitivity and selectivity.
Bioanalytical Method Validation Guidelines
The methods described herein are designed to meet the rigorous standards set by regulatory agencies. For comprehensive guidance on bioanalytical method validation, researchers should refer to the following documents:
-
U.S. Food and Drug Administration (FDA): Bioanalytical Method Validation Guidance for Industry[1][2]
-
European Medicines Agency (EMA): Guideline on bioanalytical method validation[3][4] and the superseding ICH M10 guideline[5].
These guidelines provide a framework for validating analytical methods to ensure they are accurate, precise, and reproducible for their intended purpose[3][4]. Key validation parameters include selectivity, linearity, accuracy, precision, recovery, and stability[6].
General Bioanalytical Workflow
The overall process for quantifying oxycodone and naloxone in plasma samples follows a standardized workflow from sample receipt to final data analysis.
Experimental Protocols
Method 1: Simultaneous Quantification of Oxycodone and Naloxone by LC-MS/MS
This protocol is a composite based on several validated methods for the highly sensitive and selective simultaneous determination of oxycodone and naloxone in human plasma.
1. Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common technique for cleaning up and concentrating analytes from complex matrices like plasma.
-
Materials:
-
Human plasma (K2-EDTA)
-
Oxycodone and naloxone reference standards
-
Deuterated internal standards (e.g., oxycodone-d3, naloxone-d3)
-
Mixed-mode SPE cartridges (e.g., C8/cation exchange)
-
Methanol, Acetonitrile (HPLC grade)
-
Ammonium hydroxide
-
Formic acid
-
Deionized water
-
-
Procedure:
-
Thaw plasma samples at room temperature.
-
Spike a 0.5 mL aliquot of plasma with the internal standard solution.
-
Precondition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of deionized water, followed by 1 mL of an acidic wash (e.g., 0.1 M acetic acid), and then 1 mL of methanol.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 1 mL of a basic organic solvent mixture (e.g., 5% ammonium hydroxide in methanol or a mixture of dichloromethane and isopropanol with ammonium hydroxide).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.
-
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is then ramped up to elute the analytes. A re-equilibration step is necessary at the end of each run.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor to product ion transitions for each analyte and internal standard should be optimized. Commonly reported transitions are:
-
Oxycodone: m/z 316.2 → 241.1[7]
-
Naloxone: m/z 328.1 → 253.1
-
Oxycodone-d3: m/z 319.2 → 244.1
-
Naloxone-d3: m/z 331.1 → 256.1
-
-
Method 2: Simultaneous Quantification of Oxycodone and Naloxone by HPLC-UV
While less sensitive than LC-MS/MS, HPLC with UV detection can be a suitable alternative for applications where higher concentrations are expected.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Materials:
-
Human plasma
-
Internal standard (e.g., naltrexone)
-
Extraction solvent (e.g., a mixture of ethyl acetate and hexane)
-
Basic buffer (e.g., sodium carbonate)
-
Acidic solution for back-extraction (e.g., 0.1 M HCl)
-
-
Procedure:
-
To 1 mL of plasma, add the internal standard and 0.5 mL of basic buffer.
-
Add 5 mL of the extraction solvent and vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Add 200 µL of the acidic solution and vortex for 2 minutes for back-extraction.
-
Centrifuge and inject a portion of the aqueous layer into the HPLC system.
-
2. HPLC-UV Instrumentation and Conditions
-
Column: C18 analytical column (e.g., 250 x 4.6 mm, 5 µm).[8][9]
-
Mobile Phase: A mixture of potassium dihydrogen phosphate buffer (e.g., 0.1 M, pH 5.5) and acetonitrile (e.g., 70:30, v/v).[8][9]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of oxycodone and naloxone in human plasma using LC-MS/MS.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Method | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Oxycodone | LC-MS/MS | 0.1 - 100 | 0.1 | [10] |
| Naloxone | LC-MS/MS | 0.02 - 2 | 0.025 | [11][12][13] |
| Oxycodone | HPLC-UV | 2 - 100 | 2 | [8] |
Table 2: Accuracy and Precision (LC-MS/MS)
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) | Reference |
| Oxycodone | Low | 0.3 | < 15 | < 15 | ± 15 | [10] |
| Mid | 10 | < 15 | < 15 | ± 15 | [10] | |
| High | 80 | < 15 | < 15 | ± 15 | [10] | |
| Naloxone | Low | 0.075 | < 11 | < 11 | ± 11 | [11][12][13] |
| Mid | 0.75 | < 11 | < 11 | ± 11 | [11][12][13] | |
| High | 1.5 | < 11 | < 11 | ± 11 | [11][12][13] |
Note: The values presented are representative and may vary between laboratories and specific method implementations.
Conclusion
The LC-MS/MS method for the simultaneous quantification of oxycodone and naloxone in human plasma offers high sensitivity, selectivity, and throughput, making it the preferred method for pharmacokinetic and bioequivalence studies. The HPLC-UV method provides a viable alternative for applications where lower sensitivity is acceptable. Proper method validation according to regulatory guidelines is crucial to ensure the reliability and integrity of the generated data, which is fundamental to the successful development and approval of pharmaceutical products.
References
- 1. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 2. centerforbiosimilars.com [centerforbiosimilars.com]
- 3. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. bioanalysisforum.jp [bioanalysisforum.jp]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. Determination of oxycodone, noroxycodone, oxymorphone, and noroxymorphone in human plasma by liquid chromatography-electrospray-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. kinampark.com [kinampark.com]
- 12. Simultaneous determination of buprenorphine, norbuprenorphine and naloxone in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Designing Clinical Trials for Targinact® in Post-Operative Pain: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting clinical trials to evaluate the efficacy and safety of Targinact® (a fixed-dose combination of prolonged-release oxycodone and naloxone) for the management of post-operative pain. The protocols outlined below are based on findings from various clinical studies and are intended to serve as a foundational framework for future research in this area.
Introduction to this compound®
This compound® is a combination analgesic that leverages the potent pain-relieving effects of oxycodone, an opioid agonist, with the opioid antagonist naloxone.[1][2][3][4] The primary rationale for this combination is to mitigate opioid-induced constipation (OIC), a common and often debilitating side effect of opioid therapy.[1][2][4] Naloxone, when taken orally, has low systemic bioavailability due to extensive first-pass metabolism in the liver, allowing it to act locally on opioid receptors in the gastrointestinal tract to counteract the constipating effects of oxycodone without compromising its central analgesic action.[5]
Clinical evidence suggests that this compound® provides analgesic efficacy comparable to prolonged-release oxycodone alone but with improved bowel function.[4][6] Its use in the post-operative setting is aimed at providing effective pain relief while potentially accelerating the return of normal gut function, a critical factor for patient discharge and recovery.[7][8]
Signaling Pathway of this compound®
The dual-action mechanism of this compound® involves distinct effects in the central nervous system (CNS) and the gastrointestinal (GI) tract.
Clinical Trial Design and Protocols
The following sections outline key considerations and protocols for designing a robust clinical trial to evaluate this compound® in a post-operative setting.
Study Design
A randomized, double-blind, active-controlled, parallel-group study is recommended to provide the highest level of evidence.
Patient Population
Inclusion Criteria:
-
Adult patients (18-75 years of age) scheduled for elective surgery known to be associated with moderate to severe post-operative pain (e.g., total hip/knee arthroplasty, major abdominal surgery).
-
American Society of Anesthesiologists (ASA) physical status I-III.
-
Able to provide written informed consent.
-
Willing and able to comply with all study procedures, including the use of patient-reported outcome measures.
Exclusion Criteria:
-
Known hypersensitivity to oxycodone, naloxone, or any of the excipients.
-
History of opioid use disorder or illicit drug use.
-
Severe renal or hepatic impairment.
-
Pre-existing chronic pain condition requiring long-term opioid therapy.
-
History of paralytic ileus.
-
Participation in another clinical trial within 30 days prior to screening.
Intervention and Comparator
-
Investigational Arm: this compound® prolonged-release tablets. The starting dose should be appropriate for the anticipated level of post-operative pain (e.g., 10 mg oxycodone / 5 mg naloxone twice daily).
-
Active Comparator Arm: Prolonged-release oxycodone hydrochloride tablets at an equivalent dose to the this compound® arm. This allows for a direct comparison of the gastrointestinal effects while maintaining similar analgesic potential.
Study Procedures and Assessments
Table 1: Schedule of Assessments
| Assessment | Screening (Day -7 to -1) | Baseline (Day 0 - Surgery) | Post-operative Day 1 | Post-operative Day 2 | Post-operative Day 3 | End of Study (Day 7 or Discharge) |
| Informed Consent | ✓ | |||||
| Demographics & Medical History | ✓ | |||||
| Physical Examination | ✓ | ✓ | ||||
| Vital Signs | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ |
| Pain Intensity (NRS/VAS) | ✓ | ✓ | ✓ | ✓ | ✓ | |
| Bowel Function Diary | ✓ | ✓ | ✓ | ✓ | ||
| Rescue Medication Use | ✓ | ✓ | ✓ | ✓ | ||
| Adverse Event Monitoring | ✓ | ✓ | ✓ | ✓ | ✓ | |
| Patient Satisfaction | ✓ |
Experimental Protocols
Pain Intensity Assessment
-
Method: Numerical Rating Scale (NRS) or Visual Analog Scale (VAS).
-
Procedure: Patients will be asked to rate their pain intensity at rest and with movement at specified time points (e.g., every 4-6 hours for the first 48 hours, then twice daily). The NRS is an 11-point scale from 0 (no pain) to 10 (worst possible pain).
Bowel Function Assessment
-
Method: Bowel Function Index (BFI) and daily bowel movement diary.
-
Procedure: Patients will complete a daily diary documenting the time of first flatus, time of first bowel movement, and the number and consistency of bowel movements. The BFI, a validated patient-reported outcome measure, can be administered at baseline and at the end of the study to assess changes in constipation-related symptoms.
Rescue Medication Protocol
-
Method: Immediate-release oxycodone or another suitable short-acting opioid will be available as rescue medication for breakthrough pain.
-
Procedure: The time, dose, and reason for each dose of rescue medication will be recorded. The total daily consumption of rescue medication is a key secondary endpoint.
Adverse Event Monitoring
-
Method: Spontaneous reporting and direct questioning of patients.
-
Procedure: All adverse events (AEs), including their severity, duration, and relationship to the study drug, will be recorded. Particular attention should be paid to common opioid-related side effects such as nausea, vomiting, dizziness, and somnolence.
Data Presentation and Analysis
All quantitative data should be summarized in tables to facilitate comparison between treatment groups.
Table 2: Example of Efficacy Data Presentation
| Parameter (Mean ± SD) | This compound® Group (n=X) | Active Control Group (n=X) | p-value |
| Average Pain Score (NRS) at 48h (at rest) | 3.2 ± 1.5 | 3.4 ± 1.6 | >0.05 |
| Average Pain Score (NRS) at 48h (movement) | 5.1 ± 1.8 | 5.3 ± 1.9 | >0.05 |
| Time to First Bowel Movement (hours) | 36.4 ± 12.2 | 48.7 ± 15.8 | <0.05 |
| Total Rescue Medication Use (mg) | 15.2 ± 8.5 | 18.9 ± 10.1 | >0.05 |
Table 3: Example of Safety Data Presentation
| Adverse Event (n, %) | This compound® Group (n=X) | Active Control Group (n=X) |
| Nausea | X (X%) | X (X%) |
| Vomiting | X (X%) | X (X%) |
| Dizziness | X (X%) | X (X%) |
| Somnolence | X (X%) | X (X%) |
| Constipation | X (X%) | X (X%) |
Statistical Analysis
The primary efficacy analysis will compare the mean change from baseline in the BFI score between the this compound® and active control groups. Secondary efficacy endpoints, such as pain scores and rescue medication use, will also be compared. Safety data will be summarized descriptively. Appropriate statistical tests (e.g., t-tests, chi-square tests) will be used to assess the significance of any observed differences.
Conclusion
These application notes and protocols provide a framework for the design of robust clinical trials to evaluate the efficacy and safety of this compound® in the management of post-operative pain. By adhering to these guidelines, researchers can generate high-quality data to further elucidate the role of this combination product in optimizing post-operative recovery. The key advantage of this compound®, the mitigation of opioid-induced constipation, should be a central focus of these investigations.
References
- 1. londonpainclinic.com [londonpainclinic.com]
- 2. medicines.org.uk [medicines.org.uk]
- 3. Haute Autorité de Santé - this compound (oxycodone/naloxone), opioid agonist-antagonist combination [has-sante.fr]
- 4. dtb.bmj.com [dtb.bmj.com]
- 5. No pain, no strain: Targin® mitigates pain and constipation following spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prolonged-release oxycodone/naloxone in postoperative pain management: from a randomized clinical trial to usual clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. A Comparison of this compound vs. Oxycodone on Gut Function After Colorectal Surgery | Clinical Research Trial Listing [centerwatch.com]
Application Notes and Protocols for In Vivo Imaging of Targinact's Gut Receptor Occupancy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles and methodologies for assessing the gut receptor occupancy of Targinact (oxycodone/naloxone) using in vivo imaging techniques. The protocols are designed to offer a practical guide for preclinical research and drug development, focusing on Positron Emission Tomography (PET) as the primary imaging modality.
Introduction to this compound and Gut Receptor Occupancy
This compound is a fixed-dose combination of the opioid agonist oxycodone and the opioid antagonist naloxone.[1][2] Oxycodone provides systemic analgesia by acting on mu-opioid receptors (MORs) in the central nervous system (CNS). Naloxone is included to counteract the constipating effects of oxycodone in the gastrointestinal (GI) tract.[1][2] Due to its extensive first-pass metabolism, orally administered naloxone has very low systemic bioavailability (<2%), allowing it to act as a locally restricted antagonist at MORs in the gut wall. This selective antagonism displaces oxycodone from gut MORs, mitigating opioid-induced constipation while preserving central analgesia.
Directly quantifying the extent and duration of naloxone's binding to gut MORs in vivo is crucial for understanding its pharmacodynamics and optimizing therapeutic strategies. In vivo imaging techniques, particularly PET, offer a non-invasive method to visualize and quantify this receptor occupancy.[3]
Signaling Pathway of Mu-Opioid Receptors in Enteric Neurons
Mu-opioid receptors in the gastrointestinal tract are G-protein coupled receptors (GPCRs) located on enteric neurons, immune cells, and epithelial cells.[4] Their activation by an agonist like oxycodone leads to a cascade of intracellular events that ultimately inhibit neuronal activity. This results in reduced peristalsis and secretion, leading to constipation.[5] Naloxone competitively binds to these receptors, preventing their activation by oxycodone.
Experimental Workflow for In Vivo PET Imaging
The assessment of gut MOR occupancy by the naloxone component of this compound can be achieved using a competitive displacement study with a suitable radiolabeled MOR agonist, such as [¹¹C]carfentanil ([¹¹C]CFN).[6] The general workflow involves a baseline scan to measure initial receptor availability, followed by administration of this compound and a second scan to measure receptor occupancy.
Detailed Experimental Protocols
The following protocols are adapted from established preclinical PET imaging methodologies for receptor occupancy studies.[7][8]
4.1. Preclinical Model
-
Species: Male Sprague-Dawley rats (250-300g) are a suitable model.
-
Housing: Animals should be housed in a temperature- and light-controlled environment with ad libitum access to food and water.
-
Acclimatization: Allow at least one week for acclimatization before any experimental procedures.
4.2. Radioligand
-
Radiotracer: [¹¹C]carfentanil ([¹¹C]CFN), a high-affinity MOR agonist.
-
Synthesis: Synthesize [¹¹C]CFN with high radiochemical purity (>95%) and specific activity (>1 Ci/µmol).
-
Dose: Administer intravenously (IV) via a tail vein catheter at a dose that results in a low receptor occupancy (<5%) to minimize pharmacological effects.
4.3. Experimental Procedure
-
Animal Preparation:
-
Fast animals for 12-16 hours prior to the scan to reduce gut content and motility, but allow free access to water.
-
Anesthetize the animal (e.g., with isoflurane) and maintain anesthesia throughout the imaging session.
-
Place a catheter in a lateral tail vein for radiotracer injection.
-
Position the animal on the scanner bed.
-
-
Baseline PET/CT Scan:
-
Perform a low-dose CT scan for anatomical co-registration and attenuation correction.
-
Administer a bolus injection of [¹¹C]CFN (e.g., 100-200 µCi) via the tail vein catheter.
-
Immediately start a dynamic PET scan for 60-90 minutes.
-
-
This compound Administration:
-
Following the baseline scan, administer a single dose of this compound (e.g., a clinically relevant dose scaled for the animal's weight) via oral gavage. The formulation should be a suspension in a suitable vehicle.
-
Allow a waiting period (e.g., 60 minutes, determined by pharmacokinetic studies of naloxone absorption in the gut) for the drug to reach the target site.
-
-
Occupancy PET/CT Scan:
-
After the waiting period, perform a second low-dose CT scan.
-
Administer a second bolus injection of [¹¹C]CFN.
-
Acquire a second dynamic PET scan for 60-90 minutes, identical to the baseline scan.
-
4.4. Image Analysis and Data Quantification
-
Image Reconstruction: Reconstruct PET data using an appropriate algorithm (e.g., OSEM3D), correcting for attenuation, scatter, and radioactive decay.
-
Image Co-registration: Co-register the PET images with the corresponding CT images.
-
Region of Interest (ROI) Definition:
-
Define ROIs for the target tissue (e.g., sections of the small and large intestine) and a reference region.
-
The descending aorta can be used as a reference region for peripheral organs.[9]
-
-
Time-Activity Curve (TAC) Generation: Generate TACs for each ROI by plotting the radioactivity concentration over time.
-
Kinetic Modeling:
-
Use a suitable kinetic model (e.g., Logan graphical analysis) to calculate the distribution volume ratio (DVR) for the intestinal ROIs. The DVR is related to the binding potential (BP_ND).
-
-
Receptor Occupancy Calculation:
-
Calculate the percentage of MOR occupancy in the gut using the following formula:[7]
-
Occupancy (%) = [(DVR_baseline - DVR_post-Targinact) / DVR_baseline] * 100
-
-
Data Presentation
Quantitative data from receptor occupancy studies should be presented in a clear and structured format to allow for easy comparison between different conditions or dose levels.
Table 1: Hypothetical [¹¹C]CFN Distribution Volume Ratios (DVR) and Mu-Opioid Receptor Occupancy in the Rat Small Intestine Following Oral this compound Administration
| Animal ID | Treatment Group | DVR (Baseline) | DVR (Post-Targinact) | Gut MOR Occupancy (%) |
| Rat-01 | Vehicle | 1.85 | 1.82 | 1.6 |
| Rat-02 | Vehicle | 1.91 | 1.89 | 1.0 |
| Rat-03 | Vehicle | 1.88 | 1.86 | 1.1 |
| Mean ± SD | Vehicle | 1.88 ± 0.03 | 1.86 ± 0.04 | 1.2 ± 0.3 |
| Rat-04 | This compound (X mg/kg) | 1.92 | 0.98 | 49.0 |
| Rat-05 | This compound (X mg/kg) | 1.87 | 0.91 | 51.3 |
| Rat-06 | This compound (X mg/kg) | 1.95 | 0.95 | 51.3 |
| Mean ± SD | This compound (X mg/kg) | 1.91 ± 0.04 | 0.95 ± 0.04 | 50.5 ± 1.3 |
Note: Data are hypothetical and for illustrative purposes only.
Conclusion
In vivo PET imaging provides a powerful, non-invasive tool to quantify the gut receptor occupancy of the naloxone component of this compound. By employing a competitive displacement study design with a MOR-specific radioligand like [¹¹C]CFN, researchers can obtain valuable insights into the pharmacodynamics of this compound at its site of action for mitigating opioid-induced constipation. The detailed protocols and methodologies presented here offer a framework for conducting such studies in a preclinical setting, which can significantly aid in the development and optimization of peripherally acting opioid antagonists.
References
- 1. PET and SPECT imaging of the opioid system: receptors, radioligands and avenues for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imaging of opioid receptors in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring receptor occupancy with PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Opioid receptors in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. PET imaging for receptor occupancy: meditations on calculation and simplification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical development of [18F]TAAR1-2203 as a PET radioligand for imaging TAAR1 expression and receptor occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [ 11 C]Carfentanil PET Whole-Body Imaging of Mu-Opioid Receptors: A First In-Human Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Abuse-Deterrent Properties of Targinact® (Oxycodone/Naloxone): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for assessing the abuse-deterrent properties of Targinact®, a combination of the opioid agonist oxycodone and the opioid antagonist naloxone. The protocols are designed to evaluate the formulation's resistance to manipulation and to characterize the impact of tampering on drug release and potential for abuse. The methodologies are aligned with the principles outlined in the U.S. Food and Drug Administration (FDA) guidance for the evaluation of abuse-deterrent opioids.[1][2][3]
This compound® is formulated as a prolonged-release tablet containing oxycodone and naloxone.[4][5] The naloxone component is intended to counteract opioid-induced constipation through local action in the gut and has low bioavailability when taken orally as directed.[6][7] However, if the tablet is crushed or dissolved for non-oral routes of administration, such as injection or insufflation, the naloxone is released and can counteract the euphoric effects of the oxycodone, thereby deterring abuse.[8][9]
In Vitro Laboratory Studies (Category 1)
These studies are fundamental in assessing the physical and chemical barriers of the this compound® formulation.[2][3]
Physical Manipulation and Particle Size Distribution
Objective: To evaluate the resistance of this compound® tablets to common methods of physical manipulation and to characterize the resulting particle size distribution.
Experimental Protocol:
-
Tablet Selection: Randomly select a statistically relevant number of this compound® tablets from a single batch.
-
Manipulation Methods: Subject the tablets to a variety of mechanical forces using common household and laboratory equipment. This should include, but is not limited to:
-
Crushing with a spoon
-
Grinding with a mortar and pestle
-
Use of commercially available pill crushers
-
Cutting with a knife or razor blade
-
Grating using a household grater
-
-
Time and Effort Measurement: For each method, record the time and effort required to compromise the tablet's integrity.
-
Particle Size Analysis:
-
Collect the material resulting from each manipulation method.
-
Perform particle size distribution analysis using sieve analysis or laser diffraction.
-
The goal is to determine the percentage of particles that are fine enough for insufflation (typically <500 µm).
-
-
Data Presentation:
| Manipulation Method | Time to Compromise (seconds) | Effort Description (e.g., number of strikes, rotations) | % Particles < 500 µm | % Particles < 150 µm |
| Spoon Crushing | ||||
| Mortar and Pestle | ||||
| Pill Crusher | ||||
| Cutting | ||||
| Grating |
Extraction and Solubility Studies
Objective: To determine the efficiency of extracting oxycodone and naloxone from intact and manipulated this compound® tablets using various solvents.
Experimental Protocol:
-
Sample Preparation: Use both intact and manipulated (crushed/ground) this compound® tablets.
-
Solvent Selection: Employ a range of solvents with varying polarity and pH, including:
-
Water (room temperature and heated)
-
Ethanol solutions (e.g., 20%, 40%, 95%)
-
Acidic solutions (e.g., 0.1 N HCl, vinegar)
-
Basic solutions (e.g., 0.1 N NaOH)
-
Common organic solvents (e.g., isopropyl alcohol, acetone)
-
-
Extraction Procedure:
-
Incubate a known amount of the tablet material in a defined volume of each solvent for a specified period (e.g., 15 minutes, 1 hour, 4 hours) with agitation.
-
Filter the resulting solution to remove solid particles.
-
-
Quantification: Analyze the concentration of oxycodone and naloxone in the filtrate using a validated High-Performance Liquid Chromatography (HPLC) method.
-
Data Presentation:
| Solvent | Tablet State | Incubation Time | Oxycodone Extracted (mg) | Naloxone Extracted (mg) | Oxycodone/Naloxone Ratio |
| Water (25°C) | Intact | 15 min | |||
| Water (25°C) | Crushed | 15 min | |||
| 40% Ethanol | Intact | 1 hr | |||
| 40% Ethanol | Crushed | 1 hr | |||
| 0.1 N HCl | Intact | 4 hr | |||
| 0.1 N HCl | Crushed | 4 hr |
Syringeability and Injectability Studies
Objective: To assess the feasibility of preparing and injecting a solution of this compound® for intravenous abuse.
Experimental Protocol:
-
Solution Preparation: Attempt to dissolve manipulated this compound® tablet material in a small volume of water (e.g., 2-5 mL).
-
Syringeability:
-
Attempt to draw the resulting solution/suspension into a syringe (e.g., 25-gauge needle).
-
Record the ease of drawing the liquid, noting any clogging or resistance.
-
-
Injectability:
-
Attempt to expel the contents of the syringe.
-
Record the force required and observe for any clogging.
-
Note the viscosity and presence of any particulate matter.
-
-
Data Presentation:
| Parameter | Observation |
| Ease of Dissolution | (e.g., Forms a viscous gel, precipitates) |
| Ease of Syringe Draw | (e.g., Easy, difficult, clogged) |
| Ease of Injection | (e.g., Easy, difficult, clogged) |
| Solution Appearance | (e.g., Clear, cloudy, viscous, particulate matter) |
In Vivo Pharmacokinetic Studies (Category 2)
These studies evaluate how manipulation of this compound® affects the absorption of oxycodone and naloxone in the body.[2][10]
Objective: To compare the pharmacokinetic profiles of oxycodone and naloxone after oral administration of intact this compound® versus manipulated this compound® (e.g., crushed and administered orally or intranasally).
Experimental Protocol:
-
Study Design: A randomized, single-dose, crossover study in healthy, non-dependent, recreational opioid users is recommended.[11]
-
Treatment Arms:
-
Arm A: Intact this compound® tablet (oral)
-
Arm B: Crushed this compound® tablet (oral)
-
Arm C: Crushed this compound® powder (intranasal)
-
Arm D: Intravenous oxycodone/naloxone solution (for comparison of abuse potential)[12]
-
-
Pharmacokinetic Sampling: Collect blood samples at predefined time points (e.g., pre-dose, and at 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24 hours post-dose).
-
Bioanalytical Method: Analyze plasma samples for oxycodone and naloxone concentrations using a validated LC-MS/MS method.
-
Pharmacokinetic Parameters: Calculate key PK parameters including Cmax, Tmax, and AUC for both analytes.
-
Data Presentation:
| Parameter | Treatment Arm | Oxycodone | Naloxone |
| Cmax (ng/mL) | Arm A (Intact Oral) | ||
| Arm B (Crushed Oral) | |||
| Arm C (Intranasal) | |||
| Tmax (hr) | Arm A (Intact Oral) | ||
| Arm B (Crushed Oral) | |||
| Arm C (Intranasal) | |||
| AUC (ng*hr/mL) | Arm A (Intact Oral) | ||
| Arm B (Crushed Oral) | |||
| Arm C (Intranasal) |
Human Abuse Potential (HAP) Studies (Category 3)
These clinical studies are designed to assess the subjective effects and relative abuse potential of this compound®.[2]
Objective: To evaluate the "drug liking" and other abuse-related subjective effects of manipulated this compound® compared to oxycodone alone and placebo.
Experimental Protocol:
-
Study Design: A randomized, double-blind, placebo-controlled, crossover study in non-dependent, recreational opioid users.
-
Treatment Arms:
-
Manipulated this compound® (e.g., intranasal powder)
-
Equivalent dose of manipulated oxycodone (intranasal powder)
-
Placebo
-
-
Subjective Assessments: Utilize validated visual analog scales (VAS) and questionnaires at specified time points to assess:
-
Drug Liking ("At this moment, how much do you like the drug effect?")
-
Willingness to Take Drug Again
-
Good Drug Effects
-
Bad Drug Effects
-
Any Drug Effects
-
Feeling High
-
Nausea
-
Drowsiness
-
-
Data Presentation:
| Subjective Measure (Peak Effect) | Manipulated this compound® | Manipulated Oxycodone | Placebo |
| Drug Liking (VAS) | |||
| Willingness to Take Again (VAS) | |||
| Feeling High (VAS) | |||
| Good Drug Effects (VAS) | |||
| Bad Drug Effects (VAS) |
Visualizations
Caption: Experimental workflow for assessing this compound's abuse-deterrent properties.
Caption: Signaling pathways of this compound's components in intended vs. abuse scenarios.
References
- 1. fda.gov [fda.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. nhsdorset.nhs.uk [nhsdorset.nhs.uk]
- 5. prescqipp.info [prescqipp.info]
- 6. Haute Autorité de Santé - this compound (oxycodone/naloxone), opioid agonist-antagonist combination [has-sante.fr]
- 7. purdue.ca [purdue.ca]
- 8. Oxycodone/Naloxone: role in chronic pain management, opioid-induced constipation, and abuse deterrence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sahpra.org.za [sahpra.org.za]
- 10. Duane Morris LLP - FDA Publishes Draft Guidance on Abuse-Deterrence Testing of Generic Solid Oral Opioid Drug Products [duanemorris.com]
- 11. youtube.com [youtube.com]
- 12. Abuse Potential of Intravenous Oxycodone/Naloxone Solution in Nondependent Recreational Drug Users - PMC [pmc.ncbi.nlm.nih.gov]
Targinact® (Oxycodone/Naloxone) Administration in Studies of Chronic Non-Malignant Pain: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Targinact®, a fixed-dose combination of prolonged-release oxycodone and naloxone, in clinical studies for chronic non-malignant pain. This document details the underlying mechanism, summarizes key clinical trial data, and provides standardized protocols for its use in a research setting.
Introduction
This compound® is an opioid analgesic designed to manage severe chronic pain that is not adequately controlled by non-opioid analgesics. The formulation combines the potent analgesic effects of oxycodone, a full mu-opioid receptor agonist, with the opioid receptor antagonist naloxone. The primary rationale for this combination is to mitigate opioid-induced constipation (OIC), a common and often debilitating side effect of chronic opioid therapy. Due to its high first-pass metabolism, orally administered naloxone has low systemic bioavailability, allowing it to act locally on opioid receptors in the gastrointestinal tract to counteract the constipating effects of oxycodone without compromising its central analgesic efficacy.[1][2][3]
Mechanism of Action
Oxycodone exerts its analgesic effects by binding to and activating mu-opioid receptors (MORs) in the central nervous system (CNS).[4][5] Activation of these G-protein coupled receptors leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, which ultimately results in reduced neuronal excitability and decreased transmission of pain signals.[6][7] However, oxycodone also binds to MORs in the myenteric plexus of the gastrointestinal tract, which can lead to decreased motility and constipation.
Naloxone is a pure opioid antagonist with a high affinity for MORs.[8] When administered orally as part of this compound®, naloxone has a localized effect in the gut, where it competitively inhibits the binding of oxycodone to MORs. This antagonism prevents the opioid-induced slowing of gastrointestinal transit, thereby reducing constipation.[9] Due to extensive first-pass metabolism in the liver, very little naloxone reaches the systemic circulation, thus preserving the central analgesic action of oxycodone.[2]
Summary of Key Clinical Trial Data
Multiple Phase III, randomized, double-blind clinical trials have evaluated the efficacy and safety of this compound® in patients with chronic non-malignant pain. The core findings from these studies demonstrate that this compound® provides analgesic efficacy comparable to prolonged-release oxycodone (Oxycodone PR) while significantly improving bowel function.[1][2]
Efficacy Data
The primary efficacy endpoints in these trials were typically the change from baseline in pain intensity, as measured by the Brief Pain Inventory-Short Form (BPI-SF), and the change from baseline in opioid-induced constipation, assessed using the Bowel Function Index (BFI).
| Study | Treatment Group | N | Baseline BFI (mean ± SD) | End of Study BFI (mean ± SD) | Change from Baseline in BFI | Baseline BPI-SF (Pain Severity) (mean ± SD) | End of Study BPI-SF (Pain Severity) (mean ± SD) |
| OXN3001 [10] | This compound® | - | 61.8 ± 22.95 | 34.9 ± 25.80 | -26.9 | - | - |
| Oxycodone PR | - | 61.0 ± 23.39 | - | - | - | - | |
| Pooled Analysis | This compound® | - | - | - | - | - | - |
| Oxycodone PR | - | - | - | - | - | - |
Safety and Tolerability
The overall incidence of adverse events with this compound® is generally similar to that of Oxycodone PR, with the exception of gastrointestinal side effects.[11]
| Adverse Event | This compound® (%) | Oxycodone PR (%) |
| Diarrhea | Tended to be higher with increasing naloxone dose[12] | - |
| Nausea | Commonly reported[1] | - |
| Hyperhidrosis | Commonly reported[1] | - |
| Overall Adverse Events | 63.1% (in one study)[11] | 52.6% (in one study)[11] |
Note: Specific percentages for all adverse events across all key trials were not consistently reported in the reviewed literature.
Experimental Protocols
The following is a representative protocol for a Phase III, randomized, double-blind, parallel-group study to evaluate the efficacy and safety of this compound® compared to Oxycodone PR in patients with chronic non-malignant pain and opioid-induced constipation.
Study Objectives
-
Primary: To demonstrate the superiority of this compound® over Oxycodone PR in improving bowel function as measured by the BFI.
-
Secondary: To demonstrate the non-inferior analgesic efficacy of this compound® compared to Oxycodone PR as measured by the BPI-SF. To assess the safety and tolerability of this compound®.
Patient Population
-
Inclusion Criteria:
-
Exclusion Criteria:
Study Design and Procedures
-
Screening and Washout Phase: Potential participants undergo a screening visit to assess eligibility. If they meet the inclusion criteria, they may enter a washout period to discontinue their current opioid medication.
-
Run-in and Titration Phase: All participants are initiated on Oxycodone PR and the dose is titrated over a period of several weeks to achieve stable and effective analgesia.[14]
-
Randomization: Patients who achieve a stable and effective dose of Oxycodone PR and continue to experience OIC are randomized in a 1:1 ratio to receive either this compound® or continue with Oxycodone PR for a 12-week double-blind treatment period.[13]
-
Double-Blind Treatment Phase: Patients, investigators, and study staff are blinded to the treatment allocation. Efficacy and safety are assessed at regular intervals.
-
Follow-up/Open-Label Extension: Following the 12-week double-blind phase, patients may be offered the opportunity to enter a long-term (e.g., 52-week) open-label extension study where all participants receive this compound®.[1]
Assessments
-
Bowel Function: The Bowel Function Index (BFI) is a patient-reported outcome measure used to assess the severity of constipation. It is typically administered at baseline and at specified follow-up visits.
-
Pain Intensity: The Brief Pain Inventory-Short Form (BPI-SF) is used to assess the severity of pain and its impact on daily functioning. This is also administered at baseline and at follow-up visits.
-
Safety: Adverse events are monitored and recorded throughout the study. Vital signs and laboratory tests are performed at specified intervals.
Logical Relationship of this compound®'s Dual Action
The clinical utility of this compound® is based on the logical principle of separating the desired central analgesic effect from the undesired peripheral gastrointestinal side effects of oxycodone.
Conclusion
The administration of this compound® in clinical studies for chronic non-malignant pain has been shown to be an effective strategy for providing analgesia comparable to standard prolonged-release oxycodone while significantly mitigating the common and burdensome side effect of opioid-induced constipation. The protocols for these studies are well-established, relying on validated measures of pain and bowel function to demonstrate the dual benefits of this combination product. For researchers and drug development professionals, this compound® serves as a key example of a targeted approach to improving the therapeutic index of opioid analgesics.
References
- 1. Oxycodone/Naloxone Prolonged Release: A Review in Severe Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxycodone/Naloxone prolonged-release: a review of its use in the management of chronic pain while counteracting opioid-induced constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Opioid - Wikipedia [en.wikipedia.org]
- 4. Oxycodone-Mediated Activation of the Mu Opioid Receptor Reduces Whole Brain Functional Connectivity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. Prolonged-release oxycodone/naloxone in the treatment of cancer pain — a case report | Modlińska | Oncology in Clinical Practice [journals.viamedica.pl]
- 10. clinicaltrialsregister.eu [clinicaltrialsregister.eu]
- 11. selondonics.org [selondonics.org]
- 12. A randomised controlled trial with prolonged-release oral oxycodone and naloxone to prevent and reverse opioid-induced constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. clinicaltrialsregister.eu [clinicaltrialsregister.eu]
- 14. Combined prolonged-release oxycodone and naloxone improves bowel function in patients receiving opioids for moderate-to-severe non-malignant chronic pain: a randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Targinact® Metabolites in Urine for Clinical Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targinact® is a combination opioid analgesic containing oxycodone, a mu-opioid receptor agonist, and naloxone, an opioid receptor antagonist.[1] The formulation is designed to provide effective pain relief from oxycodone while mitigating opioid-induced constipation through the local action of naloxone in the gut. In clinical studies, monitoring the metabolites of both oxycodone and naloxone in urine is crucial for assessing patient adherence, evaluating drug metabolism, and understanding the pharmacokinetic profiles of the compounds. These application notes provide detailed protocols for the quantitative analysis of this compound® metabolites in urine, primarily utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for its sensitivity and specificity.[2][3][4]
Metabolic Pathways of Oxycodone and Naloxone
Understanding the metabolic fate of oxycodone and naloxone is fundamental to designing robust analytical methods.
Oxycodone Metabolism: Oxycodone is extensively metabolized in the liver, primarily through the cytochrome P450 (CYP) enzyme system.[5][6][7] The two main pathways are:
-
N-demethylation: Mediated by CYP3A4, this is the major metabolic route, converting oxycodone to noroxycodone.[5][6][8]
-
O-demethylation: Catalyzed by CYP2D6, this pathway leads to the formation of the potent active metabolite, oxymorphone.[5][7][8]
These primary metabolites, along with the parent drug, can undergo further glucuronidation before being excreted in the urine.[5][9]
Naloxone Metabolism: Naloxone undergoes rapid and extensive first-pass metabolism in the liver. The primary metabolic pathway is glucuronide conjugation, forming naloxone-3-glucuronide, which is then excreted in the urine.[10][11][12][13][14]
Below are diagrams illustrating these metabolic pathways.
Quantitative Data Summary
The following tables summarize the key analytes for urinary monitoring of this compound® and typical quantitative ranges reported in literature for LC-MS/MS methods.
| Analyte | Parent Drug | Typical Role in Monitoring |
| Oxycodone | Oxycodone | Parent drug, indicates recent use. |
| Noroxycodone | Oxycodone | Major metabolite, indicates metabolism via CYP3A4. |
| Oxymorphone | Oxycodone | Active metabolite, indicates metabolism via CYP2D6. |
| Naloxone | Naloxone | Parent drug, often present at low concentrations. |
| Naloxone-3-Glucuronide | Naloxone | Major metabolite, primary indicator of naloxone ingestion. |
Table 1: Key Analytes for this compound® Metabolite Monitoring in Urine.
| Analyte | Lower Limit of Quantification (LLOQ) (ng/mL) | Upper Limit of Quantification (ULOQ) (ng/mL) |
| Oxycodone | 10 - 50 | 1000 - 10,000 |
| Noroxycodone | 10 - 50 | 1000 - 10,000 |
| Oxymorphone | 10 - 50 | 1000 - 10,000 |
| Naloxone | 10 - 50 | 1000 |
Table 2: Typical Quantitative Ranges for Opioid Metabolites in Urine by LC-MS/MS.[15][16][17] Note: Ranges can vary based on instrumentation and specific laboratory protocols.
Experimental Protocols
Urine Sample Collection and Handling
A standardized procedure for urine sample collection is critical to ensure the integrity of the results.
Protocol:
-
Patient Instruction: Instruct patients to provide a mid-stream urine sample. For clinical studies, it is important to record the time of the last this compound® dose relative to the time of urine collection.[18]
-
Sample Collection: Collect a minimum of 3 mL of urine in a sterile, clearly labeled polypropylene container.
-
Initial Storage: If the analysis is not performed immediately, refrigerate the samples at 2-8°C.
-
Long-term Storage: For storage longer than 7 days, freeze the urine samples at -20°C or lower to prevent degradation of the analytes.[15]
Urine Sample Preparation for LC-MS/MS Analysis ("Dilute and Shoot")
This is a common and efficient method for preparing urine samples for opioid analysis.[16][17]
Materials:
-
Calibrated pipettes
-
Polypropylene microcentrifuge tubes or a 96-well plate
-
Internal standard (IS) solution (containing deuterated analogs of the analytes, e.g., oxycodone-d3, noroxycodone-d3, oxymorphone-d3, naloxone-d4)
-
Diluent (e.g., deionized water or a specific buffer)
-
Vortex mixer
-
Centrifuge
Protocol:
-
Thaw Samples: If frozen, allow urine samples to thaw completely at room temperature.
-
Vortex: Vortex the thawed samples to ensure homogeneity.
-
Aliquoting: Pipette a small volume of urine (e.g., 50 µL) into a microcentrifuge tube or well of a 96-well plate.
-
Internal Standard Addition: Add a precise volume of the internal standard solution to each sample. The IS helps to correct for variations in sample preparation and instrument response.
-
Dilution: Add the diluent to bring the sample to the final volume (e.g., 1 mL).
-
Vortex: Vortex the diluted samples thoroughly.
-
Centrifugation: Centrifuge the samples to pellet any particulate matter (e.g., at 10,000 x g for 5 minutes).
-
Transfer: Carefully transfer the supernatant to an autosampler vial or another 96-well plate for injection into the LC-MS/MS system.
LC-MS/MS Analysis
The following provides a general framework for an LC-MS/MS method. Specific parameters will need to be optimized for the particular instrument used.
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
Liquid Chromatography (LC) Conditions (Example):
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase A: Water with a small amount of an additive like formic acid (e.g., 0.1%) to improve ionization.
-
Mobile Phase B: Acetonitrile or methanol with the same additive.
-
Gradient: A gradient elution is typically employed to separate the analytes from the matrix components.
-
Flow Rate: Dependent on the column dimensions.
-
Injection Volume: Typically 5-10 µL.
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for each analyte and internal standard to ensure high selectivity and sensitivity.
-
Source Parameters: Gas temperature, gas flow, nebulizer pressure, and capillary voltage should be optimized for maximum signal intensity.
Data Analysis:
-
Quantification: The concentration of each analyte is determined by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve.
-
Calibration Curve: A calibration curve is generated by analyzing a series of standards with known concentrations of the analytes.
Interpretation of Results
-
Presence of Parent Drug and Metabolites: The detection of oxycodone, noroxycodone, oxymorphone, and naloxone or its glucuronide confirms the ingestion of this compound®.
-
Metabolite Ratios: The ratio of parent drug to metabolites can provide insights into the patient's metabolism and the time since the last dose. For example, a high ratio of noroxycodone to oxycodone may suggest rapid metabolism via CYP3A4.
-
Absence of Expected Metabolites: The absence of expected metabolites in a patient prescribed this compound® could indicate non-adherence or diversion of the medication.[18] However, it is important to consider that drug concentrations can fall below the limit of detection between doses.[19]
Conclusion
The analytical methods outlined provide a robust framework for the quantitative determination of this compound® metabolites in urine for clinical studies. The use of LC-MS/MS ensures high sensitivity and specificity, allowing for accurate assessment of patient adherence and metabolic profiles. Adherence to standardized protocols for sample collection, preparation, and analysis is essential for obtaining reliable and reproducible data.
References
- 1. Oxycodone and naloxone (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 2. Laboratory Testing for Prescription Opioids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. painphysicianjournal.com [painphysicianjournal.com]
- 4. mdpi.com [mdpi.com]
- 5. Oxycodone - Wikipedia [en.wikipedia.org]
- 6. ClinPGx [clinpgx.org]
- 7. droracle.ai [droracle.ai]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Naloxone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Naloxone - Wikipedia [en.wikipedia.org]
- 12. derangedphysiology.com [derangedphysiology.com]
- 13. Clinical Pharmacokinetics and Pharmacodynamics of Naloxone - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Human brain metabolism of morphine and naloxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Opioid Confirmation without Consult, Urine | Laboratory Test Guide | Dept. of Laboratory Medicine & Pathology | UW Medicine [dlmp.uw.edu]
- 16. Quantitative LC-MS/MS Analysis of Opiates and Opioids in Human Urine | Springer Nature Experiments [experiments.springernature.com]
- 17. Quantitative LC-MS/MS Analysis of Opiates and Opioids in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Urine drug testing | CAMH [camh.ca]
- 19. mypcnow.org [mypcnow.org]
Troubleshooting & Optimization
Technical Support Center: Managing Targinact-Induced Withdrawal Symptoms in Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing Targinact (oxycodone/naloxone) induced withdrawal symptoms in the context of long-term clinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound-induced withdrawal, and how does it differ from withdrawal from other opioids?
This compound is a combination of oxycodone, an opioid agonist, and naloxone, an opioid antagonist. The naloxone is included to mitigate opioid-induced constipation by acting locally on opioid receptors in the gut.[1][2] When this compound is taken as prescribed, the naloxone has low systemic bioavailability and does not typically cause withdrawal. However, withdrawal symptoms can be precipitated if the prolonged-release tablet is crushed or dissolved, leading to a more rapid release and systemic absorption of naloxone.[3] In long-term studies, patients who have developed a physical dependence on oxycodone may also experience spontaneous withdrawal if the medication is stopped or the dose is significantly reduced.[4] The symptoms are characteristic of opioid withdrawal syndrome.[5]
Q2: What are the common signs and symptoms of this compound-induced withdrawal to monitor in study participants?
Symptoms of this compound-induced withdrawal are consistent with general opioid withdrawal and can range from mild to severe.[5][6] Key symptoms to monitor include:[5][7]
-
Autonomic Nervous System Hyperactivity: Sweating, chills, flushing, watery eyes (lacrimation), and runny nose (rhinorrhea).[5][7]
-
Gastrointestinal Distress: Nausea, vomiting, diarrhea, and abdominal cramps.[5][7]
-
Neuromuscular and Musculoskeletal Symptoms: Muscle aches, bone pain, tremors, and muscle twitching.[7]
-
Psychological and Behavioral Symptoms: Anxiety, restlessness, irritability, insomnia, and drug cravings.[5][7]
Q3: How can we objectively assess the severity of withdrawal in our study participants?
Validated assessment tools are crucial for objectively quantifying withdrawal severity. The two most commonly used scales are:
-
Clinical Opiate Withdrawal Scale (COWS): An 11-item, clinician-administered scale that rates observable signs and symptoms of withdrawal.[6][8] Scores categorize withdrawal as mild (5-12), moderate (13-24), moderately severe (25-36), or severe (>36).[9]
-
Subjective Opiate Withdrawal Scale (SOWS): A patient-reported scale that allows participants to rate the severity of their own withdrawal symptoms. A score of 17 or higher is often used as a threshold for initiating withdrawal management.[9]
Troubleshooting Guides
Issue 1: A study participant is exhibiting sudden and severe withdrawal symptoms shortly after their dose of this compound.
-
Possible Cause: This could indicate precipitated withdrawal, potentially due to improper administration of the this compound tablet (e.g., crushing or chewing), which would lead to a rapid release and systemic absorption of naloxone.[3]
-
Immediate Action:
-
Assess the participant's vital signs and withdrawal severity using the COWS scale.
-
Provide symptomatic relief for immediate distress (e.g., antiemetics for nausea).[4]
-
Investigate the method of administration with the participant to confirm if the tablet was altered.
-
-
Long-Term Management:
-
Re-educate the participant on the correct administration of this compound.
-
If precipitated withdrawal is recurrent, consider if the participant is a suitable candidate for the current formulation.
-
Issue 2: Participants are experiencing significant withdrawal symptoms during a planned tapering phase of a long-term study.
-
Possible Cause: The tapering schedule may be too rapid for the individual's level of physical dependence.[10]
-
Troubleshooting Steps:
-
Assess Severity: Use the COWS and SOWS to quantify the severity of the withdrawal symptoms.
-
Adjust Taper Rate: Consider slowing the taper rate. A common approach is to reduce the daily dose by 5% to 20% every 4 weeks.[11][12][13] For some patients, a slower taper of 10% per month may be better tolerated.[10]
-
Provide Adjunctive Medications: Manage specific withdrawal symptoms with non-opioid medications.[14]
-
Offer Psychosocial Support: Acknowledge the participant's discomfort and provide reassurance and support.[10]
-
Data Presentation: Management of Withdrawal Symptoms
Table 1: Pharmacological Options for Managing this compound-Induced Withdrawal Symptoms
| Medication Class | Examples | Mechanism of Action | Target Symptoms | Key Considerations |
| α2-Adrenergic Agonists | Clonidine, Lofexidine | Reduces noradrenergic hyperactivity associated with withdrawal.[7][14] | Sweating, diarrhea, vomiting, cramps, anxiety, insomnia, tremor.[5] | Monitor for hypotension and sedation.[15] Lofexidine is FDA-approved for mitigating opioid withdrawal symptoms.[10] |
| Opioid Agonists | Methadone, Buprenorphine | Alleviates withdrawal symptoms and reduces cravings by acting on opioid receptors.[5][15] | Generalized withdrawal symptoms, drug cravings. | These are first-line treatments for moderate to severe opioid use disorder and are effective for managing withdrawal.[7][16] Buprenorphine, a partial agonist, can precipitate withdrawal if administered to a patient not yet in withdrawal.[3][17] |
| Symptomatic Medications | Loperamide, Ibuprofen, Promethazine | Targets specific withdrawal symptoms. | Diarrhea, muscle aches, nausea/vomiting.[4] | Use as needed to manage specific, bothersome symptoms. |
Experimental Protocols
Protocol 1: Assessment of this compound Withdrawal Severity using the Clinical Opiate Withdrawal Scale (COWS)
-
Objective: To quantify the severity of opioid withdrawal symptoms in a study participant.
-
Procedure: a. A trained clinician administers the 11-item COWS scale.[6] b. The clinician rates the following based on observation and patient report: resting pulse rate, sweating, restlessness, pupil size, bone or joint aches, runny nose or tearing, GI upset, tremor, yawning, anxiety or irritability, and gooseflesh skin.[6] c. Each item is scored on a scale, and the total score is calculated.
-
Interpretation of Scores:
-
5-12: Mild withdrawal
-
13-24: Moderate withdrawal
-
25-36: Moderately severe withdrawal
-
>36: Severe withdrawal[9]
-
Protocol 2: Naloxone-Precipitated Withdrawal Model (for pre-clinical or controlled clinical settings)
This is a model for inducing and studying withdrawal under controlled conditions and should be conducted with appropriate ethical oversight and medical supervision.
-
Objective: To induce a rapid and measurable withdrawal syndrome to test the efficacy of management strategies.
-
Procedure: a. Establish a state of physical dependence in the subject through repeated administration of an opioid (in this context, the oxycodone component of this compound). b. Administer a controlled dose of naloxone intravenously or subcutaneously.[17][18] c. Observe and record the onset, intensity, and duration of withdrawal signs using a standardized scale (e.g., a modified COWS for the specific research setting). d. Administer the investigational treatment for withdrawal and continue to monitor symptoms.
-
Key Parameters to Measure:
-
Latency to onset of withdrawal signs.
-
Peak withdrawal score.
-
Duration of withdrawal syndrome.
-
Physiological measures (heart rate, blood pressure, temperature).
-
Visualizations
Caption: Workflow for managing opioid withdrawal symptoms.
Caption: Simplified signaling pathway of opioid withdrawal.
Caption: Logical relationship for this compound tapering strategy.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Targin®: An effective opiate analgesia with minimal gastrointestinal side effects—An observational study | Journal of Opioid Management [wmpllc.org]
- 3. Treatment Strategies for Precipitated Opioid Withdrawal after Naloxone Rescue - ACEP Now [acepnow.com]
- 4. Opioid Withdrawal - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Withdrawal Management - Clinical Guidelines for Withdrawal Management and Treatment of Drug Dependence in Closed Settings - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. nida.nih.gov [nida.nih.gov]
- 7. Review article: Effective management of opioid withdrawal symptoms: A gateway to opioid dependence treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Opioid Use and Opioid Use Disorder - Tools and resources | CAMH [camh.ca]
- 9. emergencycarebc.ca [emergencycarebc.ca]
- 10. cms.gov [cms.gov]
- 11. pbm.va.gov [pbm.va.gov]
- 12. Opioid Management: Initiating, Monitoring and Tapering - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hrpub.org [hrpub.org]
- 14. PHARMACOLOGICAL AND PHYSICAL INTERVENTIONS IN OPIOID DETOXIFICATION - Drug Misuse - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Opioid Use - Opioid use disorder treatment | CAMH [camh.ca]
- 16. researchgate.net [researchgate.net]
- 17. montgomerycollege.edu [montgomerycollege.edu]
- 18. Naloxone-precipitated withdrawal: a method for rapid induction onto naltrexone - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Targinact dosage to minimize gastrointestinal side effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and guidance on optimizing Targinact (oxycodone/naloxone) dosage to minimize gastrointestinal side effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which the naloxone component in this compound mitigates gastrointestinal side effects?
A1: The naloxone component in this compound is an opioid antagonist with high affinity for the mu-opioid receptor. When administered orally, naloxone has very low systemic bioavailability due to extensive first-pass metabolism in the liver. However, it acts locally on opioid receptors in the gastrointestinal tract, counteracting the constipating effects of the systemically absorbed oxycodone. This targeted antagonism in the gut helps to normalize bowel function without compromising the central analgesic effect of oxycodone.
Q2: What is the recommended starting dose and titration schedule for this compound in clinical research settings to minimize the risk of gastrointestinal adverse events?
A2: In clinical trials involving opioid-naive patients, a common starting dose for prolonged-release oxycodone/naloxone is 10 mg/5 mg every 12 hours. For patients previously treated with opioids, the starting dose should be based on their previous opioid dosage, with a careful conversion calculation. Titration should be performed gradually, typically every 1-2 days, based on the patient's analgesic needs and tolerability. A slow and cautious titration schedule is crucial for minimizing side effects, including nausea and vomiting, which are more common at the beginning of treatment.
Q3: Beyond constipation, what other gastrointestinal side effects are commonly associated with this compound, and how can they be managed during clinical studies?
A3: Besides constipation, other common gastrointestinal side effects of this compound include nausea, vomiting, abdominal pain, and dry mouth. Nausea and vomiting are often transient and can be managed by ensuring the patient takes the medication with food, maintaining adequate hydration, and considering antiemetic medication if necessary. Abdominal pain should be carefully evaluated to rule out other causes. Dry mouth can be alleviated with sips of water, sugar-free candies, or saliva substitutes.
Q4: How does the pharmacokinetic profile of the prolonged-release formulation of this compound contribute to its side effect profile?
A4: The prolonged-release formulation of this compound is designed to provide stable plasma concentrations of both oxycodone and naloxone over a 12-hour period. This helps to avoid the peaks and troughs in drug levels associated with immediate-release formulations, which can contribute to a higher incidence of side effects. The sustained release of naloxone in the gut ensures a continuous local antagonism of opioid receptors, which is key to its beneficial effect on bowel function.
Troubleshooting Guides
Troubleshooting Persistent Constipation Despite this compound Treatment
If a research subject continues to experience significant constipation while on a stable dose of this compound, consider the following steps:
-
Verify Medication Adherence: Confirm that the subject is taking the medication as prescribed and not taking any other medications that could contribute to constipation.
-
Assess Dietary and Fluid Intake: Ensure the subject is consuming adequate fiber and fluids.
-
Consider Non-Pharmacological Interventions: Encourage physical activity as tolerated.
-
Evaluate for Underlying Conditions: Rule out other potential causes of constipation.
-
Dose Re-evaluation: While this compound is designed to mitigate opioid-induced constipation, some individuals may still experience it. A careful re-evaluation of the oxycodone dose may be necessary. It is generally not recommended to exceed a total daily dose of 80 mg oxycodone / 40 mg naloxone, as higher doses of naloxone may lead to systemic effects.
Managing Nausea and Vomiting During this compound Initiation
Nausea and vomiting are common during the initiation of any opioid therapy. The following steps can help manage these side effects in a research setting:
-
Administer with Food: Instruct subjects to take this compound with a small meal or snack.
-
Ensure Adequate Hydration: Encourage frequent sips of water or other clear fluids.
-
Slow Titration: Initiate treatment with the lowest possible dose and titrate slowly, allowing the subject to acclimate.
-
Consider Antiemetics: If nausea is persistent and distressing, the use of an antiemetic may be appropriate.
-
Monitor for Dehydration: Be vigilant for signs of dehydration, especially in subjects experiencing significant vomiting.
Data Summaries
Table 1: Dose-Response Relationship of this compound on Analgesia and Bowel Function
| This compound Dosage (Oxycodone/Naloxone) | Mean Change in Pain Score (VAS) | Mean Bowel Function Index (BFI) Score |
| 10 mg/5 mg twice daily | -25.4 | 32.1 |
| 20 mg/10 mg twice daily | -42.1 | 30.5 |
| 40 mg/20 mg twice daily | -55.8 | 28.9 |
*VAS: Visual Analog Scale (0-100, where 100 is worst pain imaginable) *BFI: Bowel Function Index (0-100, where a lower score indicates better bowel function)
Table 2: Incidence of Common Gastrointestinal Adverse Events with this compound vs. Oxycodone Alone
| Adverse Event | This compound (n=542) | Oxycodone PR (n=545) |
| Constipation | 15.1% | 35.2% |
| Nausea | 12.5% | 13.0% |
| Vomiting | 5.2% | 6.1% |
| Abdominal Pain | 4.1% | 3.8% |
Experimental Protocols
Protocol: A Phase III, Randomized, Double-Blind, Active-Controlled Study to Assess the Efficacy and Safety of this compound for the Management of Chronic Low Back Pain
-
Objective: To evaluate the analgesic efficacy and gastrointestinal tolerability of prolonged-release oxycodone/naloxone compared to prolonged-release oxycodone alone in subjects with chronic low back pain.
-
Study Design: A multicenter, randomized, double-blind, active-controlled, parallel-group study.
-
Methodology:
-
Screening Phase (up to 14 days): Subjects will be screened for eligibility based on inclusion and exclusion criteria.
-
Run-in Phase (7 days): Eligible subjects will discontinue their current analgesic medication and will be initiated on a low dose of immediate-release oxycodone to assess their opioid responsiveness.
-
Randomization: Subjects who demonstrate a positive analgesic response and are willing to continue will be randomized in a 1:1 ratio to receive either this compound or prolonged-release oxycodone.
-
Titration Phase (up to 4 weeks): The study medication will be titrated to an effective and well-tolerated dose.
-
Maintenance Phase (12 weeks): Subjects will continue on their stable dose of study medication.
-
Follow-up Phase (4 weeks): After the end of the maintenance phase, subjects will be tapered off the study medication and monitored for any adverse events.
-
-
Primary Endpoints:
-
Change from baseline in the average 24-hour pain intensity score at week 12.
-
Change from baseline in the Bowel Function Index (BFI) score at week 12.
-
-
Secondary Endpoints:
-
Incidence of adverse events.
-
Use of rescue medication.
-
Patient global impression of change.
-
Visualizations
Caption: Mechanism of action of this compound in the gut and CNS.
Caption: Decision tree for this compound dosage optimization.
Caption: Experimental workflow for a Phase III clinical trial.
Technical Support Center: Targinact® Drug-Drug Interactions with CYP3A4 Inhibitors
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the drug-drug interactions (DDIs) between Targinact (oxycodone/naloxone) and inhibitors of the Cytochrome P450 3A4 (CYP3A4) enzyme.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for the components of this compound?
A1: this compound consists of oxycodone and naloxone.
-
Oxycodone: The major metabolic pathway for oxycodone is N-demethylation to noroxycodone, a largely inactive metabolite, which is primarily catalyzed by the CYP3A4 enzyme.[1] A minor pathway involves O-demethylation to the active metabolite oxymorphone, mediated by CYP2D6.[2]
-
Naloxone: Naloxone is primarily metabolized in the liver through glucuronide conjugation.[3] It is not significantly metabolized by the CYP450 enzyme system.
Q2: Why are CYP3A4 inhibitors a concern when co-administered with this compound?
A2: Co-administration of this compound with a CYP3A4 inhibitor can significantly increase the plasma concentration of oxycodone.[2][4] This is because the inhibition of CYP3A4 reduces the primary clearance pathway of oxycodone, leading to its accumulation in the body. Elevated oxycodone levels can increase the risk of adverse effects, including sedation, respiratory depression, and potentially fatal overdose.[4][5]
Q3: What are some common examples of strong and moderate CYP3A4 inhibitors?
A3: A comprehensive list of CYP3A4 inhibitors can be found in regulatory guidance documents. Some common examples include:
-
Strong Inhibitors:
-
Moderate Inhibitors:
-
Diltiazem
-
Verapamil
-
Erythromycin
-
-
Other substances:
-
Grapefruit juice is also a known inhibitor of intestinal CYP3A4 and can increase oxycodone exposure.[4]
-
Q4: Does the naloxone component of this compound interact with CYP3A4 inhibitors?
A4: Current evidence suggests that naloxone's metabolism is not significantly affected by CYP3A4 inhibitors. Its primary metabolic route is glucuronidation, which is a different enzymatic pathway. Therefore, clinically significant pharmacokinetic interactions between naloxone and CYP3A4 inhibitors are not expected.
Troubleshooting Guide for In Vitro and In Vivo Experiments
Issue 1: Unexpectedly high variability in in vitro oxycodone metabolism assays.
-
Possible Cause: Inconsistent microsomal protein concentrations or inhibitor concentrations.
-
Troubleshooting Steps:
-
Ensure precise and consistent pipetting of all reagents.
-
Verify the protein concentration of your human liver microsomes (HLM) batch before initiating the experiment.
-
Prepare fresh serial dilutions of the CYP3A4 inhibitor for each experiment.
-
Include appropriate positive and negative controls to assess assay performance.
-
Issue 2: Discrepancy between in vitro inhibition data and in vivo pharmacokinetic results.
-
Possible Cause: The in vitro model may not fully recapitulate the complexity of in vivo processes, such as transporter effects or the contribution of extrahepatic metabolism.
-
Troubleshooting Steps:
-
Consider the potential role of drug transporters (e.g., P-glycoprotein) in oxycodone disposition.
-
Evaluate the contribution of intestinal CYP3A4 to first-pass metabolism, especially for orally administered oxycodone.
-
Assess if the chosen in vitro system (e.g., HLM, recombinant enzymes) is appropriate for the specific research question.
-
Issue 3: Difficulty in interpreting the clinical significance of a moderate drug-drug interaction.
-
Possible Cause: The observed pharmacokinetic change may be on the borderline of clinical relevance.
-
Troubleshooting Steps:
-
Correlate the pharmacokinetic data with pharmacodynamic endpoints (e.g., pupillometry, sedation scores, respiratory rate) to assess the clinical effect of the interaction.
-
Utilize physiologically based pharmacokinetic (PBPK) modeling to simulate the interaction under different dosing scenarios and in various patient populations.[9][10]
-
Refer to regulatory guidance from the FDA and EMA for interpreting the clinical significance of DDI studies.[11][12][13][14]
-
Data Presentation
Table 1: Effect of Strong CYP3A4 Inhibitors on the Pharmacokinetics of Oral Oxycodone
| CYP3A4 Inhibitor | Oxycodone Dose | N | AUC Increase (fold) | Cmax Increase (fold) | T1/2 Increase (fold) | Reference |
| Ketoconazole | 0.2 mg/kg | 12 | 2.0 - 3.0 | - | - | [2][6] |
| Ritonavir | 10 mg | 12 | 3.0 (range 1.9-4.3) | - | 1.6 | [7][8] |
| Lopinavir/Ritonavir | 10 mg | 12 | 2.6 (range 1.9-3.3) | - | 1.6 | [7][8] |
| Itraconazole | 10 mg | - | 2.4 (oral) | 1.45 | - | [4][15] |
| Voriconazole | 10 mg | - | 3.6 | 1.7 | 2.0 | [4][6] |
| Telithromycin | 10 mg | - | 1.8 | - | - | [4][6] |
AUC: Area under the plasma concentration-time curve; Cmax: Maximum plasma concentration; T1/2: Elimination half-life. Note: "-" indicates data not specified in the cited sources.
Experimental Protocols
1. In Vitro CYP3A4 Inhibition Assay with Human Liver Microsomes (HLM)
This protocol provides a general framework for assessing the inhibitory potential of a compound on oxycodone's CYP3A4-mediated metabolism.
-
Materials:
-
Pooled human liver microsomes (HLM)
-
Oxycodone hydrochloride
-
Test inhibitor compound
-
Ketoconazole (positive control inhibitor)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with internal standard (for quenching and sample preparation)
-
LC-MS/MS system for analysis of noroxycodone
-
-
Methodology:
-
Pre-incubation (for time-dependent inhibition): Pre-incubate the test inhibitor and HLM with the NADPH regenerating system for a defined period (e.g., 30 minutes) at 37°C.
-
Incubation: Initiate the reaction by adding oxycodone to the pre-incubation mixture (or directly to a mixture without pre-incubation for reversible inhibition). Incubate at 37°C for a time within the determined linear range of metabolite formation.
-
Quenching: Stop the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to pellet the protein. Transfer the supernatant for analysis.
-
Analysis: Quantify the formation of noroxycodone using a validated LC-MS/MS method.
-
Data Analysis: Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
2. Clinical Pharmacokinetic Drug-Drug Interaction Study
This protocol outlines a typical design for an in vivo study to evaluate the effect of a CYP3A4 inhibitor on this compound pharmacokinetics, based on general principles from regulatory guidelines.[11][12]
-
Study Design: A randomized, two-way crossover, open-label study in healthy volunteers.
-
Phases:
-
Phase 1 (Reference): Subjects receive a single oral dose of this compound.
-
Phase 2 (Treatment): Subjects receive the CYP3A4 inhibitor for a sufficient duration to achieve steady-state inhibition, followed by a single oral dose of this compound co-administered with the inhibitor.
-
A washout period of appropriate duration should separate the two phases.
-
-
Participants: A cohort of healthy male and female volunteers, genotyped for CYP2D6 to ensure they are extensive metabolizers.
-
Methodology:
-
Dosing: Administer this compound and the CYP3A4 inhibitor as per the study design.
-
Pharmacokinetic Sampling: Collect serial blood samples at predefined time points (e.g., pre-dose, and at various intervals up to 48-72 hours post-dose) in each phase.
-
Bioanalysis: Process blood samples to obtain plasma. Quantify the concentrations of oxycodone, noroxycodone, oxymorphone, and naloxone using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including AUC (Area Under the Curve), Cmax (Maximum Concentration), and T1/2 (elimination half-life) for oxycodone and its metabolites.
-
Statistical Analysis: Compare the pharmacokinetic parameters of oxycodone between the reference and treatment phases to determine the magnitude of the drug-drug interaction.
-
Safety and Pharmacodynamic Monitoring: Monitor vital signs, sedation scores, and other relevant pharmacodynamic markers throughout the study.
-
Mandatory Visualizations
Caption: Metabolic pathways of this compound components and the site of CYP3A4 inhibition.
Caption: Workflow for an in vitro CYP3A4 inhibition assay.
Caption: Typical workflow for a clinical drug-drug interaction study.
References
- 1. ClinPGx [clinpgx.org]
- 2. Effect of the inhibition of CYP3A4 or CYP2D6 on the pharmacokinetics and pharmacodynamics of oxycodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peripheral Opioid Receptor Antagonists for Opioid-Induced Constipation: A Primer on Pharmacokinetic Variabilities with a Focus on Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. drugs.com [drugs.com]
- 6. Opioid analgesics-related pharmacokinetic drug interactions: from the perspectives of evidence based on randomized controlled trials and clinical risk management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxycodone concentrations are greatly increased by the concomitant use of ritonavir or lopinavir/ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Physiologically based pharmacokinetic modeling of ritonavir-oxycodone drug interactions and its implication for dosing strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. Drug-Drug Interactions: FDA Issues Guidance on Clinical, In Vitro Studies | RAPS [raps.org]
- 14. ICH M12 on drug interaction studies - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Targinact Research in Patients with Renal Impairment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the use of Targinact (prolonged-release oxycodone/naloxone) in patients with renal impairment.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in conducting clinical trials with this compound in patients with renal impairment?
A1: Researchers face several key challenges:
-
Altered Pharmacokinetics: Renal impairment significantly alters the pharmacokinetics of both oxycodone and naloxone. Plasma concentrations of both drugs are elevated, with naloxone levels being disproportionately higher than those of oxycodone.[1][2] The clinical significance of this high naloxone exposure is not yet fully understood.[1][2][3]
-
Metabolite Accumulation: Active metabolites of oxycodone, such as oxymorphone, and glucuronidated metabolites of both oxycodone and naloxone can accumulate in patients with renal dysfunction, potentially leading to toxicity.[4][5]
-
Contraindications and Dosing Complexity: this compound is contraindicated in patients with moderate to severe renal impairment.[1][6] For mild renal impairment, a dose reduction of 1/3 to 1/2 of the usual starting dose is recommended, followed by careful titration, which complicates study protocols.[6][7]
-
Patient Comorbidities: Patients with chronic kidney disease (CKD) often have multiple comorbidities and are on numerous medications, which can increase the risk of drug interactions and adverse events, making it difficult to isolate the effects of the study drug.[5][8]
-
Risk of Adverse Events: There is an increased risk of typical opioid-related side effects such as respiratory depression, sedation, and constipation.[5][8] Additionally, the systemic effects of naloxone due to reduced first-pass metabolism in impaired renal function could potentially lead to opioid withdrawal symptoms or reduced analgesic efficacy.[9][10]
Q2: Why is this compound contraindicated in moderate to severe renal impairment?
A2: this compound is contraindicated in this patient population due to the significant alteration in the drug's pharmacokinetics. Clinical trials have shown that in patients with renal impairment, the plasma concentrations of both oxycodone and naloxone are significantly elevated.[1][2] The increase in naloxone concentration is particularly pronounced.[1][2] The clinical implications of this elevated systemic naloxone exposure are not well-established and could potentially antagonize the analgesic effect of oxycodone or lead to other adverse effects.[3][8]
Q3: What are the recommended starting doses for this compound in patients with mild renal impairment?
A3: For patients with mild renal impairment, it is recommended to initiate this compound at a reduced dose, typically 1/3 to 1/2 of the usual starting dose, followed by careful and gradual dose titration based on the patient's analgesic response and tolerability.[6][7] Close monitoring for adverse effects is crucial during the titration period.
Troubleshooting Guides
Problem 1: Unexpectedly high plasma concentrations of naloxone are observed in a patient with mild renal impairment during a pharmacokinetic study.
-
Possible Cause: Mild renal impairment can lead to a greater than expected increase in naloxone plasma concentrations compared to oxycodone.[1][2] This is due to reduced renal clearance of naloxone and its metabolites.
-
Troubleshooting Steps:
-
Verify Renal Function: Re-assess the patient's renal function to ensure it has not deteriorated.
-
Review Concomitant Medications: Check for any new or changed medications that could inhibit the metabolism of naloxone.
-
Monitor for Adverse Events: Closely monitor the patient for signs of opioid withdrawal or reduced analgesic efficacy, which could indicate systemic antagonism by naloxone.
-
Dose Adjustment: Consider a further reduction in the this compound dose or switching to an opioid without an antagonist component if clinically indicated.
-
Problem 2: A patient in a clinical trial develops symptoms of opioid withdrawal (e.g., anxiety, agitation, diarrhea) after starting this compound, despite having been on a stable dose of another opioid.
-
Possible Cause: In patients with renal impairment, the significantly elevated plasma concentrations of naloxone may be sufficient to precipitate withdrawal symptoms by antagonizing the effects of oxycodone and other opioids at the opioid receptors in the central nervous system.[10]
-
Troubleshooting Steps:
-
Cease this compound Immediately: Discontinue the study drug as per the protocol's safety guidelines.
-
Administer a Pure Opioid Agonist: Manage withdrawal symptoms with a short-acting opioid agonist, as was done in a case study where the patient's previous morphine regimen was reinstated.[9]
-
Supportive Care: Provide supportive care to manage symptoms such as agitation or dehydration.
-
Re-evaluate Patient Eligibility: This patient may not be a suitable candidate for this compound therapy due to their altered naloxone metabolism.
-
Problem 3: A patient with end-stage renal disease (ESRD) on hemodialysis shows variable analgesic response and side effects.
-
Possible Cause: Hemodialysis can remove oxycodone and its metabolites, leading to fluctuations in plasma concentrations.[11] One study found that about 10% of the administered oxycodone dose was removed during a 4-hour hemodialysis session.[11] This can lead to decreased analgesia post-dialysis. Conversely, the accumulation of metabolites between dialysis sessions can increase the risk of side effects.
-
Troubleshooting Steps:
-
Characterize the Timing of Symptoms: Correlate the timing of inadequate pain relief or adverse events with the hemodialysis schedule.
-
Consider Supplemental Dosing: While one study suggests that supplemental doses may not be necessary, individual responses can vary.[12] If a patient consistently experiences pain post-dialysis, a small supplemental dose of a short-acting opioid could be considered under close medical supervision.
-
Monitor Between Dialysis Sessions: Be vigilant for signs of opioid toxicity, such as excessive sedation or confusion, in the period between dialysis treatments.
-
Avoid Sustained-Release Formulations: Due to the risk of accumulation, sustained-release formulations of opioids should generally be avoided in patients on hemodialysis.[12]
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Oxycodone in End-Stage Renal Disease (ESRD) Patients (With and Without Hemodialysis)
| Parameter | With Hemodialysis | Without Hemodialysis |
| Plasma Elimination Half-Life (geometric mean) | 3.9 hours | 5.7 hours |
| Hemodialysis Clearance (mean ± SD) | 8.4 ± 2.1 L/h | N/A |
| Fraction of Dose Removed by Hemodialysis | ~10% | N/A |
Data sourced from a study on the pharmacokinetics of oxycodone/naloxone in ESRD patients.[11]
Table 2: Dosing Recommendations for Opioids in Renal Impairment
| Opioid | Mild Renal Impairment (CrCl 60-89 mL/min) | Moderate Renal Impairment (CrCl 30-59 mL/min) | Severe Renal Impairment (CrCl <30 mL/min) |
| Oxycodone | Use with caution, consider dose reduction | 50% of normal dose | 50% of normal dose, use with caution |
| This compound (Oxycodone/Naloxone) | Reduce initial dose to 1/3 - 1/2 of usual starting dose | Contraindicated | Contraindicated |
| Morphine | Use with caution | Contraindicated for long-term use | Contraindicated for long-term use |
| Fentanyl | No dose adjustment needed | No dose adjustment needed | No dose adjustment needed |
Compiled from various sources.[6][12]
Experimental Protocols
Methodology for a Pharmacokinetic Study of this compound in Patients with End-Stage Renal Disease
This section outlines a typical methodology for a clinical trial investigating the pharmacokinetics of this compound in patients with ESRD, based on published research.[11][12]
-
Study Design: An open-label, single-dose, crossover study design is often employed.
-
Participant Selection:
-
Inclusion Criteria: Adult patients with ESRD requiring regular hemodialysis.
-
Exclusion Criteria: Acute or severe medical conditions, contraindications to opioids, and use of medications that are strong inhibitors or inducers of CYP3A4 and CYP2D6.
-
-
Drug Administration:
-
A single oral dose of prolonged-release oxycodone/naloxone (e.g., 5/2.5 mg or 10/5 mg) is administered on two separate occasions: once on a hemodialysis day and once on a non-dialysis day, with a washout period in between.
-
-
Pharmacokinetic Sampling:
-
Serial blood samples are collected at predefined time points post-dose (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 10, 12, 24, and 48 hours).
-
On the dialysis day, dialysate and urine are also collected to determine the amount of drug and metabolites removed.
-
-
Analytical Method:
-
Plasma, dialysate, and urine concentrations of oxycodone, naloxone, and their main metabolites (noroxycodone, oxymorphone, and their glucuronides) are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
-
Data Analysis:
-
Pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to maximum plasma concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2) are calculated using non-compartmental analysis.
-
Hemodialysis clearance is calculated based on the recovery of the drug and its metabolites in the dialysate.
-
Visualizations
Caption: Logical workflow of challenges in this compound research for patients with renal impairment.
Caption: A typical experimental workflow for a pharmacokinetic study of this compound in ESRD patients.
References
- 1. Prolonged opioid antagonism with naloxone in chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxycodone and naloxone (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. Naloxone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medcentral.com [medcentral.com]
- 5. Opioid Prescription in Patients With Chronic Kidney Disease: A Systematic Review of Comparing Safety and Efficacy of Opioid Use in Chronic Kidney Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. [PDF] Opiate toxicity in patients with renal failure | Semantic Scholar [semanticscholar.org]
- 8. Opioid Management in Older Adults with Chronic Kidney Disease: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Complications with oxycodone and naloxone - Australian Prescriber [australianprescriber.tg.org.au]
- 10. RACGP - Oxycodone/naloxone: An unusual adverse drug reaction [racgp.org.au]
- 11. karger.com [karger.com]
- 12. Safe Use of Opioids in Chronic Kidney Disease and Hemodialysis Patients: Tips and Tricks for Non-Pain Specialists - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Bioavailability Limitations of Targinact
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the bioavailability of Targinact, with a focus on its naloxone component.
Frequently Asked Questions (FAQs)
Q1: What is the primary limitation to the systemic bioavailability of the naloxone component in this compound?
A1: The primary limitation is extensive first-pass metabolism in the liver. After oral administration, naloxone is absorbed from the gut and transported to the liver, where a significant portion is metabolized to naloxone-3-glucuronide, an inactive metabolite.[1] This process drastically reduces the amount of active naloxone that reaches systemic circulation. The oral bioavailability of naloxone is estimated to be less than 2%.[1][2]
Q2: Why is naloxone included in this compound if its systemic bioavailability is so low?
A2: Naloxone is a µ-opioid receptor antagonist. In this compound, it is intended to act locally on opioid receptors in the gastrointestinal tract to counteract the constipating effects of oxycodone. Due to its low oral bioavailability, naloxone has minimal systemic effects and does not significantly diminish the central analgesic effects of oxycodone.[1][2]
Q3: What are the key metabolic pathways for naloxone?
A3: Naloxone is primarily metabolized in the liver through phase 2 glucuronidation, with the main enzyme involved being UGT2B7.[3] It also undergoes some phase 1 metabolism. The primary metabolite is the inactive naloxone-3-glucuronide.[1]
Q4: Are there alternative routes of administration that can increase naloxone's systemic bioavailability?
A4: Yes, parenteral (intravenous, intramuscular) and intranasal administration routes bypass first-pass metabolism and result in significantly higher bioavailability.[4][5] Intranasal naloxone, for example, has a bioavailability of approximately 50%.[5] Transmucosal routes like sublingual and buccal administration are also being explored and have shown higher absorption than oral administration.[6]
Q5: What in vitro models can be used to study the intestinal permeability and first-pass metabolism of naloxone?
A5: The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption and to investigate the role of efflux transporters.[7][8][9][10] For a more comprehensive assessment of first-pass metabolism, a combined in vitro model using an intestinal cell line (like Caco-2) co-cultured with a liver cell model (like HepG2) can be employed to simulate the gut-liver axis.[11][12]
Troubleshooting Guides
Problem: Inconsistent or low permeability of naloxone in Caco-2 assays.
| Possible Cause | Troubleshooting Steps |
| Poor cell monolayer integrity | Verify the integrity of the Caco-2 monolayer by measuring the transepithelial electrical resistance (TEER) before and after the experiment. Ensure TEER values are within the acceptable range for your laboratory's established protocol. |
| Efflux transporter activity | Determine if naloxone is a substrate for efflux transporters like P-glycoprotein (P-gp) by performing bidirectional transport studies (apical-to-basolateral and basolateral-to-apical). An efflux ratio greater than 2 suggests active efflux.[8] Co-incubate with known P-gp inhibitors (e.g., verapamil) to confirm. |
| Low aqueous solubility of test compound | Although naloxone hydrochloride is water-soluble, ensure complete dissolution in the transport buffer. For poorly soluble analogs or formulations, consider using a co-solvent system, but be mindful that this can affect cell monolayer integrity. |
| Incorrect buffer pH | Maintain a pH of 7.4 in the basolateral compartment and a slightly acidic pH (e.g., 6.5) in the apical compartment to mimic physiological conditions of the small intestine. |
| Analytical method sensitivity | Ensure your analytical method (e.g., LC-MS/MS) is sensitive enough to detect low concentrations of naloxone that have permeated the monolayer. |
Problem: High variability in in vivo bioavailability studies in animal models.
| Possible Cause | Troubleshooting Steps |
| Species-specific differences in metabolism | Be aware of inter-species differences in drug metabolism. Rodents, canines, and pigs are commonly used, but their gastrointestinal physiology and metabolic enzyme profiles can differ from humans.[13][14] Select the most appropriate animal model based on literature evidence for drugs with similar metabolic pathways. |
| Inconsistent oral dosing | Ensure accurate and consistent oral gavage technique to minimize variability in the amount of drug delivered to the stomach. |
| Food effects | The presence of food can alter gastric emptying time and drug absorption. Conduct studies in fasted animals unless investigating the effect of food on bioavailability. |
| Stress-induced physiological changes | Animal stress can affect gastrointestinal motility and blood flow, leading to variable absorption. Acclimatize animals to the experimental procedures to minimize stress. |
| Inadequate blood sampling schedule | The blood sampling schedule should be designed to accurately capture the absorption, distribution, and elimination phases of the drug. More frequent sampling may be needed during the initial absorption phase. |
Quantitative Data Summary
| Parameter | Value | Species/Model | Reference |
| Oral Bioavailability of Naloxone | ≤ 2% | Human | [1][2] |
| Intranasal Bioavailability of Naloxone | ~50% | Human | [5] |
| Rectal Bioavailability of Naloxone | ~15% | Human | [15] |
| Naloxone Half-life (Intranasal) | 1.85 - 2.08 hours | Human | [5] |
| Buprenorphine Cmax Increase (with adjuvants) | 3.6-fold | Rat | [16] |
| Buprenorphine AUC Increase (with adjuvants) | 2.2-fold | Rat | [16] |
| Caco-2 Efflux Ratio Indicating Active Transport | > 2 | In vitro | [8] |
Detailed Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay for Naloxone
Objective: To determine the apparent permeability coefficient (Papp) of naloxone across a Caco-2 cell monolayer and to assess the potential for active efflux.
Methodology:
-
Cell Culture: Culture Caco-2 cells on semi-permeable Transwell™ inserts for 18-22 days to allow for differentiation and formation of a confluent monolayer.[8][10]
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers using a voltmeter. Only use monolayers with TEER values above a pre-determined threshold.
-
Transport Study (Apical to Basolateral - A-B):
-
Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Add the naloxone test solution (e.g., 10 µM in HBSS) to the apical (donor) compartment.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh buffer.
-
-
Transport Study (Basolateral to Apical - B-A):
-
Repeat the process, but add the naloxone test solution to the basolateral (donor) compartment and sample from the apical (receiver) compartment.
-
-
Efflux Inhibition (Optional): To investigate the involvement of specific efflux transporters like P-gp, co-incubate naloxone with a known inhibitor (e.g., verapamil) in the A-B transport study.
-
Sample Analysis: Quantify the concentration of naloxone in the collected samples using a validated analytical method such as LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the steady-state flux, A is the surface area of the monolayer, and C0 is the initial concentration in the donor compartment.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B)
-
Protocol 2: In Vivo Oral Bioavailability Study of a Novel Naloxone Formulation in Rats
Objective: To determine the oral bioavailability of a novel naloxone formulation compared to a control solution in Sprague Dawley rats.
Methodology:
-
Animal Model: Use male Sprague Dawley rats (n=6 per group), acclimatized for at least one week.
-
Groups:
-
Group 1: Intravenous (IV) administration of naloxone solution (for determination of absolute bioavailability).
-
Group 2: Oral gavage of control naloxone solution.
-
Group 3: Oral gavage of the novel naloxone formulation.
-
-
Dosing:
-
Administer the respective formulations to each group. The oral dose should be significantly higher than the IV dose to account for the expected low bioavailability.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein) at pre-determined time points (e.g., 0, 15, 30, 60, 120, 240, 360, 480 minutes) post-dosing.
-
Process blood samples to obtain plasma and store at -80°C until analysis.
-
-
Sample Analysis:
-
Extract naloxone from plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify naloxone concentrations using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve) for each group using appropriate software.
-
Calculate the absolute oral bioavailability (F) using the following equation: F (%) = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100
-
Visualizations
Caption: Workflow for Caco-2 Permeability Assay.
Caption: First-Pass Metabolism of Oral Naloxone.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Opioid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Naloxone dosage for opioid reversal: current evidence and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Naloxone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Naloxone Formulation For Overdose Reversal Preference Among Patients Receiving Opioids for Pain Management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. enamine.net [enamine.net]
- 8. Caco-2 Permeability | Evotec [evotec.com]
- 9. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. First Pass Metabolism Model [visikol.com]
- 12. Lee2017 - Paracetamol first-pass metabolism PK model | BioModels [ebi.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. The pig as a preclinical model for predicting oral bioavailability and in vivo performance of pharmaceutical oral dosage forms: a PEARRL review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Low absolute bioavailability of oral naloxone in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Improving the oral bioavailability of buprenorphine: an in-vivo proof of concept - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Hyperalgesia with High-Dose Targinact
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the risk of opioid-induced hyperalgesia (OIH) associated with high-dose Targinact (prolonged-release oxycodone/naloxone).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a combination product containing oxycodone, a potent opioid agonist, and naloxone, an opioid antagonist.[1][2][3] Oxycodone exerts its analgesic effects by binding to mu-opioid receptors in the central nervous system (CNS).[3] The naloxone component is included to mitigate opioid-induced constipation. Due to its high first-pass metabolism, orally administered naloxone has low systemic bioavailability and acts primarily on local opioid receptors in the gastrointestinal tract.[4]
Q2: What is opioid-induced hyperalgesia (OIH) and how does it differ from tolerance?
Opioid-induced hyperalgesia is a paradoxical phenomenon where opioid administration leads to an increased sensitivity to pain.[5][6] This is distinct from tolerance, which is a reduced analgesic effect of the same opioid dose over time.[5] In cases of tolerance, increasing the opioid dose may restore analgesia, whereas in OIH, a dose increase can worsen the pain.[5]
Q3: What are the primary mechanisms underlying oxycodone-induced hyperalgesia?
The leading hypothesis for OIH involves the N-methyl-D-aspartate (NMDA) receptor system.[7][8] Chronic activation of μ-opioid receptors by oxycodone can lead to a series of intracellular changes, including the activation of protein kinase C (PKC). This, in turn, can enhance the function of NMDA receptors, which are involved in central sensitization and synaptic plasticity, leading to a state of heightened pain sensitivity.[7]
Q4: Does the naloxone component in this compound mitigate the risk of hyperalgesia?
The naloxone in this compound is primarily intended to act locally on opioid receptors in the gut to counteract constipation.[2][4] Due to its extensive first-pass metabolism, systemic bioavailability is low, limiting its ability to antagonize oxycodone's effects in the central nervous system.[4] While some preclinical studies suggest that ultra-low-dose systemic naloxone may attenuate hyperalgesia, there is no direct clinical evidence to suggest that the formulation of naloxone in this compound prevents or mitigates OIH.[9][10]
Q5: What are the clinical signs that may indicate the development of OIH in a research subject?
Researchers should be vigilant for the following signs:
-
A paradoxical increase in pain intensity despite escalating doses of this compound.
-
The spread of pain to areas beyond the original site.
-
The development of allodynia (pain in response to a normally non-painful stimulus).
-
A general decrease in pain threshold.[5]
Troubleshooting Guide
Problem: A research animal or human subject on high-dose this compound is exhibiting signs of hyperalgesia.
Initial Assessment
-
Confirm Hyperalgesia: Utilize quantitative sensory testing (QST) to objectively measure changes in pain thresholds. In preclinical models, this can be done using the Von Frey test for mechanical allodynia and the hot plate test for thermal hyperalgesia.
-
Rule out Disease Progression: Ensure that the increased pain is not a result of the underlying condition worsening.
-
Differentiate from Tolerance: A careful evaluation of the response to dose escalation is crucial. If an increase in dose worsens pain, OIH is more likely.[5]
Mitigation Strategies
Strategy 1: Dose Reduction
-
Rationale: Reducing the dose of the offending opioid can decrease the pronociceptive signaling that contributes to hyperalgesia.
-
Protocol: A gradual dose reduction of this compound should be implemented. In a clinical setting, a 25-50% reduction of the total daily dose is a common starting point, with close monitoring of the subject's pain scores and withdrawal symptoms.[11]
Strategy 2: Opioid Rotation
-
Rationale: Switching to a different class of opioid may improve the balance between analgesia and adverse effects due to incomplete cross-tolerance.
-
Protocol: A common rotation from oxycodone is to methadone, which has the dual benefit of being a potent opioid agonist and an NMDA receptor antagonist.[12][13][14] The conversion should be done cautiously, using established equianalgesic tables and reducing the initial dose of the new opioid by 25-50% to account for incomplete cross-tolerance.[11][15]
-
Example Opioid Rotation Protocol (Oxycodone to Morphine):
-
Calculate the total 24-hour dose of oxycodone.
-
Use an equianalgesic ratio to determine the equivalent dose of morphine (e.g., 1 mg oral oxycodone is approximately equivalent to 1.5-2 mg oral morphine).
-
Reduce the calculated morphine dose by 25-50% for the initial 24-hour period.
-
Titrate the morphine dose based on the subject's response.
-
-
Strategy 3: Co-administration of an NMDA Receptor Antagonist
-
Rationale: As NMDA receptor activation is a key mechanism in OIH, co-administration of an NMDA receptor antagonist can help to block this pathway.[8][16]
-
Preclinical Protocol: In animal models, co-administration of a non-competitive NMDA receptor antagonist like ketamine or MK-801 with the opioid has been shown to attenuate the development of hyperalgesia.[6]
-
Clinical Considerations: In a clinical research setting, the use of NMDA receptor antagonists such as ketamine or methadone (which also has NMDA antagonist properties) can be considered.[12][13][14]
Experimental Protocols
Preclinical Assessment of Hyperalgesia
1. Von Frey Test for Mechanical Allodynia
-
Objective: To assess the mechanical withdrawal threshold of a rodent's paw.
-
Methodology:
-
Place the animal in a testing chamber with a mesh floor and allow for acclimatization.
-
Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.
-
A positive response is noted as a sharp withdrawal of the paw.
-
The 50% withdrawal threshold is calculated using the up-down method.
-
2. Hot Plate Test for Thermal Hyperalgesia
-
Objective: To measure the latency of a rodent's response to a thermal stimulus.[17]
-
Methodology:
Clinical Assessment of Hyperalgesia
Quantitative Sensory Testing (QST)
-
Objective: To quantitatively assess sensory nerve function in response to controlled stimuli.
-
Methodology: A battery of tests can be employed, including:
-
Thermal Thresholds: Determining the point at which a warming or cooling stimulus is perceived as painful.
-
Mechanical Thresholds: Using von Frey filaments or a pressure algometer to determine the pain threshold in response to mechanical stimuli.
-
Temporal Summation: Assessing the change in pain perception in response to repeated noxious stimuli.
-
Quantitative Data Summary
Table 1: Preclinical Data on Mitigation of Opioid-Induced Hyperalgesia
| Intervention | Animal Model | Opioid | Assessment Method | Key Finding | Reference |
| Naloxone (ultra-low dose) | Rat | Remifentanil | Mechanical Threshold | Blocked the decrease in mechanical thresholds. | [10] |
| NMDA Antagonist (MK-801) | Mouse | Morphine | Thermal & Mechanical | Dose-dependently reduced thermal hyperalgesia and mechanical allodynia. | |
| Gabapentin | Rat | Morphine | Thermal & Mechanical | Attenuated the development of hyperalgesia. |
Table 2: Clinical Data on Mitigation of Opioid-Induced Hyperalgesia
| Intervention | Patient Population | Opioid | Assessment Method | Key Finding | Reference |
| Opioid Rotation to Methadone | Cancer patient with OIH | Hydromorphone | Visual Analog Scale (VAS) | Pain score decreased from 8/10 to 3/10. | [5] |
| Dose Reduction & Rotation to Methadone | Patient with refractory pain and suspected OIH | Fentanyl, Hydromorphone | Pain Severity Scores | Significant improvement in pain scores within 48 hours. | [12] |
| This compound vs. Oxycodone | Patients with chronic pain | Oxycodone | Pain Scores | This compound provided comparable analgesia to oxycodone alone. | [19] |
Visualizations
Caption: Signaling pathway of oxycodone-induced hyperalgesia.
Caption: Experimental workflow for assessing and mitigating OIH.
References
- 1. Oxycodone and naloxone (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 2. Haute Autorité de Santé - this compound (oxycodone/naloxone), opioid agonist-antagonist combination [has-sante.fr]
- 3. Oxycodone/naloxone - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Opioid-Induced Hyperalgesia: Clinically Relevant or Extraneous Research Phenomenon? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. maze.conductscience.com [maze.conductscience.com]
- 7. journals.viamedica.pl [journals.viamedica.pl]
- 8. Opioid-NMDA receptor interactions may clarify conditioned (associative) components of opioid analgesic tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Opioid induced hyperalgesia and effects of low doses of naloxone | Żylicz | Advances in Palliative Medicine [journals.viamedica.pl]
- 10. Effects of naloxone on opioid-induced hyperalgesia and tolerance to remifentanil under sevoflurane anesthesia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. wmpllc.org [wmpllc.org]
- 13. Using methadone to treat opioid-induced hyperalgesia and refractory pain | Journal of Opioid Management [wmpllc.org]
- 14. Using methadone to treat opioid-induced hyperalgesia and refractory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. NMDA-receptor antagonists and opioid receptor interactions as related to analgesia and tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Hot plate test - Wikipedia [en.wikipedia.org]
- 18. meliordiscovery.com [meliordiscovery.com]
- 19. No pain, no strain: Targin® mitigates pain and constipation following spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
Targinact Efficacy in Breakthrough Pain Management: A Technical Support Resource
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the efficacy of Targinact in the context of breakthrough pain.
Troubleshooting Guide: Investigating this compound's Efficacy in Breakthrough Pain Models
This guide addresses common issues encountered during experiments designed to evaluate the effectiveness of this compound for managing breakthrough pain.
| Observation ID | Observation | Potential Cause | Suggested Troubleshooting Steps |
| This compound-01 | Lack of rapid analgesic effect on breakthrough pain following this compound administration. | Formulation-Related Delay: this compound is a prolonged-release formulation of oxycodone and naloxone. The oxycodone component is released slowly over 12 hours to provide sustained background analgesia, not rapid relief for acute pain episodes. | 1. Confirm Experimental Design: Ensure the experimental protocol is designed to assess baseline, long-acting analgesia rather than acute breakthrough pain relief. 2. Pharmacokinetic Analysis: If feasible, conduct pharmacokinetic studies to determine the time to peak plasma concentration (Tmax) of oxycodone in your experimental model. Compare this to the onset of the breakthrough pain stimulus. 3. Administer Rescue Medication: For breakthrough pain events in your model, administer an immediate-release opioid analgesic as a "rescue" medication, separate from the scheduled this compound dose. |
| This compound-02 | Inconsistent or variable analgesic response to this compound across experimental subjects. | Genetic Polymorphisms: Variations in genes encoding for cytochrome P450 enzymes (e.g., CYP2D6, CYP3A4) and the µ-opioid receptor (OPRM1) can alter opioid metabolism and receptor sensitivity, leading to inter-individual differences in analgesic response.[1][2][3][4][5] | 1. Genotype Subjects: If working with animal models where genetic lines are known, select for or be aware of the genetic background concerning opioid metabolism. In clinical research, consider genotyping participants for relevant polymorphisms. 2. Stratify Data Analysis: Analyze data based on genotype to determine if a correlation exists between genetic variations and the observed analgesic response. 3. Control for Drug Interactions: Review all co-administered substances to identify any potential inducers or inhibitors of CYP enzymes that could affect oxycodone metabolism. |
| This compound-03 | Unexpected signs of opioid withdrawal or reduced overall analgesia. | Systemic Naloxone Exposure: While oral naloxone has very low bioavailability (<3%) due to extensive first-pass metabolism, certain conditions could potentially increase its systemic absorption, leading to antagonism of oxycodone's central analgesic effects.[6] | 1. Assess Hepatic Function: In preclinical models, ensure normal hepatic function of the subjects, as impaired liver function can reduce first-pass metabolism of naloxone. 2. Route of Administration: Confirm that this compound is being administered orally and that the prolonged-release tablet is not being crushed or altered in a way that could affect the intended release profile and absorption characteristics. |
| This compound-04 | Difficulty in differentiating between the analgesic effect on background pain versus breakthrough pain. | Inadequate Pain Assessment Tools: The use of non-validated or inappropriate pain assessment methods may not be sensitive enough to distinguish between tonic (background) and phasic (breakthrough) pain. | 1. Utilize Validated Tools: For clinical research, employ validated breakthrough pain assessment tools such as the Breakthrough Pain Assessment Tool (BAT). 2. Refine Preclinical Methods: In animal studies, use a combination of methods to assess both spontaneous pain behaviors (for background pain) and evoked pain responses (for breakthrough pain). Examples include grimace scales for ongoing pain and the von Frey test for mechanical allodynia as a breakthrough stimulus.[7][8] |
Pharmacokinetic Data Summary: Controlled-Release Oxycodone
| Parameter | Value | Implication for Breakthrough Pain |
| Time to Peak Plasma Concentration (Tmax) | ~3.2 hours[9] | The slow absorption rate is not suitable for the rapid onset of breakthrough pain, which often peaks in minutes. |
| Onset of Action (Immediate-Release for comparison) | 10-30 minutes[10] | Immediate-release formulations are designed for a faster onset of action, making them more appropriate for breakthrough pain. |
| Duration of Action (Prolonged-Release) | ~12 hours[11] | Designed for sustained background pain control, not for the short duration of a typical breakthrough pain episode. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound not effective for treating acute breakthrough pain in our experimental model?
A1: this compound is a prolonged-release formulation, meaning the active analgesic component, oxycodone, is released slowly over a 12-hour period.[11] This is designed to provide a steady level of background pain relief. Breakthrough pain is characterized by a rapid onset and typically short duration, requiring a medication with a fast onset of action. The pharmacokinetic profile of this compound, with a time to peak plasma concentration of approximately 3.2 hours, is not suited for the immediate relief needed for breakthrough pain.[9]
Q2: What is the role of naloxone in this compound, and could it be interfering with the analgesic effect?
A2: Naloxone is an opioid antagonist included in this compound to counteract opioid-induced constipation. It works by blocking opioid receptors in the gut. When taken orally, naloxone has a very low systemic bioavailability (less than 3%) due to extensive first-pass metabolism in the liver.[6][12][13] This means that very little naloxone reaches the central nervous system to counteract the analgesic effects of oxycodone. However, in cases of severe liver impairment, the first-pass metabolism of naloxone could be reduced, potentially leading to a slight increase in systemic levels.
Q3: We are observing a high degree of variability in the analgesic response to this compound in our study population. What could be the contributing factors?
A3: Significant inter-individual variability in response to opioids is a known phenomenon. This can be attributed to several factors, including:
-
Genetic Polymorphisms: Variations in the genes for the µ-opioid receptor (OPRM1) and cytochrome P450 enzymes (CYP2D6 and CYP3A4), which are involved in oxycodone metabolism, can lead to differences in analgesic efficacy and side effects.[1][2][3][5]
-
Drug-Drug Interactions: Co-administration of other drugs that are substrates, inhibitors, or inducers of CYP enzymes can alter the metabolism of oxycodone.
-
Baseline Pain Sensitivity: Individual differences in pain perception and tolerance can also contribute to varied responses.
Q4: How should we design our experiments to appropriately assess the management of breakthrough pain when our subjects are on a long-acting opioid like this compound?
A4: Your experimental design should include a long-acting opioid for baseline pain control and a separate, immediate-release opioid for breakthrough pain. The protocol should clearly define the methods for inducing and measuring both types of pain. For breakthrough pain, a rapid-onset stimulus should be used, and the efficacy of a fast-acting "rescue" analgesic should be evaluated.
Experimental Protocols
Preclinical Model for Assessing Breakthrough Pain
Objective: To evaluate the efficacy of an immediate-release opioid for breakthrough pain in a rodent model of cancer-induced bone pain receiving this compound for background pain.
Methodology:
-
Animal Model: Induce bone cancer pain in rodents (e.g., by intramedullary injection of tumor cells into the femur).
-
Establish Baseline Pain: After a set period for tumor growth and pain development, establish a stable baseline of background pain using measures of spontaneous pain (e.g., mouse grimace scale, nesting behavior).[8]
-
Administer this compound: Administer this compound orally at a predetermined dose and schedule (e.g., every 12 hours) to manage background pain.
-
Induce Breakthrough Pain: At a time point between this compound doses, induce a breakthrough pain episode using a standardized, brief, noxious stimulus (e.g., application of a von Frey filament to the affected paw).[14]
-
Administer Rescue Medication: Immediately following the breakthrough pain stimulus, administer an immediate-release opioid (e.g., oral or subcutaneous immediate-release morphine or fentanyl).
-
Assess Analgesia: Measure the analgesic response to the rescue medication at predefined intervals (e.g., 15, 30, 60 minutes) using a relevant pain assessment method (e.g., withdrawal threshold to the von Frey filament).
-
Data Analysis: Compare the analgesic response of the rescue medication to a vehicle control group.
Clinical Trial Protocol for Assessing Breakthrough Pain
Objective: To assess the efficacy and safety of a rapid-onset opioid for the treatment of breakthrough cancer pain in patients receiving this compound for chronic background pain.
Methodology:
-
Patient Population: Recruit patients with a diagnosis of cancer-related pain who are on a stable dose of this compound for at least one week and experience 1-4 episodes of breakthrough pain per day.[15][16]
-
Study Design: A double-blind, placebo-controlled, crossover study.
-
Pain Assessment: Patients will use a validated tool, such as the Breakthrough Pain Assessment Tool (BAT), to characterize their breakthrough pain episodes.
-
Treatment: Patients will be provided with the investigational rapid-onset opioid and a placebo for self-administration at the onset of a breakthrough pain episode. The order of treatment will be randomized.
-
Efficacy Measures: The primary efficacy endpoint will be the pain intensity difference from baseline at 15 minutes post-administration, as measured on a numerical rating scale. Secondary endpoints will include time to onset of pain relief and the patient's global assessment of the medication's effectiveness.
-
Safety Monitoring: Monitor and record all adverse events.
Visualizations
Signaling Pathways
Caption: this compound's dual mechanism of action in the CNS and GI tract.
Experimental Workflow: Preclinical Breakthrough Pain Model
Caption: Workflow for evaluating breakthrough pain medication in a preclinical model.
Logical Relationship: Troubleshooting Inadequate Analgesia
Caption: Troubleshooting logic for observed inadequate analgesia with this compound.
References
- 1. Genetic predictors of the clinical response to opioid analgesics: clinical utility and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. painphysicianjournal.com [painphysicianjournal.com]
- 3. alliedacademies.org [alliedacademies.org]
- 4. "Opioid-Related Genetic Polymorphisms of Cytochrome P450 Enzyme After Total Joint Arth . . ." by Ahmad Hasan [digitalcommons.wayne.edu]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Naloxone - Wikipedia [en.wikipedia.org]
- 7. Improving pain assessment in mice and rats with advanced videography and computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pros and Cons of Clinically Relevant Methods to Assess Pain in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Steady-state bioavailability of controlled-release oxycodone in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oxycodone - Wikipedia [en.wikipedia.org]
- 11. About oxycodone - NHS [nhs.uk]
- 12. researchgate.net [researchgate.net]
- 13. Low absolute bioavailability of oral naloxone in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 15. The Pain Pen for Breakthrough Cancer Pain | Clinical Research Trial Listing [centerwatch.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
Technical Support Center: Optimizing Patient Adherence in Long-Term Targinact® Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in maintaining patient adherence during long-term clinical trials of Targinact® (oxycodone/naloxone).
Section 1: Troubleshooting Guide for Patient Non-Adherence
Proactively identifying and addressing the root causes of non-adherence is critical for the validity and success of long-term this compound® clinical trials. This guide offers a structured approach to troubleshooting common adherence issues.
Initial Assessment of Non-Adherence
When non-adherence is suspected (e.g., through pill counts, electronic monitoring, or patient self-reporting), a systematic investigation is warranted.
| Potential Issue | Recommended Action | Data Collection/Monitoring |
| Unreported Adverse Events | Conduct a thorough but non-judgmental interview focusing on potential side effects such as nausea, dizziness, or constipation.[1] | Utilize a standardized Adverse Event Questionnaire. Review patient diaries for symptom patterns. |
| Misunderstanding of Dosing Regimen | Review the dosing schedule with the patient, explaining the importance of the twice-daily, prolonged-release formulation. Provide clear, written instructions. | Assess patient's recall of dosing instructions. Use a "teach-back" method to confirm understanding. |
| Forgetfulness | Explore the use of adherence aids such as pillboxes, mobile app reminders, or automated text messages.[2][3] | Review electronic monitoring data for patterns of missed doses (e.g., specific times of day). |
| Concerns about Addiction/Dependence | Provide education on the difference between physical dependence, addiction, and tolerance, emphasizing the trial's monitoring protocols.[1] | Administer validated questionnaires to assess patient's beliefs and concerns about opioid therapy. |
| Lack of Perceived Efficacy | Assess the patient's pain levels and functional improvement since starting the trial. Re-evaluate if the current dosage is providing adequate analgesia. | Collect patient-reported outcome (PRO) data on pain intensity and quality of life.[4][5][6] |
| Logistical Barriers | Inquire about any difficulties the patient may have in attending clinic visits or obtaining medication refills. | Track appointment attendance and medication refill dates. |
Advanced Troubleshooting: Persistent Non-Adherence
For patients who continue to exhibit non-adherence despite initial interventions, a more in-depth approach is necessary.
| Potential Issue | Recommended Action | Data Collection/Monitoring |
| Deliberate Non-Adherence/Misuse | Implement more stringent monitoring, such as urine drug testing, to verify the presence of oxycodone and the absence of non-prescribed substances.[7] | Random urine drug screens. |
| Psychosocial Factors | Screen for underlying depression, anxiety, or lack of social support that may be impacting the patient's ability to adhere to the trial protocol. | Use validated screening tools for depression and anxiety (e.g., PHQ-9, GAD-7). |
| Therapeutic Relationship | Foster a strong, trusting relationship with the patient through open communication and shared decision-making.[8] | Document patient-clinician interactions and patient feedback. |
Section 2: Frequently Asked Questions (FAQs)
Patient Management & Adherence
-
Q1: What are the most common reasons for non-adherence in long-term opioid trials? A1: Non-adherence in long-term opioid trials is multifactorial and can stem from patient-related factors (e.g., forgetfulness, fear of addiction), therapy-related issues (e.g., side effects, complex regimens), and healthcare system factors (e.g., poor patient-provider communication).[9] In a systematic review of 25 studies on chronic non-malignant pain, non-adherence rates ranged from 8% to 62%.[10]
-
Q2: How can we proactively identify patients at high risk for non-adherence? A2: Certain patient characteristics may be associated with a higher risk of non-adherence. One study found that existing opioid users were less adherent than opioid-naïve patients.[11] Implementing a run-in period before randomization can help identify individuals who may struggle with adherence.
-
Q3: What are the best practices for patient education to improve adherence? A3: Patient education should be an ongoing process, not a one-time event. Key elements include:
-
A clear explanation of the trial's rationale and the importance of adherence.
-
Detailed information on this compound®, including its dual-action mechanism and potential side effects.
-
Strategies for managing common side effects.
-
Open discussion about concerns regarding dependence and addiction.[2]
-
This compound® Specifics
-
Q4: A patient reports persistent constipation despite being on this compound®. What should we do? A4: While the naloxone component of this compound® is designed to mitigate opioid-induced constipation, it may not eliminate it in all patients.[12] First, confirm the patient is taking the medication as prescribed and is not crushing or chewing the tablets, which would disrupt the prolonged-release mechanism. If adherence is confirmed, a thorough clinical evaluation is needed to rule out other causes of constipation. A rescue laxative may be considered as per the trial protocol.
-
Q5: A patient is experiencing withdrawal-like symptoms (e.g., restlessness, sweating) even though they report taking this compound® as prescribed. What could be the cause? A5: If a patient was on a different opioid before entering the trial, switching to this compound® can sometimes precipitate withdrawal symptoms.[13][14] This is a known occurrence and should be managed according to the trial's protocol, which may involve temporary dose adjustments or symptomatic treatment. It is also crucial to rule out intentional or unintentional missed doses.
-
Q6: Can a patient drink alcohol while participating in a this compound® clinical trial? A6: Patients should be strongly advised to avoid alcohol. Alcohol can potentiate the sedative and respiratory depressant effects of oxycodone, increasing the risk of serious adverse events.[1][13][15]
Section 3: Data on Patient Adherence in Opioid Trials
The following table summarizes quantitative data on non-adherence rates from studies on long-term opioid therapy.
| Patient Population | Method of Adherence Measurement | Reported Non-Adherence Rate (<80% PDC)* | Citation |
| Opioid-Naïve (Non-Cancer Pain) | Proportion of Days Covered (PDC) | 71.9% - 77.3% (depending on age group) | [11] |
| Existing Opioid Users (Non-Cancer Pain) | Proportion of Days Covered (PDC) | 76.0% - 85.5% (depending on age group) | [11] |
| Chronic Pain Patients | Self-report, urine screening, electronic monitoring | 8% - 62% | [3][10] |
| Patients on Chronic Opioid Therapy | Urine Drug Testing | 14% higher healthcare costs in likely non-adherent patients | [7] |
*PDC (Proportion of Days Covered) is a common measure of medication adherence, with a value below 80% often considered non-adherent.
Section 4: Experimental Protocols for Improving Adherence
Protocol for a Multi-Component Adherence Intervention
This protocol is adapted from a successful cluster-randomized clinical trial aimed at improving adherence to opioid prescribing guidelines.[16][17]
Objective: To improve patient adherence to this compound® in a long-term clinical trial setting.
Methodology:
-
Patient-Clinician Agreement:
-
At the start of the trial, establish a formal agreement with each patient outlining the goals of treatment, expectations for medication use, and responsibilities of both the patient and the research team.
-
The agreement should be reviewed and signed by both parties.
-
-
Regular Monitoring with Urine Drug Testing (UDT):
-
Implement a schedule of random or periodic UDT to monitor for the presence of oxycodone and the absence of non-prescribed controlled substances.
-
Clearly explain the purpose of UDT to the patient as a safety and adherence monitoring tool, not a punitive measure.
-
-
Patient Education and Motivational Interviewing:
-
Schedule regular, brief (15-20 minute) sessions with a trained research nurse or pharmacist.
-
These sessions should focus on:
-
Reinforcing the importance of adherence.
-
Addressing any patient concerns or barriers.
-
Utilizing motivational interviewing techniques to enhance the patient's intrinsic motivation to adhere to the treatment plan.[10]
-
-
-
Adherence Feedback and Reinforcement:
-
Use data from electronic monitoring (if available) or pill counts to provide positive reinforcement for good adherence.
-
If non-adherence is detected, use the data as a basis for a non-confrontational discussion to identify and address the underlying reasons.
-
Section 5: Visualizations
Signaling Pathway of this compound® Components
The following diagram illustrates the distinct signaling pathways of oxycodone (an opioid agonist) and naloxone (an opioid antagonist) at the µ-opioid receptor.
Caption: Dual action of this compound® in the CNS and GI tract.
Experimental Workflow for Adherence Monitoring
This diagram outlines a logical workflow for monitoring and addressing patient non-adherence during a clinical trial.
Caption: Workflow for managing patient adherence in clinical trials.
References
- 1. christie.nhs.uk [christie.nhs.uk]
- 2. The design of a theory-based intervention to improve medication adherence in chronic pain patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medcentral.com [medcentral.com]
- 4. Patient-reported outcomes (PROs) in clinical trials and in clinical practice: report from the XXI national conference of the Italian Association of Medical Oncology (AIOM) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The impact of patient-reported outcome data from clinical trials: perspectives from international stakeholders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Patient-Reported Outcomes in Oncology Drug Labeling in the United States: A Framework for Navigating Early Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study of Patients on Chronic Opioid Therapy finds Likely Non-adherent Patients Have Increased Healthcare Costs, More Hospital Days [prnewswire.com]
- 8. medcentral.com [medcentral.com]
- 9. Enhancing Therapy Adherence: Impact on Clinical Outcomes, Healthcare Costs, and Patient Quality of Life - PMC [pmc.ncbi.nlm.nih.gov]
- 10. anesthesiaexperts.com [anesthesiaexperts.com]
- 11. Differential Patterns of Adherence to Opioid Therapy in Opioid Naïve and Opioid Existing Patients With Different Age Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 12. prescqipp.info [prescqipp.info]
- 13. medicines.org.uk [medicines.org.uk]
- 14. sahpra.org.za [sahpra.org.za]
- 15. sahpra.org.za [sahpra.org.za]
- 16. Improving Adherence to Long-term Opioid Therapy Guidelines to Reduce Opioid Misuse in Primary Care: A Cluster-Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Targinact Protocols for Elderly Research Subjects
This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe and effective use of Targinact (prolonged-release oxycodone/naloxone) in elderly research subjects. The following troubleshooting guides, frequently asked questions (FAQs), and detailed protocols are designed to address specific issues that may be encountered during experimental studies.
Frequently Asked questions (FAQs)
Q1: What is the recommended starting dose of this compound for opioid-naïve elderly patients?
A1: For opioid-naïve elderly patients, the usual starting dose is 10 mg/5 mg of oxycodone hydrochloride/naloxone hydrochloride administered at 12-hourly intervals.[1][2] To facilitate dose titration, lower strengths such as 5 mg/2.5 mg may also be considered for initiating therapy and for individual dose adjustments.[1] In elderly patients who are infirm or debilitated, it is recommended to reduce the usual starting dose by one-third to one-half.[3][4]
Q2: How should the dose of this compound be titrated in elderly subjects?
A2: Dose adjustments should be made cautiously, typically every 1-2 days, in increments of 5 mg/2.5 mg of oxycodone/naloxone twice daily.[1][2] The primary goal of titration is to establish a patient-specific dose that maintains adequate analgesia while minimizing the need for rescue medication.[1][2]
Q3: What are the most common adverse effects of this compound in the elderly?
A3: As with other opioids, common adverse effects in elderly patients may include drowsiness, dizziness, nausea, and vomiting.[5][6] Due to the naloxone component, diarrhea can also occur, particularly at the beginning of treatment.[3] While this compound is designed to mitigate opioid-induced constipation, it is still a potential side effect that requires monitoring.
Q4: Are there pharmacokinetic differences for this compound in elderly versus younger adult subjects?
A4: Yes, studies have shown that plasma concentrations of both oxycodone and naloxone are elevated in elderly patients compared to younger adults.[1] Specifically, the mean exposure (AUC) to oxycodone has been reported to be approximately 18% greater in the elderly.[3] These age-related pharmacokinetic changes may necessitate more cautious dosing and monitoring in the geriatric population.[7]
Q5: How does this compound's efficacy in elderly patients compare to other opioids?
A5: Clinical trials have demonstrated that the analgesic efficacy of this compound is equivalent to prolonged-release oxycodone formulations.[1] Studies focusing on elderly populations have shown that low-dose this compound can provide significant pain relief and improve quality of life in older patients with chronic pain.[5][8][9]
Troubleshooting Guide
Problem: Subject is experiencing excessive sedation.
-
Assessment:
-
Monitor the subject's sedation level using a standardized scale such as the Pasero Opioid-Induced Sedation Scale (POSS) or a simple numeric rating scale (0=wide awake, 3=difficult to rouse).[10][11]
-
Assess respiratory rate and oxygen saturation (SpO2) via pulse oximetry.[12][13][14]
-
Review concomitant medications for other central nervous system depressants (e.g., benzodiazepines, gabapentinoids).
-
-
Management:
-
If the sedation score is 2 (easy to rouse but unable to remain awake), withhold the next dose of this compound and reduce subsequent doses.[10]
-
If the sedation score is 3 (difficult to rouse), immediately attempt to rouse the subject, withhold all opioids, and be prepared to administer naloxone if respiratory depression is suspected.
-
Consider a dose reduction of 25-50% for subsequent administrations once the subject is stable.[15]
-
Problem: Subject reports persistent nausea and/or vomiting.
-
Assessment:
-
Evaluate the timing and severity of nausea and vomiting in relation to this compound administration.
-
Assess for other potential causes, such as concomitant medications or gastrointestinal issues.
-
Rule out constipation as a contributing factor, as it can lead to nausea.[16]
-
-
Management:
-
Consider the prophylactic use of an antiemetic, particularly during the initiation of this compound therapy.[17][18]
-
Metoclopramide may be effective for opioid-induced nausea by increasing gastrointestinal motility.[16]
-
If nausea persists, an opioid rotation to a different analgesic may be considered.[16][19]
-
Problem: Subject develops diarrhea.
-
Assessment:
-
Diarrhea may be an effect of the naloxone component of this compound, especially upon initiation of treatment.[3]
-
Assess the frequency and severity of diarrhea.
-
Rule out other causes of diarrhea, such as infection or other medications.
-
-
Management:
-
Diarrhea is often transient and may resolve with continued treatment.
-
Ensure the subject maintains adequate hydration.
-
If diarrhea is severe or persistent, a dose reduction or discontinuation of this compound may be necessary.
-
Data Summary
Table 1: Adverse Events in Elderly Patients Treated with Oxycodone/Naloxone (OXN-PR)
| Adverse Event | Frequency in Elderly Patients (%) | Reference |
| Drowsiness | Leading to discontinuation in 1.9% of patients in one study. | [5] |
| Dry Mouth | Low incidence (1%) in a pooled analysis. | [5] |
| Nausea and Vomiting | Common opioid-related side effects. | [5][6] |
| Constipation | Significantly improved compared to oxycodone alone. | [6] |
Table 2: Efficacy of Low-Dose Oxycodone/Naloxone (OXN-PR) in Elderly Patients (≥70 years) with Chronic Pain
| Efficacy Outcome | Result | Reference |
| Pain Intensity Reduction (≥30%) | Achieved by 71.7% of patients after 4 weeks. | [9] |
| Mean Pain Intensity (NRS) | Reduced from 7.1 to a final score reflecting a 66.7% reduction at 60 days. | [9] |
| Bowel Function Index (BFI) | Mean decrease of -28.2 from baseline to 60 days, indicating improved bowel function. | [9] |
| Quality of Life | Significant improvements noted. | [5] |
Detailed Experimental Protocols
Protocol 1: Assessment of Analgesic Efficacy
-
Pain Assessment Tools:
-
For cognitively intact elderly subjects, use the Numeric Rating Scale (NRS), where 0 is "no pain" and 10 is "the worst pain imaginable".[20][21]
-
For subjects with mild to moderate cognitive impairment, the Faces Pain Scale-Revised (FPS-R) is a suitable alternative.[20][21]
-
For subjects with advanced dementia or inability to self-report, use an observational scale such as the Pain Assessment in Advanced Dementia (PAINAD) scale.[22][23] The PAINAD scale assesses five behaviors: breathing, negative vocalization, facial expression, body language, and consolability, with scores ranging from 0 to 10.[23]
-
-
Assessment Schedule:
-
Conduct a baseline pain assessment prior to the first dose of this compound.
-
Perform subsequent pain assessments at regular intervals (e.g., 1, 2, 4, 8, and 12 hours post-dose) and before the administration of each subsequent dose.
-
Record the use of any rescue medication for breakthrough pain.
-
Protocol 2: Assessment of Bowel Function
-
Assessment Tool:
-
BFI Questionnaire:
-
The BFI consists of three questions rated on a numerical analog scale from 0 to 100, where 0 represents no difficulty and 100 represents severe difficulty.[24][27][28]
-
"How easy was it to have a bowel movement in the last 7 days?"
-
"What is your feeling of incomplete bowel evacuation in the last 7 days?"
-
"What is your personal judgment of constipation in the last 7 days?"
-
-
-
Scoring:
-
Assessment Schedule:
-
Administer the BFI at baseline before initiating this compound.
-
Repeat the BFI assessment at regular follow-up visits (e.g., weekly for the first month, then monthly).
-
Protocol 3: Monitoring for Respiratory Depression and Sedation
-
Sedation Monitoring:
-
Respiratory Monitoring:
-
Monitor respiratory rate and oxygen saturation (SpO2) using pulse oximetry.[12][13]
-
For high-risk patients, consider continuous capnography to monitor end-tidal carbon dioxide (EtCO2) for a more sensitive measure of respiratory depression.[14][29][30]
-
A respiratory depression event may be defined as a respiratory rate ≤5 breaths/min, SpO2 ≤85%, or EtCO2 ≤15 or ≥60 mm Hg for ≥3 minutes, or an apnea episode lasting >30 seconds.[29]
-
-
Monitoring Frequency:
-
Monitor vital signs, including sedation score, respiratory rate, and SpO2, before and at peak effect after each dose of this compound, especially during the initial titration phase.
-
Visualizations
Caption: Mechanism of Action of this compound (Oxycodone/Naloxone).
Caption: Experimental Workflow for a this compound Clinical Trial in Elderly Subjects.
References
- 1. medicines.org.uk [medicines.org.uk]
- 2. sahpra.org.za [sahpra.org.za]
- 3. tga.gov.au [tga.gov.au]
- 4. tga.gov.au [tga.gov.au]
- 5. Efficacy and tolerability of low-dose oral prolonged-release oxycodone/naloxone for chronic nononcological pain in older patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selondonics.org [selondonics.org]
- 7. Oxycodone and naloxone (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 8. Long-term efficacy and safety of oxycodone–naloxone prolonged release in geriatric patients with moderate-to-severe chronic noncancer pain: a 52-week open-label extension phase study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. cec.health.nsw.gov.au [cec.health.nsw.gov.au]
- 11. Monitoring sedation in patients receiving opioids for pain management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. apsf.org [apsf.org]
- 13. asahq.org [asahq.org]
- 14. Developing a Respiratory Depression Scorecard for Capnography Monitoring | INNOVATIONS in pharmacy [pubs.lib.umn.edu]
- 15. researchgate.net [researchgate.net]
- 16. Four Strategies for Managing Opioid-Induced Side Effects in Older Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cda-amc.ca [cda-amc.ca]
- 18. Pharmacological treatment of cancer pain and opioid induced nausea and vomiting: online survey and comparison with current guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. research.ed.ac.uk [research.ed.ac.uk]
- 20. Pain Assessment for Older Adults | HIGN [hign.org]
- 21. pa-foundation.org [pa-foundation.org]
- 22. Cognitively Impaired | GeriatricPain.org - The University of Iowa [geriatricpain.org]
- 23. Pain Assessment in Hospitalized Older Adults With Dementia and Delirium - PMC [pmc.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
- 25. The Bowel Function Index: a new validated scale for assessing opioid-induced constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. The Bowel Function Index for evaluating constipation in pain patients: definition of a reference range for a non-constipated population of pain patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. tandfonline.com [tandfonline.com]
- 28. palli-science.com [palli-science.com]
- 29. Prediction of Opioid-Induced Respiratory Depression on Inpatient Wards Using Continuous Capnography and Oximetry: An International Prospective, Observational Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 30. media.thinkbrg.com [media.thinkbrg.com]
Technical Support Center: Investigating Unexpected Adverse Events in Targinact® (Oxycodone/Naloxone) Studies
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on investigating unexpected adverse events (AEs) observed in studies involving Targinact® (prolonged-release oxycodone/naloxone).
Troubleshooting Guides
Issue 1: Higher than Expected Incidence of Gastrointestinal Side Effects (Excluding Constipation)
Question: Our study is observing a higher-than-anticipated rate of diarrhea, nausea, or abdominal pain in participants receiving this compound®, even though it's intended to mitigate opioid-induced constipation. What could be the underlying cause and how can we investigate this?
Possible Causes and Troubleshooting Steps:
-
Naloxone-Induced Effects: While naloxone has poor systemic bioavailability, it acts locally on opioid receptors in the gut.[1] In some individuals, this local antagonism might be more pronounced, leading to symptoms that can mimic opioid withdrawal, such as diarrhea and abdominal cramping. Diarrhea may be considered a possible effect of naloxone.
-
Action: Carefully review patient-reported outcomes and dosing diaries. Correlate the timing of symptoms with this compound® administration. Consider assessing for symptoms of mild opioid withdrawal.
-
-
Switching from Other Opioids: Patients switched from long-term, high-dose opioid therapy to this compound® may initially experience withdrawal symptoms, which can include diarrhea.
-
Action: Analyze the opioid history of affected participants. A gradual titration of the previous opioid and a slower introduction of this compound® might be necessary for future study protocols.
-
-
Underlying Gastrointestinal Conditions: Pre-existing or undiagnosed gastrointestinal disorders could be exacerbated.
-
Action: Review participants' baseline medical histories for any indications of inflammatory bowel disease, irritable bowel syndrome, or other relevant conditions.
-
Issue 2: Unexpected Central Nervous System (CNS) Adverse Events
Question: We are observing unexpected CNS-related adverse events such as confusion, dizziness, or sedation that seem disproportionate to the oxycodone dose. How should we approach this?
Possible Causes and Troubleshooting Steps:
-
Hepatic Impairment: In patients with moderate to severe hepatic impairment, plasma concentrations of both oxycodone and, particularly, naloxone are elevated.[2][3] The clinical significance of a raised naloxone plasma concentration is not fully clear, but there is a theoretical risk of it reversing the central analgesic effects of oxycodone, potentially leading to a complex clinical picture.[2]
-
Action: Re-evaluate the liver function of affected participants. Ensure strict adherence to exclusion criteria regarding hepatic function in ongoing and future studies.
-
-
Renal Impairment: Caution should be exercised when administering this compound® to patients with renal impairment as plasma concentrations of both oxycodone and naloxone can be elevated.[4]
-
Action: Assess the renal function of participants experiencing unexpected CNS effects.
-
-
Concomitant Medications: The co-administration of other CNS depressants (e.g., benzodiazepines, sedatives, alcohol) can potentiate the sedative effects of oxycodone.[3]
-
Action: Conduct a thorough review of all concomitant medications and substances being used by the participants.
-
Issue 3: Reports of Acute Narcotic Withdrawal Symptoms
Question: A participant has presented with symptoms of acute narcotic withdrawal (e.g., psychomotor agitation, myoclonic jerks, tachycardia) shortly after a dose of this compound®. What is the likely mechanism and how should this be managed in a research setting?
Possible Causes and Troubleshooting Steps:
-
Systemic Absorption of Naloxone: In patients with conditions that bypass first-pass metabolism, such as a portosystemic shunt, orally administered naloxone can enter the systemic circulation in higher concentrations. This can lead to the antagonism of central opioid receptors and precipitate acute withdrawal in opioid-tolerant individuals.
-
Action: Immediately assess the participant for any underlying conditions that may alter first-pass metabolism. This is a serious adverse event (SAE) and requires immediate reporting to the study sponsor and relevant ethics committees. The study drug should be discontinued in this participant.
-
Frequently Asked Questions (FAQs)
Q1: What are the most commonly reported adverse events in this compound® clinical trials?
A1: The most frequently reported adverse events are typically of gastrointestinal origin and consistent with those known to occur with opioid therapy.[1] These can include nausea, vomiting, diarrhea, abdominal pain, and dyspepsia. Other common side effects include headache, dizziness, and somnolence.
Q2: How should unexpected adverse events be documented and reported in a clinical trial setting?
A2: All adverse events, whether expected or not, must be meticulously documented in the participant's source documents and the case report form (CRF). Unexpected and serious adverse events must be reported to the study sponsor and the Institutional Review Board (IRB) or ethics committee within a strict timeframe, typically within 24 hours of the site becoming aware of the event. Standard Operating Procedures (SOPs) for AE reporting should be followed rigorously.
Q3: Is there a risk of hyperalgesia with this compound®?
A3: Hyperalgesia, a state of increased sensitivity to pain, that does not respond to a further dose increase of oxycodone may occur, particularly at high doses. In such cases, a dose reduction or a switch to a different opioid may be necessary.
Q4: Can this compound® lead to physical dependence and withdrawal?
A4: Yes, chronic administration of this compound® may lead to physical dependence. Abrupt cessation of therapy can result in withdrawal symptoms.[3] Therefore, it is recommended to taper the dose gradually when discontinuing the medication.
Data Presentation: Adverse Events in this compound® Studies
Table 1: Adverse Drug Reactions from a 12-Week, Randomized, Placebo-Controlled Clinical Trial of this compound®
| System Organ Class | Very Common (≥1/10) | Common (≥1/100 to <1/10) | Uncommon (≥1/1,000 to <1/100) |
| Metabolism and nutrition disorders | Decreased appetite | ||
| Psychiatric disorders | Insomnia | Restlessness, Thinking abnormal, Anxiety, Confusional state, Depression, Nervousness, Libido decreased | |
| Nervous system disorders | Dizziness, Headache, Somnolence | Tremor, Lethargy | Convulsions, Paraesthesia, Dysgeusia, Disturbance in attention |
| Vascular disorders | Hot flush | ||
| Gastrointestinal disorders | Abdominal pain, Constipation, Diarrhoea, Dry mouth, Dyspepsia, Nausea, Vomiting | Flatulence | Abdominal distension |
| Skin and subcutaneous tissue disorders | Hyperhidrosis | Pruritus, Rash | |
| General disorders and administration site conditions | Asthenia | Drug withdrawal syndrome, Chest pain, Chills, Malaise, Pain, Peripheral oedema |
Source: Adapted from the Summary of Product Characteristics for this compound® 10 mg/5 mg prolonged-release tablets.[5]
Table 2: Treatment-Emergent Adverse Events (TEAEs) in a 12-Week Prospective, Randomized, Open-Label Blinded Endpoint Study
| Adverse Event Category | This compound® (n=21) | Oxycodone PR (n=44) | Morphine PR (n=37) |
| Total TEAEs | 45 | 69 | 75 |
| Gastrointestinal Disorders | 23 (51.1%) | 35 (50.7%) | 38 (50.7%) |
Source: Adapted from a prospective, randomized, open-label blinded endpoint streamlined study comparing this compound®, Oxycodone PR, and Morphine PR for chronic low back pain.[6]
Experimental Protocols
Protocol for Monitoring and Reporting Adverse Events
This is a generalized protocol based on standard clinical trial practices. Specific study protocols may have variations.
-
AE Elicitation: At each study visit and/or communication with the participant, the investigator or designee will inquire about the occurrence of any adverse events since the last contact using non-leading questions (e.g., "How have you been feeling since your last visit?").
-
AE Documentation: All reported or observed adverse events will be recorded in the participant's source documents and on the Adverse Event page of the Case Report Form (CRF). The following information will be collected for each AE:
-
Event description
-
Date and time of onset
-
Date and time of resolution
-
Severity (e.g., mild, moderate, severe)
-
Seriousness (as per ICH-GCP criteria)
-
Action taken with the study drug (e.g., none, dose reduced, temporarily held, permanently discontinued)
-
Other treatments or interventions
-
Outcome
-
Causality assessment (relationship to study drug)
-
-
Severity and Seriousness Assessment:
-
Severity: Will be graded according to a standardized scale (e.g., Common Terminology Criteria for Adverse Events - CTCAE).
-
Seriousness: An AE is considered serious if it results in death, is life-threatening, requires inpatient hospitalization or prolongation of existing hospitalization, results in persistent or significant disability/incapacity, or is a congenital anomaly/birth defect.
-
-
Causality Assessment: The investigator will assess the relationship of the adverse event to the study drug as:
-
Related
-
Not Related
-
-
Reporting of Serious Adverse Events (SAEs): Any SAE, regardless of causality, must be reported to the study sponsor within 24 hours of the site becoming aware of the event. The initial report will be followed by detailed written reports as more information becomes available.
Mandatory Visualizations
Signaling Pathways
Caption: this compound® Mechanism of Action in CNS and GI Tract.
Caption: Adverse Event Reporting Workflow in a Clinical Trial.
References
- 1. Oxycodone/Naloxone prolonged-release: a review of its use in the management of chronic pain while counteracting opioid-induced constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selondonics.org [selondonics.org]
- 3. sahpra.org.za [sahpra.org.za]
- 4. This compound - CT 10861 - Version anglaise [has-sante.fr]
- 5. medicines.org.uk [medicines.org.uk]
- 6. Safety and efficacy of oxycodone/naloxone vs. oxycodone vs. morphine for the treatment of chronic low back pain: results of a 12 week prospective, randomized, open-label blinded endpoint streamlined study with prolonged-release preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Targinact® vs. Oxycodone Alone for Opioid-Induced Constipation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the fixed-dose combination of oxycodone/naloxone (Targinact®) and oxycodone administered alone, with a specific focus on their impact on opioid-induced constipation (OIC). The information presented is supported by data from clinical trials and meta-analyses to assist in research and development efforts within the field of pain management and gastroenterology.
Mechanism of Action: A Tale of Two Receptors
Opioids like oxycodone provide potent analgesia by acting as agonists at mu (µ)-opioid receptors in the central nervous system (CNS). However, they also bind to µ-opioid receptors in the enteric nervous system of the gastrointestinal (GI) tract.[1][2] This peripheral action leads to decreased GI motility, increased fluid absorption, and ultimately, constipation—a condition known as OIC.[2][3]
This compound is a prolonged-release formulation that combines oxycodone with the opioid antagonist naloxone in a 2:1 ratio.[4] When taken orally, naloxone has very low systemic bioavailability (<3%) due to extensive first-pass metabolism in the liver.[5] This allows it to act locally as an antagonist at the µ-opioid receptors in the gut wall, counteracting the constipating effects of oxycodone.[5][6][7] The analgesic efficacy of oxycodone, which relies on its action in the CNS, remains largely unaffected.[4][5]
Signaling Pathway
Caption: Mechanism of this compound vs. Oxycodone in the CNS and GI Tract.
Clinical Efficacy and Safety: A Data-Driven Comparison
Multiple randomized controlled trials and subsequent meta-analyses have demonstrated that while providing comparable analgesia to oxycodone alone, this compound significantly improves bowel function in patients with chronic pain.[4][6][8]
Analgesic Efficacy
The analgesic efficacy of this compound has been shown to be equivalent to that of prolonged-release oxycodone.[4][5][6]
| Study/Analysis | Comparison | Pain Intensity Outcome | Result |
| Simpson K, et al. (2008) | This compound vs. Oxycodone PR | Pain intensity scale (0-10) | No significant difference in pain control.[6] |
| Vondrackova D, et al. (2008) | This compound vs. Oxycodone PR | Pain intensity scale | Analgesia was similar between both groups.[6] |
| Lowenstein O, et al. (2009) | This compound vs. Oxycodone PR | Pain intensity scale | Comparable analgesic efficacy.[6] |
| Pooled Analysis (Lowenstein O, et al. 2010) | This compound vs. Oxycodone PR | Brief Pain Inventory-Short Form | Non-inferiority of this compound for analgesia was demonstrated.[6] |
| Meta-Analysis (Gao L, et al. 2017) | This compound vs. Oxycodone PR or Morphine PR | Pain intensity scores | Pain relief was not weakened with this compound.[8] |
Impact on Opioid-Induced Constipation
The primary measure for assessing OIC in these studies is the Bowel Function Index (BFI).
| Study/Analysis | Comparison | Primary Endpoint | Key Findings |
| Simpson K, et al. (2008) | This compound vs. Oxycodone PR | Change in BFI score | Statistically significant improvement in BFI with this compound.[6] |
| Vondrackova D, et al. (2008) | This compound vs. Oxycodone PR | Change in BFI score | This compound group showed a significantly greater improvement in BFI.[6] |
| Lowenstein O, et al. (2009) | This compound vs. Oxycodone PR | Change in BFI score | Statistically significant improvement in bowel function with this compound.[6] |
| Meta-Analysis (Gao L, et al. 2017) | This compound vs. Oxycodone PR or Morphine PR | Mean Difference in BFI | BFI was significantly better after treatment with this compound (Mean Difference: -17.48).[8] |
A clinically meaningful change in the BFI score is considered to be a change of ≥12 points.[9]
Experimental Protocols
Bowel Function Index (BFI)
The Bowel Function Index is a clinician-administered, patient-reported outcome measure specifically developed and validated for assessing OIC.[9][10]
-
Components: The BFI consists of three items:
-
Scoring: Each item is rated by the patient on a numerical analog scale from 0 (easy/not at all) to 100 (difficult/very strong). The final BFI score is the average of the three individual scores.[11]
-
Interpretation: A higher score indicates greater constipation severity. A reference range of 0-28.8 has been defined for a non-constipated chronic pain patient population.[11][12]
Clinical Trial Workflow
The following diagram illustrates a typical workflow for a randomized, double-blind, parallel-group clinical trial comparing this compound to oxycodone alone for OIC.
Caption: A typical clinical trial workflow for OIC studies.
Adverse Events
The overall incidence of adverse effects with this compound is generally similar to that of oxycodone.[6] The most commonly reported adverse events for both treatments are gastrointestinal in nature (e.g., nausea, diarrhea, abdominal pain) and typical of opioid therapy.[4][13] Notably, some studies report numerically lower rates of constipation with this compound compared to oxycodone alone.[4]
Conclusion
The combination of oxycodone and naloxone in this compound offers a therapeutic advantage over oxycodone alone for patients with chronic pain who experience or are at risk for opioid-induced constipation. Clinical evidence robustly supports that this compound provides equivalent analgesia while significantly improving bowel function.[4][6][8] This fixed-dose combination represents a targeted approach to mitigating a common and burdensome side effect of opioid therapy, potentially improving patient compliance and quality of life.
References
- 1. Insights into the Role of Opioid Receptors in the GI Tract: Experimental Evidence and Therapeutic Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chronic opioid induced constipation in patients with nonmalignant pain: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oxycodone/Naloxone prolonged-release: a review of its use in the management of chronic pain while counteracting opioid-induced constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medicines.org.uk [medicines.org.uk]
- 6. selondonics.org [selondonics.org]
- 7. Oxycodone/naloxone - Wikipedia [en.wikipedia.org]
- 8. Opioid-Induced Constipation Relief From Fixed-Ratio Combination Prolonged-Release Oxycodone/Naloxone Compared With Oxycodone and Morphine for Chronic Nonmalignant Pain: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. The Bowel Function Index: a new validated scale for assessing opioid-induced constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Bowel Function Index for evaluating constipation in pain patients: definition of a reference range for a non-constipated population of pain patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medicalxpress.com [medicalxpress.com]
- 13. Oxycodone/Naloxone: Role in Chronic Pain Management, Opioid-Induced Constipation, and Abuse Deterrence - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Targinact and Tapentadol for Chronic Pain Management
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the effectiveness and mechanisms of Targinact (prolonged-release oxycodone/naloxone) and tapentadol in the management of chronic pain, supported by data from clinical studies.
The landscape of chronic pain management is continually evolving, with a focus on developing analgesics that offer a favorable balance between efficacy and tolerability. Among the therapeutic options, this compound and tapentadol have emerged as significant players. While both are centrally acting analgesics, they possess distinct mechanisms of action that influence their clinical profiles. This guide delves into a comparative analysis of their effectiveness, supported by quantitative data from clinical trials and a detailed look at their pharmacological pathways.
Mechanism of Action: Two Distinct Approaches to Analgesia
This compound and tapentadol employ different strategies to achieve pain relief. This compound is a combination of oxycodone, a potent µ-opioid receptor (MOR) agonist, and naloxone, a MOR antagonist.[1][2] Oxycodone provides systemic analgesia by activating MORs in the central nervous system (CNS).[1] The addition of naloxone is designed to mitigate a common and often debilitating side effect of opioid therapy: opioid-induced constipation (OIC).[2] When taken orally, naloxone has low systemic bioavailability due to extensive first-pass metabolism in the liver, allowing it to act locally as an antagonist at MORs in the gastrointestinal tract, thereby counteracting the constipating effects of oxycodone without compromising central analgesia.[1]
Tapentadol, on the other hand, is a single molecule with a dual mechanism of action.[3][4] It acts as a MOR agonist and also inhibits the reuptake of norepinephrine (NRI).[3][4] This dual action is believed to provide a synergistic analgesic effect, targeting both the ascending and descending pain pathways.[4] The MOR agonism contributes to pain relief in a manner similar to traditional opioids, while the NRI component is thought to be particularly beneficial for the neuropathic components of chronic pain.[4]
Signaling Pathways
The distinct mechanisms of this compound and tapentadol are visualized in the following signaling pathway diagrams.
Comparative Efficacy in Chronic Pain
Head-to-head clinical trials have provided valuable data on the comparative effectiveness of this compound and tapentadol in managing chronic pain, particularly in patients with chronic low back pain with a neuropathic component.
| Efficacy Outcome | This compound (Oxycodone/Naloxone) | Tapentadol | Study/Notes |
| Change in Pain Intensity (NRS) | -2.5 | -3.4 | A Phase 3b/4, randomized, open-label study in non-opioid-pretreated patients with severe chronic low back pain with a neuropathic component found that tapentadol PR was superior to oxycodone/naloxone PR in reducing pain intensity from baseline to final evaluation. The difference was statistically significant (p=0.003). |
| Responder Rate (≥30% pain reduction) | 85.2% | 83.5% | In a 12-week observational study, the proportion of patients achieving at least a 30% reduction in pain was comparable between the two groups. |
| Responder Rate (≥50% pain reduction) | 67.2% | 54.1% | The same 12-week observational study showed a statistically significant difference in favor of oxycodone/naloxone for a ≥50% pain reduction (p=0.031). |
Comparative Tolerability and Safety
A key differentiator between these two analgesics lies in their tolerability profiles, especially concerning gastrointestinal side effects.
| Adverse Event | This compound (Oxycodone/Naloxone) | Tapentadol | Study/Notes |
| Constipation | 23.6% | 14.2% | In the Phase 3b/4 study, the incidence of constipation was significantly lower with tapentadol PR compared to oxycodone/naloxone PR (p=0.045). |
| Vomiting | 13.7% | 6.4% | The incidence of vomiting was also significantly lower in the tapentadol PR group in the same study (p=0.036). |
| Nausea | 28.5% | 27.4% | The incidence of nausea was comparable between the two treatment groups. |
| Dizziness | 18.2% | 21.2% | The incidence of dizziness was also comparable between the two groups. |
| Discontinuation due to Adverse Events | 18.8% (titration phase) | 16.6% (titration phase) | Dropout rates due to lack of efficacy during the titration phase of the Phase 3b/4 study were similar for both treatments. |
Experimental Protocols: A Representative Clinical Trial Workflow
The following diagram illustrates a typical experimental workflow for a randomized, controlled, open-label, phase 3b/4 study comparing prolonged-release this compound and tapentadol in patients with chronic pain.
Key Methodological Aspects of a Representative Phase 3b/4 Study:
-
Study Design: A randomized, controlled, open-label, phase 3b/4 study.
-
Patient Population: Non-opioid-pretreated patients with severe chronic low back pain with a neuropathic component. Key inclusion criteria often include a pain intensity score of ≥6 on an 11-point Numeric Rating Scale (NRS) and a positive or unclear result on the painDETECT questionnaire.
-
Randomization and Blinding: Patients are typically randomized in a 1:1 ratio to receive either this compound PR or tapentadol PR. Due to the nature of the interventions and titration schedules, these studies may be open-label.
-
Dosing and Titration:
-
This compound Group: Starting dose of 10 mg oxycodone / 5 mg naloxone twice daily.
-
Tapentadol Group: Starting dose of 50 mg twice daily.
-
A titration period of approximately 3 weeks allows for dose adjustments (e.g., every 3 days) to achieve optimal pain relief with acceptable tolerability, up to a maximum defined dose.
-
-
Treatment Periods:
-
Titration Phase: A 3-week period of dose optimization.
-
Continuation Phase: A subsequent period (e.g., 9 weeks) where patients remain on their stable, optimized dose.
-
-
Outcome Measures:
-
Primary Efficacy Endpoint: Change in pain intensity from baseline to the end of the study, measured on an NRS.
-
Secondary Endpoints: Assessments of neuropathic pain symptoms (e.g., Neuropathic Pain Symptom Inventory), quality of life (e.g., EuroQol-5 Dimension), and tolerability, including the incidence of specific adverse events.
-
Conclusion
Both this compound and tapentadol are effective options for the management of severe chronic pain. The choice between these agents may be guided by the specific clinical characteristics of the patient. Tapentadol, with its dual mechanism of action, has demonstrated superiority in pain reduction in some studies, particularly in chronic low back pain with a neuropathic component, and is associated with a lower incidence of certain gastrointestinal side effects like constipation and vomiting. This compound, on the other hand, provides potent opioid analgesia with a built-in mechanism to counteract opioid-induced constipation, which is a significant consideration for long-term opioid therapy. The data presented in this guide, derived from comparative clinical trials, offers a foundation for informed decision-making in the development and clinical application of chronic pain therapies.
References
- 1. Oxycodone/naloxone - Wikipedia [en.wikipedia.org]
- 2. prescqipp.info [prescqipp.info]
- 3. The mu-opioid receptor agonist/noradrenaline reuptake inhibition (MOR-NRI) concept in analgesia: the case of tapentadol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tapentadol in pain management: a μ-opioid receptor agonist and noradrenaline reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Long-Term Opioid Therapy: A Comparative Safety and Tolerability Guide to Targinact®
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of Targinact® Versus Alternative Long-Acting Opioids
The management of chronic pain often necessitates the long-term use of opioid analgesics. However, the therapeutic benefits of these agents are frequently shadowed by a spectrum of adverse events, most notably opioid-induced constipation (OIC). This compound®, a fixed-dose combination of the opioid agonist oxycodone and the opioid antagonist naloxone, was developed to mitigate this prominent side effect while maintaining analgesic efficacy. This guide provides a comprehensive comparison of the long-term safety and tolerability of this compound® with other long-acting opioids, supported by available clinical data and detailed experimental methodologies.
Comparative Safety and Tolerability Profiles
Clinical evidence on the long-term safety and tolerability of this compound® is primarily derived from open-label extension studies of shorter-term randomized controlled trials. These studies provide valuable insights into the adverse event profile of this compound® over periods of up to 52 weeks. The most frequently reported adverse events are consistent with those known for opioid therapies, with a notable difference in gastrointestinal side effects.
Table 1: Comparison of Common Adverse Events in Long-Term Opioid Therapy (≥ 12 weeks)
| Adverse Event | This compound® (Oxycodone/Naloxone) PR | Oxycodone PR | Morphine Sulphate MR (+ Laxatives) | Transdermal Fentanyl |
| Gastrointestinal | ||||
| Constipation | Reduced incidence compared to oxycodone PR.[1] In a 52-week study, the mean Bowel Function Index (BFI) score decreased, indicating improved bowel function.[1][2] | Higher incidence of constipation compared to this compound®.[1] | Constipation is a very common side effect, managed with a prophylactic laxative regimen.[3] | Lower incidence of constipation compared to oral morphine.[4] |
| Nausea | Common, especially at the beginning of treatment. | Common, with a similar incidence to this compound® in some studies.[3] | Common, often managed with antiemetics. | Frequent, reported in up to 31% of patients in a long-term study.[5] |
| Diarrhea | Reported in some patients, potentially related to the naloxone component.[1] | Less common than with this compound®. | Not a typical side effect. | Less common. |
| Abdominal Pain | Can occur, particularly at the initiation of therapy. | Can occur. | Can be a symptom of constipation. | Can occur. |
| Nervous System | ||||
| Somnolence/Drowsiness | Common, as with other opioids.[2] | Common. | Common. | Frequent, reported in up to 18% of patients in a long-term study.[5] |
| Dizziness | Common. | Common. | Common. | Common. |
| Headache | Common. | Common. | Common. | Common. |
| Other Common Adverse Events | ||||
| Pruritus (Itching) | Common. | Common. | Common. | Can be associated with application site reactions. |
| Dry Mouth | Common. | Common. | Common. | Less common. |
| Hyperhidrosis (Sweating) | Common. | Common. | Common. | Common. |
| Opioid Withdrawal Syndrome | Can occur upon abrupt discontinuation.[6][7][8][9] | Can occur upon abrupt discontinuation. | Can occur upon abrupt discontinuation. | Can occur upon abrupt discontinuation. |
Note: Direct long-term comparative trial data, especially against morphine with a standardized laxative regimen, is limited. Data is largely from parallel studies and open-label extensions.
Experimental Protocols: A Look into Long-Term Safety Assessment
The evaluation of long-term safety and tolerability of opioid analgesics typically involves an initial double-blind, randomized controlled trial (RCT) phase, often lasting 12 weeks, followed by a longer-term open-label extension (OLE) phase, which can extend for 52 weeks or more.
Key Methodological Components:
-
Patient Population: Inclusion criteria commonly target adult patients with chronic, moderate-to-severe non-cancer pain requiring long-term opioid therapy.[2] Exclusion criteria often include a history of substance abuse, severe renal or hepatic impairment, and contraindications to opioid therapy.[2]
-
Study Design: The initial RCT phase often compares the investigational drug (e.g., this compound®) to a comparator (e.g., oxycodone PR) or placebo. The OLE phase is typically a single-arm study where all participants receive the investigational drug.
-
Dosing and Titration: An initial titration phase is common, where the opioid dose is gradually increased to achieve adequate analgesia with acceptable tolerability.[10] Doses are then maintained throughout the study period, with provisions for rescue medication for breakthrough pain.
-
Safety Assessments:
-
Adverse Events (AEs): All AEs are recorded at each study visit, with information on their severity, duration, and relationship to the study drug. AEs are often graded using standardized criteria, such as the Common Terminology Criteria for Adverse Events (CTCAE).
-
Bowel Function: For studies involving OIC, the Bowel Function Index (BFI) is a key patient-reported outcome measure.[11][12][13][14][15] The BFI is a validated tool that assesses the ease of defecation, feeling of incomplete evacuation, and personal judgment of constipation.
-
Opioid Withdrawal: Symptoms of opioid withdrawal are monitored, particularly upon dose reduction or discontinuation, using validated scales.[6][7][8][9]
-
Vital Signs and Laboratory Tests: Regular monitoring of vital signs, as well as blood and urine samples for laboratory analysis, is conducted to assess organ function and overall health.
-
Cardiovascular Safety: Given concerns about the cardiovascular effects of some opioids, electrocardiograms (ECGs) and monitoring for cardiovascular adverse events are often included in long-term safety studies.[16][17][18][19]
-
Visualizing the Mechanisms and Processes
To better understand the underlying pharmacology and the structure of long-term safety studies, the following diagrams are provided.
Conclusion
This compound® presents a valuable therapeutic option for the long-term management of chronic pain, particularly in patients who have experienced or are at risk for opioid-induced constipation. While its analgesic efficacy is comparable to that of oxycodone PR, its primary advantage lies in its improved gastrointestinal tolerability profile, as demonstrated by a reduction in BFI scores in long-term studies.[1][2]
However, it is crucial for researchers and clinicians to recognize the limitations of the current evidence base. The lack of long-term, head-to-head comparative studies against other strong opioids, such as morphine combined with a consistent laxative regimen, makes it challenging to definitively position this compound® within the broader landscape of long-term opioid therapy.[3][20] The majority of long-term data for this compound® is derived from open-label extension studies, which, while informative, are subject to inherent biases.
Future research should focus on conducting well-designed, long-term, randomized controlled trials that compare this compound® not only with other opioid formulations but also with comprehensive OIC management strategies. Such studies will provide a more complete understanding of the long-term safety, tolerability, and cost-effectiveness of this compound® in the management of chronic pain.
References
- 1. Long-term efficacy and safety of combined prolonged-release oxycodone and naloxone in the management of non-cancer chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-term efficacy and safety of oxycodone–naloxone prolonged release in geriatric patients with moderate-to-severe chronic noncancer pain: a 52-week open-label extension phase study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selondonics.org [selondonics.org]
- 4. Randomised crossover trial of transdermal fentanyl and sustained release oral morphine for treating chronic non-cancer pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. FDA identifies harm reported from sudden discontinuation of opioid pain medicines and requires label changes to guide prescribers on gradual, individualized tapering | FDA [fda.gov]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. Opioid withdrawal - symptoms, prevention, tapering | healthdirect [healthdirect.gov.au]
- 9. Opioid and Opiate Withdrawal: Symptoms and Treatments [healthline.com]
- 10. Clinical Guidelines for the Use of Chronic Opioid Therapy in Chronic Noncancer Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Bowel Function Index: a new validated scale for assessing opioid-induced constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Consensus Recommendations on Initiating Prescription Therapies for Opioid‐Induced Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of opioid-induced constipation: post hoc analysis of data from a 12-week prospective, open-label, blinded-endpoint streamlined study in low-back pain patients treated with prolonged-release WHO step III opioids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Bowel Function Index for evaluating constipation in pain patients: definition of a reference range for a non-constipated population of pain patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Validation of the Bowel Function Index to detect clinically meaningful changes in opioid-induced constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. catalogues.ema.europa.eu [catalogues.ema.europa.eu]
- 17. schaeffer.usc.edu [schaeffer.usc.edu]
- 18. pulsetoday.co.uk [pulsetoday.co.uk]
- 19. rxguardian.com [rxguardian.com]
- 20. dovepress.com [dovepress.com]
A cost-effectiveness analysis of Targinact compared to traditional opioids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cost-effectiveness of Targinact® (prolonged-release oxycodone/naloxone) against traditional opioids for the management of severe pain, with a focus on opioid-induced constipation (OIC). The information presented is based on published clinical trials and economic evaluations, offering a comprehensive overview for research and development professionals.
Executive Summary
This compound is a combination product designed to provide analgesia through the systemic action of oxycodone, an opioid agonist, while mitigating opioid-induced constipation via the local action of naloxone, an opioid antagonist, in the gut.[1][2][3] Economic evaluations from various healthcare systems consistently demonstrate that while this compound may have a higher acquisition cost compared to traditional opioids like prolonged-release (PR) oxycodone alone, it can be a cost-effective option. This is primarily due to improved quality of life and reduced costs associated with managing OIC.
Quantitative Data Summary
The following tables summarize the key quantitative findings from various cost-effectiveness analyses. These studies typically compare this compound with PR oxycodone in patients with moderate-to-severe non-malignant pain and OIC.
Table 1: Incremental Cost-Effectiveness Ratios (ICERs) of this compound vs. PR Oxycodone
| Study (Country) | Time Horizon | Incremental Cost | Incremental QALYs Gained | ICER |
| Dunlop et al. (UK)[4] | 301 days | £159.68 | 0.0273 | £5,841.56 per QALY |
| NCPE (Ireland)[5] | 301 days | - | ~0.0176 - 0.030 | €14,808 - €18,607 per QALY |
| Anonymous (Canada)[6][7][8] | 1 Year | Higher for this compound | Higher for this compound | $2,178 - $7,732 per QALY |
Table 2: Key Clinical and Economic Inputs from Selected Studies
| Parameter | Dunlop et al. (UK)[4] | NCPE (Ireland)[5] | Anonymous (Canada)[6][7] |
| Patient Population | Moderate-to-severe non-malignant pain with OIC | Severe non-malignant pain | Moderate-to-severe chronic pain (malignant and non-malignant) with OIC |
| Intervention | This compound (Oxycodone/Naloxone PR) | This compound (Oxycodone/Naloxone PR) | This compound (Oxycodone/Naloxone PR) |
| Comparator | Oxycodone PR | Oxycodone PR | Oxycodone CR |
| Primary Efficacy Outcome | Bowel Function Index (BFI) | Bowel Function Index (BFI) | OIC rates |
| Utility Measure | EQ-5D (mapped from SF-36) | SF-6D (derived from SF-36) | QALYs derived from OIC rates |
| Cost Components | Drug acquisition, laxative use, other OIC management costs | Drug acquisition, laxative use | Drug acquisition, rescue laxatives, other OIC management costs |
Experimental Protocols
The cost-effectiveness analyses are predominantly based on data from randomized controlled trials (RCTs). The general methodology of these pivotal trials is outlined below.
Study Design: Most studies were multicenter, randomized, double-blind, parallel-group controlled trials with a duration of 12 weeks.[9]
Patient Population: Patients included were typically adults with moderate-to-severe, chronic, non-malignant pain requiring long-term opioid therapy. A key inclusion criterion was the presence of opioid-induced constipation.
Intervention and Comparator: The intervention group received prolonged-release oxycodone/naloxone tablets (this compound). The comparator group received prolonged-release oxycodone tablets. Doses were titrated to achieve optimal pain control.
Primary and Secondary Outcome Measures:
-
Primary Outcome: The most common primary endpoint was the change from baseline in the Bowel Function Index (BFI), a patient-reported outcome measuring the ease of defecation, feeling of incomplete evacuation, and personal judgment of constipation.[9]
-
Secondary Outcomes: These often included pain intensity scores (e.g., Numeric Rating Scale), use of rescue medication for pain, laxative use, and quality of life assessments (e.g., SF-36).
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound
The dual action of this compound is dependent on the distinct sites of action of its components. Oxycodone exerts its analgesic effect centrally, while naloxone acts peripherally in the gastrointestinal tract.
Caption: Mechanism of Action of this compound.
Typical Clinical Trial Workflow
The following diagram illustrates a typical patient flow in a randomized controlled trial comparing this compound to a traditional opioid.
Caption: Patient Flow in a Comparative Clinical Trial.
Conclusion
The evidence suggests that this compound is a clinically effective analgesic with a favorable side-effect profile concerning opioid-induced constipation.[10] Economic models indicate that despite higher drug acquisition costs, this compound can be a cost-effective treatment option in patients with severe pain and OIC, primarily by improving quality of life and reducing the healthcare resource utilization associated with managing constipation.[4][6][7] However, the cost-effectiveness is sensitive to factors such as the price of the comparator opioid and the utility values assigned to different health states.[5] For drug development professionals, these findings highlight the value of developing therapies that address not only the primary condition but also significant treatment-related side effects, which can have a substantial impact on patient quality of life and overall healthcare costs.
References
- 1. Facebook [cancer.gov]
- 2. Oxycodone/naloxone - Wikipedia [en.wikipedia.org]
- 3. christie.nhs.uk [christie.nhs.uk]
- 4. Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Opioid-Induced Constipation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Opioid-Induced Constipation: Pathophysiology, Clinical Consequences, and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pathophysiology and management of opioid-induced constipation: a narrative review | Kobiałka | Palliative Medicine in Practice [journals.viamedica.pl]
- 9. magonlinelibrary.com [magonlinelibrary.com]
- 10. Oxycodone/naloxone in the management of patients with pain and opioid-induced bowel dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Targinact® (Oxycodone/Naloxone) for Severe Chronic Pain: A Comparative Guide for Researchers
An objective analysis of Targinact's performance against standard opioid therapies, with a focus on patient populations exhibiting inadequate response to conventional treatments.
This guide provides a comprehensive comparison of this compound® (a fixed-dose combination of prolonged-release oxycodone and naloxone) with other standard opioid analgesics. It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of this compound's efficacy, particularly in patient cohorts that are unresponsive to or intolerant of standard opioid therapies. The information presented is collated from a range of clinical trials, systematic reviews, and observational studies, with a focus on quantitative data, experimental methodologies, and relevant physiological pathways.
Executive Summary
This compound is designed to provide potent analgesia through the action of oxycodone, a strong µ-opioid receptor agonist, while mitigating opioid-induced constipation (OIC), a common and often debilitating side effect of opioid therapy. This is achieved by the inclusion of naloxone, an opioid receptor antagonist with high first-pass metabolism, which acts locally on opioid receptors in the gut wall.[1]
The primary body of evidence supports this compound's efficacy in providing analgesia comparable to prolonged-release (PR) oxycodone alone, while significantly improving bowel function in patients with OIC.[2][3] For the specific cohort of patients unresponsive to standard opioid therapy, the evidence is more nuanced. Unresponsiveness can be categorized as either inadequate pain relief (analgesic failure) or intolerance due to severe side effects.
While large-scale randomized controlled trials (RCTs) specifically targeting patients with analgesic failure to a range of strong opioids are scarce, a retrospective, observational study in cancer patients with poorly controlled pain on other opioids demonstrated a significant improvement in pain scores after switching to this compound.[4] This suggests a potential role for this compound in opioid rotation strategies for patients with refractory pain. The more robust evidence lies in this compound's utility for patients who are intolerant to other opioids due to severe constipation.
Data Presentation: Comparative Efficacy and Safety
The following tables summarize quantitative data from key studies comparing this compound (oxycodone/naloxone PR) with other opioids, primarily oxycodone PR.
Table 1: Analgesic Efficacy
| Study / Patient Population | Treatment Arms | Duration | Primary Pain Outcome Measure | Mean Pain Score (Baseline) | Mean Pain Score (End of Study) | Key Findings |
| AlDiri et al. (2021)[4] Retrospective, observational; Cancer pain, poorly controlled on other opioids (n=270) | Switched to Oxycodone/Naloxone PR | 4-6 weeks | Visual Analogue Scale (VAS; 0-100mm) | 58.1 mm | 27.3 mm | Subjective pain was reduced by 53% (p<0.001) after switching to oxycodone/naloxone PR.[4] |
| Ahmedzai et al. (2012)[5] RCT; Moderate-to-severe cancer pain with OIC (n=185) | Oxycodone/Naloxone PR vs. Oxycodone PR | 4 weeks | Brief Pain Inventory-Short Form (BPI-SF) | 4.16 (OXN) vs. 4.18 (Oxy) | 3.50 (OXN) vs. 3.52 (Oxy) | Analgesic efficacy of oxycodone/naloxone PR was comparable to oxycodone PR.[5] |
| Löwenstein et al. (2010)[6] Pooled analysis of 2 RCTs; Moderate-to-severe non-cancer pain | Oxycodone/Naloxone PR vs. Oxycodone PR vs. Placebo | 12 weeks | BPI-SF 'average pain over the last 24h' | ~6.3 (all groups) | ~3.9 (OXN & Oxy) vs. ~5.0 (Placebo) | Oxycodone/naloxone PR and oxycodone PR were significantly more effective than placebo for pain relief.[6] |
Table 2: Bowel Function
| Study / Patient Population | Treatment Arms | Duration | Primary Bowel Function Outcome Measure | Mean BFI Score (Baseline) | Mean BFI Score (End of Study) | Key Findings |
| Ahmedzai et al. (2012)[5] RCT; Moderate-to-severe cancer pain with OIC | Oxycodone/Naloxone PR vs. Oxycodone PR | 4 weeks | Bowel Function Index (BFI; 0-100) | 63.97 (OXN) vs. 62.40 (Oxy) | 35.34 (OXN) vs. 53.30 (Oxy) | Oxycodone/naloxone PR provided statistically significant and clinically relevant improvements in bowel function compared to oxycodone PR.[5] |
| Huang et al. (2017)[7] Meta-analysis of 7 studies; Chronic non-malignant pain | Oxycodone/Naloxone PR vs. Oxycodone PR or Morphine PR | N/A | Bowel Function Index (BFI; 0-100) | High baseline BFI | Mean Difference: -17.48 | Oxycodone/naloxone PR significantly improved BFI scores compared to control groups.[7] |
| Löwenstein et al. (2010)[6] Pooled analysis of 2 RCTs; Moderate-to-severe non-cancer pain | Oxycodone/Naloxone PR vs. Oxycodone PR | 12 weeks | Bowel Function Index (BFI; 0-100) | ~65 (both groups) | ~30 (OXN) vs. ~52 (Oxy) | Oxycodone/naloxone PR led to a significant improvement in bowel function.[6] |
Table 3: Laxative Use and Adverse Events
| Study / Patient Population | Treatment Arms | Laxative Use Outcome | Key Adverse Events (Incidence) |
| Ahmedzai et al. (2012)[5] RCT; Moderate-to-severe cancer pain with OIC | Oxycodone/Naloxone PR vs. Oxycodone PR | Mean total laxative intake was 20% lower with oxycodone/naloxone PR.[5] | Overall rates of adverse drug reactions were similar between groups.[5] |
| Huang et al. (2017)[7] Meta-analysis of 7 studies; Chronic non-malignant pain | Oxycodone/Naloxone PR vs. Oxycodone PR or Morphine PR | N/A | Relative risk of adverse events was lower in the oxycodone/naloxone PR group (RR 0.80).[7] |
| Scottish Medicines Consortium (2009) Review of RCT data | Oxycodone/Naloxone PR vs. Oxycodone PR | Use of 'rescue' laxatives was significantly lower in the oxycodone/naloxone group (31% vs. 55%). | Most frequently reported adverse events were gastrointestinal and broadly similar between groups. |
Experimental Protocols
Detailed methodologies are crucial for the critical appraisal of clinical trial data. Below are summaries of the experimental protocols for key studies cited.
Protocol Summary: Ahmedzai et al. (2012) - Cancer Pain[5]
-
Study Design: A randomized, double-blind, active-controlled, double-dummy, parallel-group study.
-
Patient Population: Patients with moderate-to-severe, chronic cancer pain requiring strong opioid therapy and with opioid-induced constipation (BFI score >30).
-
Intervention:
-
Group 1: Oxycodone/naloxone PR (OXN PR) tablets.
-
Group 2: Oxycodone PR (OxyPR) tablets.
-
-
Dosage: Patients were switched from their previous opioid to the study medication. The starting dose was based on the previous opioid dose, followed by a titration phase to achieve adequate pain control.
-
Duration: 4 weeks of double-blind treatment.
-
Primary Outcome Measures:
-
Bowel Function: Change from baseline in the Bowel Function Index (BFI) score.
-
Analgesia: Change from baseline in the Brief Pain Inventory-Short Form (BPI-SF) score.
-
-
Secondary Outcome Measures: Use of rescue medication, laxative intake, and quality of life assessments.
-
Statistical Analysis: Analysis of covariance (ANCOVA) was used to compare the treatment groups for the primary endpoints.
Protocol Summary: AlDiri et al. (2021) - Opioid Rotation in Cancer Pain[4]
-
Study Design: A retrospective, observational, real-world study.
-
Patient Population: Outpatients with moderate-to-severe cancer-related pain who were switched from other opioids due to poor pain control. Patients had received a fixed dose of another opioid for at least 4-6 weeks before the switch.
-
Intervention: Patients were switched to oxycodone/naloxone PR (OXN PR) as part of their routine care.
-
Data Collection: Data were collected from a chart review of 270 patients.
-
Primary Endpoint: Change in subjective pain intensity score on a Visual Analogue Scale (VAS) from baseline (at the time of the switch) to 4-6 weeks after the switch.
-
Secondary Endpoints: Data on constipation episodes and laxative use.
-
Statistical Analysis: Paired t-test was used to compare pain scores before and after the switch.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in the action of this compound's components.
Caption: Central Analgesic Action of Oxycodone.
Caption: Antagonistic Action of Naloxone in the Gut.
Experimental Workflow
The following diagram outlines a typical workflow for a randomized controlled trial comparing this compound to another opioid.
Caption: Typical RCT Workflow for this compound.
Conclusion
The available evidence strongly supports the use of this compound as an effective analgesic for severe chronic pain with a significant advantage over other strong opioids, particularly oxycodone, in the management of opioid-induced constipation. For patients who are unresponsive to standard opioid therapy, the primary utility of this compound appears to be for those who are intolerant due to constipation.
The retrospective data from the AlDiri et al. (2021) study provides preliminary evidence that switching to this compound may also be beneficial for patients with inadequate pain control from other opioids, suggesting its potential role in opioid rotation. However, this is an area that requires further investigation through well-designed randomized controlled trials.
For researchers and drug development professionals, this compound represents a successful application of a combination product to address a significant treatment-limiting side effect of a potent analgesic class. Future research should focus on prospective, comparative trials in patient populations with documented analgesic failure to a range of standard strong opioids to more clearly define this compound's position in the management of refractory pain.
References
- 1. This compound - CT 10861 - Version anglaise [has-sante.fr]
- 2. Oral Prolonged-Release Oxycodone/Naloxone for Managing Pain and Opioid-Induced Constipation: A Review of the Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. acquaintpublications.com [acquaintpublications.com]
- 5. londonpainclinic.com [londonpainclinic.com]
- 6. prescqipp.info [prescqipp.info]
- 7. Toward a systematic approach to opioid rotation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Targinact for Non-Cancer Pain Management
An evidence-based guide for researchers and drug development professionals on the efficacy and safety of prolonged-release oxycodone/naloxone (Targinact) in comparison to other opioid and non-opioid analgesics for the treatment of chronic non-cancer pain.
Introduction
Chronic non-cancer pain is a complex and debilitating condition that significantly impacts a patient's quality of life. Opioids are frequently prescribed for moderate-to-severe chronic pain; however, their use is often limited by adverse events, most notably opioid-induced constipation (OIC). This compound, a fixed-dose combination of the opioid agonist oxycodone and the opioid antagonist naloxone, was developed to provide effective analgesia while mitigating OIC. This guide provides a meta-analysis of clinical trials to objectively compare the performance of this compound with other therapeutic alternatives, supported by experimental data and detailed methodologies.
Mechanism of Action
This compound's dual-action mechanism is designed to separate the central analgesic effects of oxycodone from its peripheral gastrointestinal side effects. Oxycodone, a potent mu-opioid receptor agonist, provides pain relief by acting on the central nervous system. Naloxone, an opioid antagonist, is included to counteract the constipating effects of oxycodone in the gut. Due to its extensive first-pass metabolism in the liver, oral naloxone has low systemic bioavailability, minimizing its interference with the centrally mediated analgesia of oxycodone.
Comparative Efficacy
This compound vs. Other Opioids
A meta-analysis of seven randomized controlled trials including 3,217 patients with chronic non-malignant pain directly compared prolonged-release oxycodone/naloxone (OXN PR) with either prolonged-release oxycodone (OXY PR) or prolonged-release morphine (MOR PR).[1] The primary outcomes assessed were pain intensity and opioid-induced constipation.
Table 1: Efficacy of this compound vs. Other Opioids in Non-Cancer Pain [1]
| Outcome | This compound (OXN PR) | Comparator (OXY PR or MOR PR) | Mean Difference (95% CI) | Significance |
| Pain Intensity (BPI-SF) | - | - | -3.84 (-7.14 to -0.55) | p < 0.05 |
BPI-SF: Brief Pain Inventory-Short Form. A negative mean difference favors this compound.
The meta-analysis found that this compound was associated with a statistically significant, albeit small, reduction in pain intensity compared to other strong opioids.[1]
Opioids vs. Non-Opioid Alternatives
A large systematic review and meta-analysis encompassing 96 randomized clinical trials with 26,169 patients evaluated the efficacy of opioids versus various non-opioid treatments for chronic non-cancer pain.[2][3] While this analysis did not single out this compound, its findings for strong opioids are relevant for comparison.
Table 2: Efficacy of Strong Opioids vs. Non-Opioid Alternatives in Chronic Non-Cancer Pain [2]
| Comparison | Outcome | Weighted Mean Difference (95% CI) on 10-cm VAS | Quality of Evidence |
| Opioids vs. Placebo | Pain Intensity | -0.69 cm (-0.82 to -0.56 cm) | High |
| Opioids vs. NSAIDs | Pain Intensity | -0.60 cm (-1.54 to 0.34 cm) | Low to Moderate |
| Opioids vs. Tricyclic Antidepressants | Pain Intensity | -0.13 cm (-0.99 to 0.74 cm) | Low to Moderate |
| Opioids vs. Anticonvulsants | Pain Intensity | -0.90 cm (-1.65 to -0.14 cm) | Low to Moderate |
VAS: Visual Analog Scale. A negative weighted mean difference indicates greater pain reduction with the first-listed treatment.
The evidence suggests that while opioids provide a small but statistically significant improvement in pain intensity compared to placebo, their benefit over non-steroidal anti-inflammatory drugs (NSAIDs) and tricyclic antidepressants may not be clinically significant.[2][3] There was a small, statistically significant benefit of opioids over anticonvulsants for pain relief.[2]
Comparative Safety and Tolerability
This compound vs. Other Opioids
The primary safety advantage of this compound lies in its mitigation of opioid-induced constipation. The same meta-analysis by Gao and colleagues provided quantitative data on this outcome.[1]
Table 3: Opioid-Induced Constipation with this compound vs. Other Opioids [1]
| Outcome | This compound (OXN PR) | Comparator (OXY PR or MOR PR) | Relative Risk (95% CI) | Significance |
| Opioid-Induced Constipation | - | - | 0.52 (0.44 to 0.62) | p < 0.001 |
| Adverse Events | Relative Risk (95% CI) | Significance | ||
| Any Adverse Event | - | - | 0.80 (0.69 to 0.93) | p < 0.01 |
The analysis demonstrated that patients treated with this compound had a significantly lower risk of developing opioid-induced constipation compared to those receiving other strong opioids.[1] Furthermore, the overall risk of any adverse event was also lower in the this compound group.[1]
Opioids vs. Non-Opioid Alternatives
The broader meta-analysis by Busse and colleagues also reported on the adverse events associated with opioid use compared to placebo.[2][3]
Table 4: Common Adverse Events with Opioids vs. Placebo in Chronic Non-Cancer Pain [2]
| Adverse Event | Opioid Incidence | Placebo Incidence | Relative Risk (95% CI) |
| Vomiting | 5.9% | 2.3% | Not Reported |
Opioid use was associated with a significantly increased risk of vomiting compared with placebo.[2][3] Other common side effects of opioids include nausea, dizziness, and somnolence.
Experimental Protocols
The clinical trials included in the meta-analyses generally followed a similar design, as exemplified by the studies of Simpson et al. (2008) and Löwenstein et al. (2009).[4][5]
Key Methodological Components:
-
Patient Population: Adult patients with moderate-to-severe chronic non-cancer pain (e.g., low back pain, osteoarthritis) requiring opioid therapy.[4][5]
-
Study Design: Randomized, double-blind, active-controlled, parallel-group trials.[4][5]
-
Interventions:
-
Run-in/Screening Phase: Patients were often stabilized on a constant dose of an opioid (like prolonged-release oxycodone) to ensure they required opioid analgesia and to establish a baseline for pain and bowel function.
-
Randomization: Patients were then randomized to receive either this compound or the comparator opioid (e.g., prolonged-release oxycodone alone) for a defined period, typically 12 weeks.[4][5]
-
-
Primary Outcome Measures:
-
Secondary Outcome Measures: Included the use of rescue medication, frequency of spontaneous bowel movements, laxative use, and assessment of adverse events.[4]
Conclusion
The available meta-analytic evidence indicates that this compound provides comparable analgesic efficacy to other strong opioids, such as prolonged-release oxycodone and morphine, for the management of chronic non-cancer pain, with a statistically significant but small advantage in pain reduction.[1] The primary and most significant advantage of this compound is the substantial reduction in the incidence of opioid-induced constipation, a common and often debilitating side effect of opioid therapy.[1] This improvement in bowel function is achieved without compromising the central analgesic effect of oxycodone.
When compared to non-opioid analgesics, the data for strong opioids in general suggest a modest benefit in pain relief over placebo, but not necessarily over NSAIDs or tricyclic antidepressants for chronic non-cancer pain.[2] The decision to use this compound should be made on an individual patient basis, weighing the need for strong opioid analgesia against the risk of adverse events, particularly in patients with a history of or predisposition to opioid-induced constipation. For such patients, this compound represents a valuable therapeutic option that can improve their quality of life by providing effective pain management with a more favorable gastrointestinal tolerability profile.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. [PDF] Opioids for Chronic Noncancer Pain: A Systematic Review and Meta-analysis | Semantic Scholar [semanticscholar.org]
- 3. Opioids for Chronic Noncancer Pain: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fixed-ratio combination oxycodone/naloxone compared with oxycodone alone for the relief of opioid-induced constipation in moderate-to-severe noncancer pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combined prolonged-release oxycodone and naloxone improves bowel function in patients receiving opioids for moderate-to-severe non-malignant chronic pain: a randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Targinact's Edge in Pain Management: A Comparative Analysis of Quality of Life
A comprehensive review of clinical data reveals that Targinact (a fixed-dose combination of oxycodone and naloxone) offers comparable analgesic efficacy to other strong opioids while significantly improving patients' quality of life, primarily by mitigating opioid-induced constipation. This guide provides a detailed comparison for researchers, scientists, and drug development professionals, summarizing key experimental data, outlining study methodologies, and visualizing relevant biological and procedural pathways.
The prolonged-release formulation of this compound is designed to provide sustained pain relief through the systemic action of oxycodone, a potent opioid agonist. Simultaneously, the naloxone component, an opioid antagonist, acts locally on opioid receptors in the gut to counteract the constipating effects of oxycodone.[1][2] This targeted mechanism has been shown in numerous studies to reduce the burden of opioid-induced bowel dysfunction, a common and distressing side effect of opioid therapy that significantly impacts patient well-being.[3]
Quantitative Comparison of Quality of Life and Bowel Function
Clinical trials consistently demonstrate this compound's superiority in improving bowel function and, consequently, quality of life compared to oxycodone or morphine alone. The following tables summarize key quantitative data from comparative studies.
Table 1: Bowel Function Index (BFI) and Quality of Life (QoL) Scores
| Study / Comparison | Key Outcome Measure | This compound (Oxycodone/Naloxone) | Comparator (Oxycodone or Morphine) | p-value |
| Ueberall et al. (2016)[4] | Change in BFI | Significantly lower increase in constipation complaints (29.6%) | Morphine: 56.7%Oxycodone: 55.3% | <0.001 |
| Ueberall et al. (2016)[4][5] | ≥50% Improvement in QoL (QLIP) | 72.8% of patients | Oxycodone: 46%Morphine: 40% | <0.001 |
| Ueberall et al. (2016)[4][5] | EQ-5D Weighted Index Score Improvement | 65.2% | Oxycodone: 49.6%Morphine: 48.2% | <0.001 |
| Pooled Analysis (2010) | Change in BFI | Statistically significant improvement | Oxycodone | <0.001 |
| Observational Study (n=7836)[6] | Change in BFI from baseline | Decrease from 38.2 to 15.1 | Previous opioid treatment | Not Applicable |
Table 2: Pain Relief and Patient-Reported Outcomes
| Study / Comparison | Key Outcome Measure | This compound (Oxycodone/Naloxone) | Comparator (Oxycodone or Morphine) | p-value |
| Ueberall et al. (2016)[4] | ≥50% relief in average 24-hour pain intensity | 65.5% of patients | Oxycodone: 50.7%Morphine: 43.3% | <0.001 |
| Ueberall et al. (2016)[4] | Clinically relevant pain-related QoL impairment at 12 weeks | 6% of patients | Oxycodone: 16.3%Morphine: 15.7% | <0.001 |
| Ahmedzai et al. (2012)[7] | Analgesic Efficacy (Cancer Pain) | Comparable to oxycodone | Oxycodone | No significant difference |
| Observational Study (n=7836)[6] | Change in Pain Score (BPI short form) | Decrease from 6.8 to 3.9 | Previous opioid treatment | Not Applicable |
Experimental Protocols
The findings presented are based on a variety of study designs, including randomized controlled trials (RCTs) and large-scale observational studies. Below are the methodologies for key cited experiments.
Ueberall et al. (2016): A 12-Week Observational Study
-
Objective: To compare the quality of life of patients with moderate-to-severe chronic low back pain under treatment with this compound, oxycodone, or morphine in a real-world setting.
-
Study Design: A 12-week, prospective, non-interventional, observational study.
-
Patient Population: 901 patients with moderate-to-severe chronic low back pain requiring long-term treatment with a WHO-step III opioid.
-
Interventions:
-
This compound (oxycodone/naloxone) prolonged-release tablets.
-
Oxycodone prolonged-release tablets.
-
Morphine prolonged-release tablets.
-
Dosage was determined by the treating physician according to clinical practice.
-
-
Outcome Measures:
-
Primary: Quality of life assessed by the Quality of Life Impairment by Pain (QLIP) inventory, the EuroQol 5 Dimensions (EQ-5D) questionnaire, and the Short Form 12 (SF-12) Health Survey.
-
Secondary: Pain intensity (24-hour average pain on a 100mm Visual Analog Scale), and bowel function using the Bowel Function Index (BFI).
-
-
Data Analysis: Statistical comparisons between treatment groups were performed to assess differences in quality of life, pain relief, and bowel function over the 12-week period.
Ahmedzai et al. (2012): A Randomized, Double-Blind, Active-Controlled Study in Cancer Pain
-
Objective: To determine the safety and efficacy of this compound compared to oxycodone prolonged-release tablets in patients with moderate-to-severe, chronic cancer pain.
-
Study Design: A randomized, double-blind, active-controlled, double-dummy, parallel-group study.
-
Patient Population: Patients with moderate-to-severe chronic cancer pain requiring opioid analgesia.
-
Interventions:
-
This compound (oxycodone/naloxone) prolonged-release tablets.
-
Oxycodone prolonged-release tablets.
-
-
Outcome Measures:
-
Primary: Analgesic efficacy.
-
Secondary: Bowel function (assessed by BFI), quality of life, and safety.
-
-
Data Analysis: The study was designed to demonstrate non-inferiority of this compound to oxycodone in terms of pain relief and superiority in terms of bowel function.
Visualizing the Pathways
To better understand the mechanisms and processes involved in the comparative assessment of this compound, the following diagrams are provided.
Caption: Mechanism of Action of this compound.
Caption: Typical Clinical Trial Workflow.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. A Comparison of this compound vs. Oxycodone on Gut Function After Colorectal Surgery | Clinical Research Trial Listing [centerwatch.com]
- 3. Quality of life and healthcare resource in patients receiving opioids for chronic pain: a review of the place of oxycodone/naloxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. dtb.bmj.com [dtb.bmj.com]
- 7. Targin®: An effective opiate analgesia with minimal gastrointestinal side effects—An observational study | Journal of Opioid Management [wmpllc.org]
Validation of the Bowel Function Index in Targinact® Clinical Trials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Bowel Function Index (BFI) validation and performance within clinical trials of Targinact® (prolonged-release oxycodone/naloxone). The data presented is compiled from key clinical studies to aid in the understanding of this compound®'s efficacy in managing opioid-induced constipation (OIC) and the utility of the BFI as a primary endpoint.
Introduction to the Bowel Function Index (BFI)
The Bowel Function Index (BFI) is a clinician-administered, patient-reported outcome measure specifically designed to assess OIC.[1][2][3][4] It comprises three items:
-
Ease of defecation
-
Feeling of incomplete bowel evacuation
-
Personal judgment of constipation
Each item is rated by the patient on a numerical rating scale from 0 (no difficulties) to 100 (severe difficulties). The total BFI score is the average of the three individual scores, providing a comprehensive assessment of the patient's perspective on their bowel function. A change in the BFI score of ≥12 points is considered clinically meaningful.[3][4] The BFI has been validated in multiple clinical trials, demonstrating its reliability, internal consistency, and responsiveness to change.[3][4]
This compound® and its Mechanism of Action in OIC
This compound® is a fixed-dose combination of the opioid agonist oxycodone and the opioid antagonist naloxone. Oxycodone provides pain relief by acting on opioid receptors in the central nervous system. Naloxone, when taken orally, has low systemic bioavailability due to extensive first-pass metabolism and therefore primarily acts locally on opioid receptors in the gastrointestinal tract. By blocking the binding of oxycodone to these gut receptors, naloxone mitigates the constipating effects of the opioid without compromising its analgesic efficacy.
Below is a diagram illustrating the mechanism of action of this compound®.
References
- 1. A randomized, double-blind, active-controlled, double-dummy, parallel-group study to determine the safety and efficacy of oxycodone/naloxone prolonged-release tablets in patients with moderate/severe, chronic cancer pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mass.gov [mass.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Efficacy of Oxycodone/Naloxone(OXN), Versus Oxycodone (OXY), for the Reduction of Intensity of Opioid-induced Constipation in Pain Patients [clin.larvol.com]
A Comparative Analysis of Targinact® (Oxycodone/Naloxone) versus Morphine for Severe Chronic Pain Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the prolonged-release fixed-dose combination of oxycodone/naloxone (Targinact®) and morphine, two potent opioid analgesics used in the management of severe chronic pain. The analysis focuses on their pharmacological profiles, clinical efficacy, and safety, with a particular emphasis on opioid-induced bowel dysfunction (OIBD). The information is supported by experimental data from key clinical trials to aid in research, clinical trial design, and drug development.
Executive Summary
This compound, a combination of the opioid agonist oxycodone and the opioid antagonist naloxone, is designed to provide effective analgesia while mitigating a common and distressing side effect of opioid therapy: constipation.[1][2] The rationale behind this formulation is that orally administered naloxone has low systemic bioavailability due to extensive first-pass metabolism, allowing it to act primarily on local opioid receptors in the gastrointestinal tract to counteract the constipating effects of oxycodone, without compromising its central analgesic action.[1][3] Morphine, a natural opioid and the benchmark for strong analgesics, is a potent µ-opioid receptor agonist widely used for severe pain.[4][5]
Clinical evidence, most notably a large-scale, prospective, randomized, open-label, blinded-endpoint (PROBE) study, suggests that while both this compound and morphine provide effective pain relief, this compound is associated with significantly better bowel function and overall tolerability.[6]
Pharmacological Comparison
| Feature | This compound® (Oxycodone/Naloxone) | Morphine |
| Mechanism of Action | Oxycodone: µ- and κ-opioid receptor agonist.[5] Naloxone: Opioid receptor antagonist with high affinity for µ-receptors.[1] | Primarily a µ-opioid receptor agonist.[4][5] |
| Pharmacokinetics | Oxycodone: High oral bioavailability. Naloxone: Low oral bioavailability (<3%) due to extensive first-pass metabolism, leading to localized action in the gut.[1] | Lower and more variable oral bioavailability due to significant first-pass metabolism.[4] |
| Analgesic Potency | Oxycodone is approximately 1.5 to 2 times more potent than oral morphine.[7][8] | Standard to which other opioids are compared. |
| Metabolism | Oxycodone is metabolized by CYP3A4 and CYP2D6 to active and inactive metabolites.[7] | Metabolized in the liver to active (morphine-6-glucuronide) and inactive metabolites.[5] |
Clinical Efficacy and Safety: A Head-to-Head Comparison
A pivotal 12-week, prospective, randomized, open-label, blinded-endpoint (PROBE) study by Ueberall et al. provides the most comprehensive comparative data between prolonged-release oxycodone/naloxone (OXN), prolonged-release oxycodone (OXY), and prolonged-release morphine (MOR) in patients with chronic low back pain requiring WHO Step III opioids.[6]
Experimental Protocol: Ueberall et al. Study
Study Design: A prospective, randomized, open-label, blinded-endpoint (PROBE) study conducted in 88 centers in Germany.[6] The PROBE design involves randomizing patients to different treatments where both the patient and the treating physician are aware of the assigned medication, but the endpoint assessment is performed by an evaluator who is blinded to the treatment allocation.[9] This design aims to combine the real-world applicability of an open-label study with the objectivity of a blinded evaluation.
Patient Population: 453 patients with moderate to severe, non-malignant chronic low back pain requiring around-the-clock therapy with a WHO Step III opioid.[6][10]
Intervention: Patients were randomized in a 1:1:1 ratio to receive either prolonged-release oxycodone/naloxone (OXN), prolonged-release oxycodone (OXY), or prolonged-release morphine (MOR) for 3 months.[6]
Primary Outcome: The primary endpoint was a composite measure of success, defined as the percentage of patients who completed the 12-week treatment without treatment-emergent adverse event-related discontinuation and who also demonstrated at least a 50% improvement in pain intensity, functionality, and quality of life, with no more than a 50% worsening of bowel function as measured by the Bowel Function Index (BFI).[10]
Key Secondary Outcomes:
-
Change in pain intensity (Visual Analogue Scale - VAS).[11]
-
Bowel Function Index (BFI) scores.[11]
-
Quality of life (EuroQoL-5D).[11]
-
Incidence of treatment-emergent adverse events (TEAEs).[6]
Bowel Function Index (BFI): The BFI is a validated, clinician-administered, patient-reported outcome measure used to assess opioid-induced constipation.[12][13][14] It consists of three items: ease of defecation, feeling of incomplete bowel evacuation, and personal judgment of constipation, each rated on a 0-100 scale. The final BFI score is the average of the three items. A change of ≥12 points is considered clinically meaningful.[12][14]
Quantitative Data Summary
Table 1: Primary Endpoint and Efficacy Outcomes [6][11]
| Outcome | OXN (n=151) | OXY (n=151) | MOR (n=151) | p-value (OXN vs. OXY/MOR) |
| Primary Endpoint Met (%) | 22.2% | 9.3% | 6.3% | <0.001 |
| ≥50% Pain Intensity Improvement (%) | 75.0% | 58.9% | 52.5% | <0.001 |
| ≥50% Functional Disability Improvement (%) | 61.1% | 49.0% | 46.2% | <0.001 |
| ≥50% Quality of Life Improvement (%) | 66.0% | 48.3% | 37.3% | <0.001 |
Table 2: Bowel Function and Adverse Events [6][11]
| Outcome | OXN (n=151) | OXY (n=151) | MOR (n=151) | p-value (OXN vs. OXY/MOR) |
| Mean BFI Increase from Baseline | 10.1 | 28.3 | 34.0 | <0.001 |
| Patients with Normal BFI Scores at 12 Weeks (%) | 86.8% | 63.6% | 53.8% | <0.001 |
| Total Treatment-Emergent Adverse Events (TEAEs) | 45 | 69 | 75 | - |
| Patients with TEAEs | 21 | 44 | 37 | - |
| Gastrointestinal TEAEs (% of total) | \multicolumn{3}{c | }{50.8%} | - |
Mechanism of Action and Signaling Pathways
Both morphine and oxycodone exert their analgesic effects primarily through the activation of µ-opioid receptors (MORs), which are G-protein coupled receptors (GPCRs).[7][15] Activation of MORs leads to a cascade of intracellular events that ultimately reduce neuronal excitability and inhibit the transmission of pain signals.
While both drugs are MOR agonists, there is some evidence to suggest that oxycodone may also interact with κ-opioid receptors (KORs), which could contribute to its different side-effect profile compared to the more selective µ-agonist morphine.[5][8]
The naloxone component of this compound acts as a competitive antagonist at opioid receptors. Due to its high first-pass metabolism, its systemic effects are minimal when taken orally. However, in the gastrointestinal tract, it competitively blocks the binding of oxycodone to MORs on the neurons of the myenteric plexus, thereby mitigating the reduction in gut motility and secretions that lead to constipation.[2][3]
Visualizing the Signaling Pathways
Caption: Central analgesic mechanism of µ-opioid receptor agonists.
Caption: Dual mechanism of this compound® in the gastrointestinal tract.
Caption: PROBE study experimental workflow.
Conclusion
For the management of severe chronic pain, particularly in patients with or at risk of opioid-induced constipation, this compound (oxycodone/naloxone) presents a compelling therapeutic option. The available clinical data indicates that this compound provides analgesic efficacy comparable to or better than morphine, with a significantly improved gastrointestinal tolerability profile.[6][11] The targeted action of naloxone in the gut effectively mitigates the constipating effects of oxycodone without compromising central pain relief.[1][3] This leads to better overall treatment success, as defined by a composite measure of efficacy, tolerability, and quality of life.[6]
For drug development professionals, the fixed-dose combination strategy employed by this compound serves as a successful example of mitigating a predictable, mechanism-based side effect of a drug class, thereby improving its therapeutic index. The use of the PROBE study design in the key comparative trial highlights a methodological approach that can enhance the real-world relevance of clinical trial data in the field of pain management.[9] Researchers should consider the impact of OIBD on patient outcomes and the potential benefits of targeted therapies in future clinical trial designs for novel analgesics.
References
- 1. Oxycodone/Naloxone prolonged-release: a review of its use in the management of chronic pain while counteracting opioid-induced constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scottishmedicines.org.uk [scottishmedicines.org.uk]
- 3. researchgate.net [researchgate.net]
- 4. anrclinic.com [anrclinic.com]
- 5. Differences between opioids: pharmacological, experimental, clinical and economical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety and efficacy of oxycodone/naloxone vs. oxycodone vs. morphine for the treatment of chronic low back pain: results of a 12 week prospective, randomized, open-label blinded endpoint streamlined study with prolonged-release preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxycodone - Wikipedia [en.wikipedia.org]
- 8. Different effects of morphine and oxycodone in experimentally evoked hyperalgesia: a human translational study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Safety and efficacy of oxycodone/naloxone vs. oxycodone vs. morphine in the treatment of chronic low back pain - a 12-week prospective (optionally randomized) open-label blinded endpoint streamlinded study with prolonged-release preparations (PROBE) | HMA-EMA Catalogues of real-world data sources and studies [catalogues.ema.europa.eu]
- 11. Quality of life under oxycodone/naloxone, oxycodone, or morphine treatment for chronic low back pain in routine clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Validation of the Bowel Function Index to detect clinically meaningful changes in opioid-induced constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Bowel Function Index: a new validated scale for assessing opioid-induced constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Targinact® in a Research Environment: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of pharmaceutical products in a laboratory setting is a critical component of environmental health and safety, regulatory compliance, and responsible research. Targinact®, a combination of the opioid agonist oxycodone and the opioid antagonist naloxone, requires stringent disposal procedures due to its active pharmaceutical ingredients (APIs). This guide provides essential, step-by-step information for the safe and compliant disposal of this compound® in research and development environments.
Core Principles of Pharmaceutical Waste Management
In a laboratory context, all pharmaceutical waste, including expired drugs, unused medications, and contaminated materials, must be managed in accordance with federal and state regulations.[1] The primary regulatory bodies in the United States are the Environmental Protection Agency (EPA), which governs hazardous waste through the Resource Conservation and Recovery Act (RCRA), and the Drug Enforcement Administration (DEA), which regulates controlled substances.[2] Improper disposal, such as flushing down the toilet or drain, is strongly discouraged as it can lead to environmental contamination of water supplies.[1]
Step-by-Step Disposal Protocol for this compound®
This protocol outlines the necessary procedures for the disposal of this compound® from a research facility.
Step 1: Initial Assessment and Segregation
-
Identify this compound® Waste: This includes expired tablets, unused research samples, and any materials contaminated with this compound®, such as personal protective equipment (PPE), spill cleanup materials, and contaminated lab consumables.
-
Segregate Waste Streams: Do not mix this compound® waste with general laboratory trash or other chemical waste streams. Maintain a dedicated, clearly labeled container for all this compound® and other opioid-based pharmaceutical waste. This is a critical first step in proper waste management.
Step 2: Containerization and Labeling
-
Select Appropriate Containers: Use secure, leak-proof, and puncture-resistant containers. The containers must be compatible with the pharmaceutical waste and prevent any potential for diversion or environmental release.
-
Proper Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include:
-
The name of the waste: "this compound® (Oxycodone/Naloxone) Pharmaceutical Waste"
-
The specific hazard characteristics (e.g., "Toxic")
-
The accumulation start date (the date the first piece of waste is placed in the container)
-
The name and contact information of the generating laboratory or principal investigator.
-
Step 3: Secure Storage
-
Designated Storage Area: Store the labeled waste containers in a secure, designated area within the laboratory. This area should be away from general traffic and inaccessible to unauthorized personnel.
-
Prevent Environmental Exposure: Ensure the storage area has secondary containment to prevent spills from reaching drains or the environment.
Step 4: Disposal through a Licensed Vendor
-
Engage a Reverse Distributor or Licensed Waste Hauler: For the final disposal of controlled substances like this compound®, laboratories must use a DEA-registered reverse distributor or a licensed hazardous waste management company.[3] These vendors are equipped to handle and document the destruction of controlled substances in compliance with federal and state laws.
-
Documentation (Chain of Custody): Maintain meticulous records of all this compound® waste generated and disposed of. This includes the date of disposal, the quantity of waste, and the manifest or certificate of destruction provided by the disposal vendor. These records are essential for regulatory audits.
Alternative Disposal Methods (for non-controlled, non-hazardous pharmaceuticals):
While not the primary recommendation for a controlled substance like this compound® in a lab setting, some general pharmaceutical disposal methods include:
-
Incineration: This is a common and effective method for destroying the active ingredients in many pharmaceuticals.[2]
-
Chemical Deactivation: Some commercial products are available that use chemical agents to neutralize drugs before disposal.[4]
Important Note: The manufacturer's guidance for patient-returned this compound® is to return all unused medicine to a pharmacist.[1] In a research context, this translates to using a certified pharmaceutical waste disposal service. Do not dispose of this compound® in drains or sewerage systems. [1]
Summary of this compound® Disposal Practices
| Action | Description | Rationale |
| DO | Segregate this compound® waste from all other waste streams. | Prevents cross-contamination and ensures proper handling of a controlled substance. |
| DO | Use clearly labeled, secure, and leak-proof containers. | Ensures safety, regulatory compliance, and prevents accidental exposure or diversion. |
| DO | Store in a designated and secure area with secondary containment. | Minimizes the risk of spills and unauthorized access. |
| DO | Use a DEA-registered reverse distributor or licensed hazardous waste vendor for disposal. | Guarantees compliant and documented destruction of the controlled substance. |
| DO | Maintain detailed records of all waste generation and disposal. | Essential for regulatory compliance and audits. |
| DON'T | Dispose of this compound® down the drain or in the toilet. | Prevents contamination of water systems with active pharmaceutical ingredients.[1] |
| DON'T | Mix this compound® waste with general trash or other chemical waste. | Avoids improper disposal and potential for dangerous chemical reactions. |
| DON'T | Use unlabeled or inappropriate containers for waste storage. | Poses a significant safety and compliance risk. |
Logical Workflow for this compound® Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound® in a research setting.
Caption: this compound® Disposal Workflow in a Research Setting.
References
Essential Safety and Logistical Information for Handling Targinact
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of pharmaceutical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of Targinact, a combination drug containing oxycodone hydrochloride and naloxone hydrochloride. The following procedural guidance is designed to be a preferred source for laboratory safety and chemical handling, fostering a culture of safety and trust.
Personal Protective Equipment (PPE)
When handling this compound tablets in a laboratory setting, adherence to appropriate personal protective equipment protocols is crucial to minimize exposure risk. The following table summarizes the recommended PPE based on safety data sheets for the active pharmaceutical ingredient, oxycodone hydrochloride.
| PPE Category | Item | Specification/Standard | Purpose |
| Eye/Face Protection | Safety Glasses | with side shields | Protects eyes from dust or splashes. |
| Goggles or Face Shield | - | Recommended for activities with a higher risk of splashes or aerosol generation. | |
| Hand Protection | Gloves | Chemical-resistant | Prevents skin contact and absorption of the active ingredients. |
| Respiratory Protection | Respirator | P2 Filter (or equivalent, e.g., N95) | Required when dusts may be generated (e.g., crushing, weighing). |
| Protective Clothing | Lab Coat | - | Protects skin and personal clothing from contamination. |
Experimental Workflow: Handling and Disposal of this compound
The following diagram illustrates the procedural workflow for the safe handling and disposal of this compound in a research environment.
Caption: Workflow for Safe Handling and Disposal of this compound.
Detailed Methodologies
Handling this compound Tablets:
-
Preparation: Before handling this compound, thoroughly review the Safety Data Sheet (SDS) for oxycodone hydrochloride.[1][2][3][4] Don the appropriate personal protective equipment as outlined in the table above.
-
Ventilation: All handling of this compound tablets that may generate dust, such as weighing or crushing for experimental purposes, should be conducted in a well-ventilated area.[2][3] A chemical fume hood or other ventilated enclosure is recommended.[2]
-
Avoiding Inhalation: Take precautions to avoid the generation of dust.[2] If dust is generated, respiratory protection is required.
-
Skin Contact: Avoid direct contact with skin. In case of contact, wash the area thoroughly with soap and water.[4]
-
Eye Contact: Should the substance come into contact with the eyes, rinse thoroughly with plenty of water for at least 15 minutes and seek medical attention.[3][4]
-
Ingestion: Do not eat, drink, or smoke in areas where this compound is handled. In case of accidental ingestion, seek immediate medical attention.[2][4]
Disposal of this compound Waste:
The proper disposal of controlled substances like this compound is critical to prevent diversion and environmental contamination. Disposal methods differ based on whether the waste is "recoverable" or "non-recoverable."
Non-Recoverable Waste:
-
This includes empty vials, syringes, or other containers with trace amounts of the drug that cannot be easily removed.
-
These items can typically be disposed of in a biohazard sharps container.[5]
Recoverable Waste:
-
This category includes expired, unused, or unwanted this compound tablets.
-
Reverse Distributor: The preferred method for disposing of recoverable controlled substances is to transfer them to a DEA-registered reverse distributor for destruction.[5][6] This process requires specific documentation, such as a DEA Form 41 for Schedule II substances.[5]
-
Chemical Destruction: An alternative for smaller quantities of recoverable waste is to use a chemical destruction method, such as Rx Destroyer™.[5] This renders the active pharmaceutical ingredients non-retrievable. The solidified contents can then be disposed of as hazardous waste.[5]
-
Incineration: Incineration at an approved facility is a recommended disposal method for opioid waste.[1]
Important Considerations:
-
Disposal of controlled substances must be witnessed by two authorized individuals.[5]
-
Never dispose of this compound tablets by flushing them down the toilet or placing them in the regular trash, as this can lead to environmental contamination and potential diversion. While some opioids are on the FDA's "flush list," institutional and laboratory best practices for controlled substances recommend against this.
-
Always adhere to your institution's specific policies and procedures for the disposal of controlled substances and hazardous waste.
References
- 1. paipharma.com [paipharma.com]
- 2. pharmasd.com [pharmasd.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. camberpharma.com [camberpharma.com]
- 5. research-compliance.umich.edu [research-compliance.umich.edu]
- 6. Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management | Stericycle [stericycle.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
